4-(3-Methoxyphenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYBKTGQFCNOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496983 | |
| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38175-34-7 | |
| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methoxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-(3-Methoxyphenyl)pyrrolidin-2-one
An In-depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)pyrrolidin-2-one
Abstract
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. This guide provides a comprehensive technical overview of the synthesis of a key derivative, this compound. We will explore multiple synthetic strategies, delving into the mechanistic rationale behind each approach and providing detailed, field-tested experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust understanding of the available synthetic routes to this valuable intermediate.
Introduction and Strategic Overview
This compound is a versatile building block in drug discovery. The strategic placement of the 3-methoxyphenyl group offers a site for further functionalization and influences the molecule's overall physicochemical properties. The synthesis of this target molecule can be approached from several distinct angles, primarily revolving around the formation of the C4-C5 bond and the final cyclization to form the γ-lactam ring. A retrosynthetic analysis reveals key precursor structures and informs the primary synthetic strategies discussed herein.
Retrosynthetic Analysis
A logical disconnection of the target molecule breaks the amide bond and the C4-C5 bond, suggesting two primary families of starting materials: those derived from a substituted butanoic acid framework and those built via a Michael addition approach.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights two powerful and convergent strategies:
-
Reductive Amination of a γ-Keto Acid/Ester: A direct approach involving the condensation of a carbonyl group with an ammonia source, followed by reduction and intramolecular cyclization.
-
Michael Addition and Reductive Cyclization: A robust method for C-C bond formation, where a nucleophile adds to a Michael acceptor, followed by the reduction of a nitro group to an amine, which subsequently cyclizes.
Strategy I: Reductive Amination of a γ-Keto Ester
This strategy is prized for its efficiency, often proceeding in a one-pot fashion. It leverages the reaction between the ketone moiety of a 4-oxo-butanoate derivative and an ammonia source to form an intermediate imine or enamine, which is then reduced and cyclizes to the lactam.
Causality and Mechanistic Insight
The success of this reaction hinges on the choice of a reducing agent that is selective for the protonated iminium ion over the starting ketone. While sodium borohydride can be used, it often leads to the side-product alcohol via reduction of the ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[1] Its reduced reactivity, owing to the electron-withdrawing acetate groups, allows it to preferentially reduce the more electrophilic iminium intermediate, which is formed in equilibrium. The reaction is typically catalyzed by acetic acid, which facilitates both iminium ion formation and the subsequent reduction.[1]
Synthetic Pathway
Caption: Reductive amination pathway to the target lactam.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid (AcOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl 4-(3-methoxyphenyl)-4-oxobutanoate (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous dichloromethane (0.2 M) is added glacial acetic acid (2.0 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 20 minutes, controlling any initial exotherm.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Data Summary
| Parameter | Condition | Rationale / Reference |
| Ammonia Source | Ammonium Acetate | Provides ammonia in equilibrium; less volatile than aqueous ammonia. |
| Reducing Agent | NaBH(OAc)₃ | Selective for iminium ion over ketone, minimizing side products.[1][2] |
| Solvent | Dichloromethane | Aprotic solvent, common for this type of reaction. |
| Catalyst | Acetic Acid | Facilitates iminium ion formation.[1] |
| Temperature | Room Temperature | Mild conditions sufficient for the reaction. |
| Typical Yield | 65-80% | Dependent on purification efficiency. |
Strategy II: Michael Addition and Reductive Cyclization
This robust, multi-step approach builds the carbon backbone via a conjugate addition (Michael reaction), followed by a reduction and spontaneous cyclization. A patent for the synthesis of the closely related 4-phenyl-2-pyrrolidone utilizes a similar strategy involving condensation, catalytic hydrogenation, and decarboxylation.[3]
Causality and Mechanistic Insight
Step A: Michael Addition. The reaction is initiated by the base-catalyzed addition of a carbon nucleophile, such as diethyl malonate, to an electron-deficient alkene (Michael acceptor), in this case, 3-methoxy-β-nitrostyrene. The electron-withdrawing nitro group activates the alkene for conjugate addition.[4]
Step B: Reductive Cyclization. The key transformation is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this purpose.[3] Once the amine is formed, it is perfectly positioned for an intramolecular nucleophilic attack on the proximate ester carbonyl, leading to spontaneous cyclization and elimination of ethanol to form the stable five-membered γ-lactam ring. A final hydrolysis and decarboxylation step removes the extraneous carboxyl group.
Synthetic Pathway
Caption: Michael addition and reductive cyclization pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-(1-(3-methoxyphenyl)-2-nitroethyl)malonate
-
In a round-bottomed flask, dissolve sodium metal (1.05 eq) in absolute ethanol under an inert atmosphere to generate sodium ethoxide.
-
Cool the solution to 0 °C and add diethyl malonate (1.1 eq) dropwise.
-
Add a solution of 3-methoxy-β-nitrostyrene (1.0 eq) in ethanol dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Neutralize the reaction with aqueous HCl and extract the product with ethyl acetate.
-
Wash the organic phase, dry over MgSO₄, and concentrate to yield the crude Michael adduct, which can be used directly or purified by chromatography.
Step 2: Reductive Cyclization and Decarboxylation
-
Dissolve the crude Michael adduct from the previous step in methanol or ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate to obtain the crude intermediate (3-carboxy-4-(3-methoxyphenyl)pyrrolidin-2-one).
-
To the crude material, add aqueous acid (e.g., 6M HCl) and heat to reflux for 4-8 hours to effect decarboxylation.
-
Cool the mixture, neutralize with a base (e.g., NaOH), and extract the final product with dichloromethane.
-
Purify via column chromatography as described in Strategy I.
General Workflow: Purification and Analysis
Regardless of the synthetic route chosen, the final stages of isolating and verifying the product are critical. The general workflow involves a standard aqueous workup, extraction, chromatographic purification, and spectroscopic characterization.
Caption: General experimental workflow for synthesis and purification.
References
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. [Link]
-
Kuwa.no, R., Kashiwabara, M., & Uchida, M. (2007). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
- CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone. (2021).
-
Reddy, B. V. S., et al. (2012). A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. New Journal of Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
Sources
An In-depth Technical Guide to 4-(3-Methoxyphenyl)pyrrolidin-2-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(3-Methoxyphenyl)pyrrolidin-2-one is a substituted γ-lactam belonging to the pyrrolidinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a range of pharmacologically active agents. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and the contextual pharmacological relevance of this compound, designed to serve as a foundational resource for researchers in drug discovery and chemical synthesis.
Introduction and Significance
The pyrrolidin-2-one (or γ-lactam) core is a privileged structure in drug development, most famously represented by piracetam and its derivatives, known as racetams, which are noted for their cognitive-enhancing effects. The versatility of the pyrrolidinone ring allows for substitutions at various positions, leading to a wide diversity of chemical structures with distinct biological activities. Derivatives have been investigated for applications ranging from neurological disorders to cardiovascular diseases.[1][2]
The subject of this guide, this compound, incorporates a methoxy-substituted phenyl ring at the 4-position. This structural motif is of interest for its potential to interact with various biological targets, particularly within the central nervous system (CNS). The methoxy group can influence the molecule's polarity, metabolic stability, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide synthesizes the available information on this specific compound to facilitate its further investigation.
Chemical and Physical Properties
The fundamental properties of this compound are essential for its handling, formulation, and use in experimental settings. While experimentally determined data is scarce in publicly accessible literature, key properties have been computed or are available from chemical suppliers, primarily for its hydrochloride salt form.
Table 1: Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 191.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 191.09464 Da | PubChem[1] |
| SMILES | COC1=CC=CC(=C1)C2CC(=O)NC2 | PubChem[1] |
| InChI Key | WXYBKTGQFCNOBB-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 79934-53-9 (Base) | - |
| CAS Number (HCl) | 1384268-74-9 | Hairui Chemical[3] |
| Molecular Formula (HCl) | C₁₁H₁₄ClNO₂ | Smolecule[4] |
| Molecular Weight (HCl) | 227.69 g/mol | Smolecule[4] |
| Predicted XlogP | 1.0 | PubChem[1] |
| Predicted H-Bond Donors | 1 | PubChem[1] |
| Predicted H-Bond Acceptors | 2 | PubChem[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The most logical approach begins with a base-catalyzed Michael addition of nitromethane to a chalcone-like precursor, ethyl 3-methoxycinnamate. The resulting nitro ester intermediate is then subjected to catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and prompts an intramolecular cyclization via aminolysis of the ethyl ester, yielding the target γ-lactam.
The causality for this experimental design is as follows:
-
Michael Addition: This is a classic and highly reliable method for forming carbon-carbon bonds. Using a weak base like diethylamine minimizes side reactions while effectively catalyzing the addition of the acidic nitromethane to the α,β-unsaturated ester.[5]
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to primary amines. The use of Palladium on Carbon (Pd/C) is standard for this transformation. The same catalytic system promotes the intramolecular cyclization to form the thermodynamically stable five-membered lactam ring without the need for isolating the potentially unstable amino ester intermediate.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Ethyl 4-nitro-3-(3-methoxyphenyl)butanoate (Intermediate)
-
To a solution of ethyl 3-methoxycinnamate (1 equivalent) in nitromethane (used as both reagent and solvent), add diethylamine (0.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess nitromethane and diethylamine under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro ester intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the intermediate from Step 1 in ethanol or methanol in a high-pressure hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-100 psi of H₂.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or flash column chromatography to yield pure this compound.
Proposed Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
No experimental spectroscopic data has been published for this compound. For validation of a successful synthesis, the following characteristic signals would be anticipated:
-
¹H NMR: Protons on the pyrrolidinone ring would appear as complex multiplets in the aliphatic region (~2.0-4.0 ppm). The methoxy group would present as a sharp singlet around 3.8 ppm. Aromatic protons from the phenyl ring would appear in the aromatic region (~6.8-7.3 ppm). The amide proton (N-H) would likely appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the lactam would be expected in the range of 175-180 ppm. The carbon bearing the methoxy group would be found around 160 ppm, with other aromatic signals between 110-140 ppm. Aliphatic carbons of the pyrrolidinone ring would be in the 20-60 ppm range.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be expected at m/z 192.10. Predicted fragmentation patterns would involve the loss of the methoxy group or cleavage of the pyrrolidinone ring.
-
Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹. An N-H stretching band would be visible around 3200-3400 cm⁻¹.
Pharmacological Context and Potential Applications
While this compound has not been the subject of specific pharmacological studies, the broader class of substituted pyrrolidinones has shown significant activity at various biological targets.
-
Adrenergic Receptor Modulation: A study on arylpiperazine derivatives of pyrrolidin-2-one revealed high binding affinity for α₁- and α₂-adrenoceptors.[1] This suggests that the pyrrolidinone scaffold can be used to develop agents with potential antiarrhythmic and antihypertensive properties. The 4-phenyl substitution is a key feature in many of these active compounds.
-
Central Nervous System Activity: A US patent describes 2-oxo-1-pyrrolidine derivatives, including a (2S)-2-[4-(3-methoxyphenyl)-2-oxo-1-pyrrolidinyl]butanamide, for the treatment of neurological disorders such as epilepsy.[2] This highlights the interest in the this compound core for developing novel CNS therapeutics.
-
Monoamine Transporter Inhibition: Research into pyrovalerone analogs, which are potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters, provides further context.[6] These compounds often feature a phenyl ring and a pyrrolidine moiety, suggesting that this compound could be explored as a precursor or analog in the search for novel monoamine reuptake inhibitors for conditions like ADHD or depression.
Postulated Mechanism of Action Workflow
Given the data on related compounds, a hypothetical screening workflow to determine the biological activity of this compound would prioritize CNS targets.
Caption: A logical workflow for the initial pharmacological characterization.
Safety and Handling
As an investigational chemical, this compound should be handled with appropriate care. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood. A full Material Safety Data Sheet (MSDS) should be consulted from the supplier before use.
Conclusion
This compound is a research chemical with a scientifically interesting structure that places it at the intersection of several classes of pharmacologically active compounds. While specific experimental data on its synthesis, characterization, and biological activity is lacking in peer-reviewed literature, this guide provides a robust, scientifically-grounded framework for its future investigation. The proposed synthetic route is based on reliable and well-established chemical transformations, and the contextual pharmacological data suggests that this compound is a worthwhile candidate for screening in CNS and cardiovascular drug discovery programs. This document serves as a call for further research to unlock the full potential of this promising molecule.
References
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health (NIH). [Link]
-
Synthesis of pyrrolidin-2-one 4. ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Universite Hassan II. [Link]
- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
-
Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. ResearchGate. [Link]
-
(PDF) A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. ResearchGate. [Link]
-
Michael Addition catalyzed by Quinidine Derivative. Buchler GmbH. [Link]
-
This compound hydrochloride. Hairui Chemical. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. (R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride_1384268-74-9_Hairui Chemical [hairuichem.com]
- 4. Buy this compound;hydrochloride [smolecule.com]
- 5. sctunisie.org [sctunisie.org]
- 6. HU228844B1 - Pyrrole derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Proposed Mechanism of Action of 4-(3-Methoxyphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one scaffold is a cornerstone in the development of nootropic and neuroprotective agents. While the specific molecule 4-(3-Methoxyphenyl)pyrrolidin-2-one is not extensively characterized in publicly available literature, its structural similarity to well-studied compounds allows for the formulation of a compelling, testable hypothesis regarding its mechanism of action. This guide synthesizes information from related 4-arylpyrrolidin-2-one derivatives to propose a primary mechanism centered on the inhibition of phosphodiesterase 4 (PDE4), leading to downstream modulation of inflammatory and neuronal signaling pathways. Secondary potential mechanisms involving neurotransmitter receptor modulation are also explored. A comprehensive experimental framework is provided to validate these hypotheses, offering a roadmap for future research and development.
Introduction: The Pyrrolidin-2-one Core in Neuropharmacology
The pyrrolidin-2-one, or 2-oxopyrrolidine, ring system is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds.[1] The pioneering compound of this class, piracetam, introduced the concept of "nootropics" – agents that enhance cognitive functions like learning and memory.[1] Since then, numerous derivatives have been developed, targeting a spectrum of neurological and psychiatric conditions.[1] While the precise mechanisms of action for many pyrrolidinone derivatives are still under investigation, common themes have emerged, including neuroprotection, modulation of neurotransmitter systems, and anti-inflammatory effects.[2][3]
The subject of this guide, this compound, is a synthetic intermediate that has been used in the synthesis of compounds with anticonvulsant and nootropic activities.[4] Its specific biological activities and mechanism of action remain to be fully elucidated. This document aims to bridge this knowledge gap by proposing a scientifically-grounded, hypothetical mechanism of action based on the pharmacology of structurally analogous compounds.
Proposed Mechanism of Action: A Focus on Phosphodiesterase 4 (PDE4) Inhibition
Based on a comprehensive analysis of structurally related compounds, we hypothesize that the primary mechanism of action of this compound is the selective inhibition of phosphodiesterase 4 (PDE4).
The Rationale: Structural Analogy to Rolipram
Rolipram, a well-characterized selective PDE4 inhibitor, shares a striking structural similarity with this compound. Both molecules possess a 4-arylpyrrolidin-2-one core. Rolipram is known to exert its neuroprotective and anti-inflammatory effects by elevating intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6][7] PDE4 is the predominant cAMP-specific phosphodiesterase in neural and immune cells.[7][8]
The Signaling Cascade: From PDE4 Inhibition to Neuroprotection
The proposed signaling pathway initiated by this compound is as follows:
-
Inhibition of PDE4: The compound binds to the catalytic site of PDE4, preventing the hydrolysis of cAMP to AMP.[5]
-
Elevation of Intracellular cAMP: The inhibition of PDE4 leads to an accumulation of cAMP within the cell.[5][6]
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a key downstream effector.
-
Phosphorylation of CREB: PKA phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.
-
Gene Expression Changes: Activated CREB promotes the transcription of genes involved in neuroprotection, synaptic function, and anti-inflammatory responses.
This cascade is proposed to mediate the potential nootropic and neuroprotective effects of this compound.
Caption: Proposed signaling pathway of this compound.
Secondary Hypothesized Mechanisms: Modulation of Neurotransmitter Systems
While PDE4 inhibition is proposed as the primary mechanism, it is plausible that this compound also interacts with neurotransmitter systems, a common feature of many nootropics.
Dopaminergic and Cholinergic Systems
Phenylpiracetam, a close structural analog, has been shown to modulate dopamine and acetylcholine systems.[9][10][11] It is believed to increase the density of their respective receptors.[9] Therefore, this compound may also exhibit activity at dopamine and acetylcholine receptors, contributing to its potential cognitive-enhancing effects.
Glutamatergic System
Neuroprotection is a hallmark of many pyrrolidinone derivatives. Phenylpiracetam is thought to stabilize glutamate receptors, particularly the NMDA subtype, protecting neurons from excitotoxicity.[9] This suggests a potential interaction of this compound with the glutamatergic system.
Experimental Validation: A Roadmap for Investigation
To validate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigation.
In Vitro Assays
| Assay | Objective | Experimental Outline | Positive Control |
| PDE4 Inhibition Assay | To determine the inhibitory activity and selectivity of the compound against PDE4 subtypes. | A commercially available PDE-Glo™ Phosphodiesterase Assay (Promega) can be used with recombinant human PDE4 subtypes (A, B, C, D). The compound will be tested across a range of concentrations to determine its IC50 value. | Rolipram |
| Receptor Binding Assays | To assess the affinity of the compound for dopamine, acetylcholine, and glutamate receptors. | Radioligand binding assays will be performed using cell membranes expressing the target receptors (e.g., D1, D2, M1, NMDA). The compound will compete with a radiolabeled ligand to determine its Ki value. | Specific antagonists for each receptor |
| Neuroprotection Assay | To evaluate the protective effects of the compound against excitotoxicity and oxidative stress. | Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y) will be pre-treated with the compound followed by exposure to a neurotoxin (e.g., glutamate or H2O2). Cell viability will be assessed using an MTT or LDH assay. | Phenylpiracetam |
| cAMP Accumulation Assay | To confirm the downstream effect of PDE4 inhibition. | Cells expressing PDE4 will be treated with the compound, and intracellular cAMP levels will be measured using a competitive immunoassay (ELISA). | Forskolin (to stimulate adenylate cyclase) + Rolipram |
Experimental Workflow: In Vitro Characterization
Caption: A streamlined workflow for the in vitro characterization of this compound.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on its structural similarity to known neuroactive compounds. The proposed primary mechanism of PDE4 inhibition, with potential secondary modulation of neurotransmitter systems, provides a solid foundation for future research. The experimental roadmap outlined in this guide offers a clear and robust strategy to validate these hypotheses and unlock the therapeutic potential of this and other novel pyrrolidin-2-one derivatives. Further in vivo studies in relevant animal models of cognitive impairment and neurodegeneration would be the logical next step following successful in vitro characterization.
References
-
Rolipram - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
What is the mechanism of 4-Phenylpiracetam? - Patsnap Synapse. (2024, July 17). Retrieved January 18, 2026, from [Link]
-
Phenylpiracetam - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
What is Phenylpiracetam (Nootropic agent)? - Dr.Oracle. (n.d.). Retrieved January 18, 2026, from [Link]
-
What is 4-Phenylpiracetam used for? - Patsnap Synapse. (2024, June 14). Retrieved January 18, 2026, from [Link]
- Gromova, O. A., et al. (2021). Phenylpiracetam: molecular mechanisms of effects in obesity. Meditsinskiy sovet = Medical Council, (19), 232–242.
-
Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PubMed Central. (2012, September 19). Retrieved January 18, 2026, from [Link]
-
Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PubMed Central. (2017, May 16). Retrieved January 18, 2026, from [Link]
-
Pyrrolidone derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. (2023, August). Retrieved January 18, 2026, from [Link]
-
Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI. (2023, April 25). Retrieved January 18, 2026, from [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF - ResearchGate. (2025, July 3). Retrieved January 18, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed Central. (2022, November 23). Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 7. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. What is 4-Phenylpiracetam used for? [synapse.patsnap.com]
biological activity of 4-aryl-pyrrolidin-2-ones
An In-Depth Technical Guide to the Biological Activity of 4-Aryl-Pyrrolidin-2-ones
Executive Summary
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, including its non-planar, three-dimensional structure, make it an ideal backbone for exploring pharmacophore space.[1][2] This guide focuses specifically on the 4-aryl substituted subclass of pyrrolidin-2-ones, a group of compounds demonstrating a remarkably broad spectrum of biological activities. We will delve into the key therapeutic areas where these compounds show promise, including their roles as anticonvulsant, anticancer, antimicrobial, and anti-inflammatory agents. This document synthesizes current knowledge, explains the rationale behind key experimental designs, provides actionable protocols, and explores the critical structure-activity relationships (SAR) that govern the efficacy of these molecules.
The 4-Aryl-Pyrrolidin-2-one Scaffold: A Foundation for Diverse Bioactivity
The five-membered pyrrolidine ring is a versatile scaffold widely employed by medicinal chemists to develop compounds for treating human diseases.[1] Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring's sp3-hybridized carbons allow for a greater three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets like proteins and enzymes.[1][2] The introduction of an aryl group at the 4-position of the pyrrolidin-2-one ring creates a class of compounds with significant therapeutic potential, leveraging the structural rigidity and electronic properties of the aromatic system to modulate biological activity.
The core structure allows for functionalization at multiple positions, primarily the N1-position, the aryl ring, and the C3 and C5 positions of the lactam ring, enabling the generation of large, diverse chemical libraries for screening. This guide will explore how modifications at these positions influence the compound's interaction with various biological systems.
Synthetic Strategies: Building the Core Scaffold
The generation of diverse 4-aryl-pyrrolidin-2-one libraries for biological screening relies on robust and flexible synthetic methodologies. The choice of synthetic route is critical as it dictates the accessible substitution patterns and stereochemical outcomes.
Cyclization of Acyclic Precursors
A common and effective strategy involves the cyclization of γ-amino esters. This method offers a straightforward pathway to the core lactam structure. A Lewis acid-catalyzed reaction between a donor-acceptor cyclopropane and a primary amine (like aniline) can form a γ-amino ester, which then undergoes in situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-one.[3]
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a classic and powerful method for constructing five-membered heterocycles.[1] This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkenyl dipolarophile. The stereoselectivity and regioselectivity of this reaction are key advantages, allowing for precise control over the final molecular architecture.[1]
Below is a generalized workflow for the synthesis and initial screening of a 4-aryl-pyrrolidin-2-one library.
Caption: Generalized workflow for synthesis and screening of 4-aryl-pyrrolidin-2-ones.
Major Biological Activities and Mechanisms
Anticonvulsant Activity
Derivatives of pyrrolidin-2-one have long been investigated for their potential in treating epilepsy and other seizure disorders. The mechanism often involves modulation of ion channels or neurotransmitter systems.
Mechanism of Action Insights: The anticonvulsant effects of some pyrrolidin-2-one derivatives are thought to be linked to their activity as GABA analogs or their affinity for serotonergic (5-HT1A) and α1-adrenergic receptors.[4] The ability to cross the blood-brain barrier is a critical prerequisite for this activity.
Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the N-phenyl ring are crucial for anticonvulsant activity. For instance, in a series of 1-(p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-ones, an ortho-chloro substituent on the N-phenyl ring was found to be important for the effect.[5] The presence of the unsubstituted phenyl ring at the 4-position was also determined to be critical, as its absence weakens the activity.[5] More recent research on 3-chlorophenyl-pyrrolidine-2,5-diones confirmed that electron-withdrawing groups on a phenyl substituent can confer potent activity in both maximal electroshock (MES) and 6 Hz seizure models.[6]
Quantitative Data Summary:
| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) | Reference |
| 62b | MES | 62.14 | Valproic Acid | 252.7 | [1] |
| 62b | 6 Hz | 75.59 | Valproic Acid | 130.6 | [1] |
| 69k | MES | 80.38 | Valproic Acid | - | [1] |
| 69k | 6 Hz | 108.80 | Valproic Acid | - | [1] |
| 6 | MES | 68.30 | Valproic Acid | 252.74 | [6] |
| 6 | 6 Hz | 28.20 | Valproic Acid | 130.64 | [6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol is a standard, well-validated model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use male Swiss mice (20-25 g). House them in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least 3 days before the experiment.
-
Compound Administration: Dissolve the test compound (e.g., 4-aryl-pyrrolidin-2-one derivative) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives only the vehicle.
-
Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mouse for the presence or absence of a tonic hind limb extension seizure. The absence of this response indicates protection.
-
Data Analysis: Record the number of animals protected at each dose level. Calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals, using probit analysis.
-
Neurotoxicity Assessment (Self-Validation): Concurrently, assess motor impairment using the rotarod test. Animals are placed on a rotating rod (e.g., 6 rpm), and their ability to remain on the rod for a set time (e.g., 1 minute) is recorded. A compound that shows anticonvulsant activity without causing motor impairment is considered a more promising candidate.[7]
Anticancer Activity
The pyrrolidine scaffold is present in several approved anticancer drugs.[8] 4-Aryl-pyrrolidin-2-ones have been investigated for their cytotoxic effects against various cancer cell lines, often acting through the induction of apoptosis.
Mechanism of Action Insights: The precise mechanisms are diverse and compound-specific. Some spiro[pyrrolidine-3,3-oxindoles] have been shown to induce apoptotic cell death, with chemical proteomics identifying HDAC2 (Histone deacetylase 2) and PHB2 (Prohibitin-2) as potential targets.[1] Other derivatives, such as those incorporating a benzofuroxan moiety, have demonstrated significant cytotoxicity against tumor cell lines.[8]
Structure-Activity Relationship (SAR): SAR studies reveal the importance of the substitution pattern on both the pyrrolidine ring and the aryl moiety. For example, in one study, thiophene-containing derivatives showed better anticancer activity against MCF-7 and HeLa cell lines compared to their phenyl-ring counterparts.[1] The presence of specific functional groups can dramatically enhance potency; for instance, certain spiro-pyrrolidine/pyrrolizines synthesized via 1,3-dipolar cycloaddition have shown promising activity.[1]
Quantitative Data Summary:
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 37e | MCF-7 (Breast) | 17 | Doxorubicin | 16 | [1] |
| 37e | HeLa (Cervical) | 19 | Doxorubicin | 18 | [1] |
| 38d | MCF-7 (Breast) | 6.00 | - | - | [1] |
| 38h | MCF-7 (Breast) | 4.01 | - | - | [1] |
| 38i | MCF-7 (Breast) | 3.53 | - | - | [1] |
| 6d, 6c, 6e | M-HeLa (Cervical) | Comparable to Tamoxifen | Tamoxifen | - | [8] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone of in vitro anticancer drug screening.
-
Cell Culture: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-aryl-pyrrolidin-2-one compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Logical workflow of the MTT assay for cytotoxicity screening.
Antimicrobial and Anti-Biofilm Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrrolidine derivatives have emerged as a promising class in this area.
Mechanism of Action Insights: Some pyrrolidine derivatives inhibit essential bacterial enzymes. For example, certain 1,2,4-oxadiazole pyrrolidine derivatives have been found to inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[9] Pyrrolidine dithiocarbamate (PDTC) has also demonstrated antibacterial activity, which is notably enhanced by the presence of zinc.[10] Furthermore, some pyrrolidine-2,3-diones have shown potent activity against bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[11]
Structure-Activity Relationship (SAR): The substitution on the aryl ring plays a key role in antibacterial potency. The presence of a 4-chlorophenyl group has been noted in several active compounds.[9][12] In a series of pyrrolidine-thiazole derivatives, a 4-fluorophenyl substituent attached to the thiazole ring resulted in the best activity against B. cereus and S. aureus.[9] For anti-biofilm agents, the linker connecting two pyrrolidine-2,3-dione units was found to be critical, with linkers of 5-8 atoms bearing a heteroatom showing the best activity.[11]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Compounds that can modulate inflammatory pathways are of high therapeutic value.
Mechanism of Action Insights: The anti-inflammatory activity of some pyrrole-based compounds (structurally related to pyrrolidinones) is correlated with the inhibition of the inducible isoform of cyclooxygenase (COX-2).[13] Selective COX-2 inhibition is a highly desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[13][14] The mechanism for 4-aryl-pyrrolidin-2-ones can also involve the inhibition of nitric oxide (NO) production in macrophages.[15]
Structure-Activity Relationship (SAR): For 4,5-diarylpyrroles, QSAR studies have shown that anti-inflammatory activity is correlated with the molar refractivity and inductive field effect of substituents.[13] In silico docking studies on other pyrrolidine derivatives have suggested that inhibition of COX-1 and COX-2 enzymes is a plausible mechanism of action for their observed anti-inflammatory and analgesic effects.[16]
Conclusion and Future Perspectives
The 4-aryl-pyrrolidin-2-one scaffold is a validated platform for the development of novel therapeutic agents across multiple disease areas. The extensive research into their anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties highlights the chemical tractability and biological versatility of this core structure.
Future research should focus on:
-
Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets for the most potent compounds.
-
Stereoselective Synthesis: As many biological targets are chiral, developing and employing stereoselective synthetic methods to isolate and test individual enantiomers is crucial, as different stereoisomers can have vastly different biological profiles.[1][17]
-
Optimizing ADMET Properties: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to improve the drug-likeness of lead compounds and increase their chances of clinical success.
-
Multi-target Ligands: Exploring the potential of single compounds to modulate multiple targets, which could be beneficial for complex diseases like cancer or neuroinflammation.
By integrating rational design, advanced synthetic chemistry, and robust biological evaluation, the full therapeutic potential of 4-aryl-pyrrolidin-2-ones can be realized, leading to the next generation of effective and safe medicines.
References
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34.
- Couturier, D., et al. (1979). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. Eur J Med Chem Chim Ther, 14(3):231-6.
- Sapa, J., et al. (2014).
- Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorg Med Chem Lett, 21(19):5880-3.
- de Faria, A. R., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(19):6619.
- ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. [Image].
- Kohr, M. V., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chem Heterocycl Comp, 58(11):598-607.
- ResearchGate. (n.d.). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
- Wilkerson, W. W., et al. (1995). Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. J Med Chem, 38(20):3895-901.
- ResearchGate. (n.d.). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents.
- Karaduman, R., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Front Pharmacol, 14:1248082.
- ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex.
- McPhee, K. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society.
- Bakulina, O. Y., et al. (2021). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 26(23):7140.
- Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar.
- Balandina, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15):4974.
- ResearchGate. (n.d.). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides.
- ResearchGate. (n.d.). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34.
- ResearchGate. (n.d.). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships.
- View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (n.d.). [No Source Found].
- Pierce, J. B., et al. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. J Med Chem, 25(2):131-6.
- Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11):3226.
- Baumann, M. H., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chem Neurosci, 11(7):1078-1090.
- Dennis, O. O., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future J Pharm Sci, 7(1):162.
- Miyamoto, D., et al. (2001). Antibacterial activity of pyrrolidine dithiocarbamate. Int J Antimicrob Agents, 18(2):161-5.
- ResearchGate. (n.d.). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- Everitt, B. J., et al. (1966). The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. Br J Pharmacol Chemother, 26(2):337-51.
- ChemRxiv. (n.d.).
- Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. J Med Chem, 56(7):2975-90.
- BenchChem. (n.d.). Evaluating the Anti-inflammatory Properties of 4-(Pyrrolidin-1-yl)phenol Analogs. BenchChem.
- Wicht, K., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Pharmaceuticals (Basel), 16(10):1364.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity [mdpi.com]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
A Technical Guide to 4-(3-Methoxyphenyl)pyrrolidin-2-one and its Significance in Medicinal Chemistry
This guide provides an in-depth technical overview of 4-(3-Methoxyphenyl)pyrrolidin-2-one, a member of the pharmacologically significant pyrrolidinone class of compounds. While specific literature on this exact molecule is limited, this document will situate it within the broader context of 4-aryl-pyrrolidin-2-one derivatives, leveraging data from closely related analogues to discuss its synthesis, potential biological activities, and applications in drug discovery. This approach is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.
Core Compound Analysis: IUPAC Nomenclature and Structure
The pyrrolidinone ring is a five-membered nitrogen-containing heterocycle that serves as a core structure in numerous biologically active compounds.[1] Its saturated, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is a significant advantage in achieving high target affinity and selectivity in drug design.[2][3]
IUPAC Name: this compound
Chemical Structure:
Caption: 2D Structure of this compound
Synthesis Strategies for 4-Aryl-Pyrrolidin-2-ones
The synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through various synthetic routes. A common and effective method involves the Michael addition of a malonate derivative to a nitrostyrene, followed by reductive cyclization. This approach offers the flexibility to introduce a wide range of substituents on the phenyl ring.
A general synthetic pathway is outlined below:
Caption: General Synthetic Workflow for 4-Aryl-Pyrrolidin-2-ones
A patent discloses a method for synthesizing 4-phenyl-2-pyrrolidone, a related compound, starting from diethyl malonate and 2-nitro-1-phenylethylketone.[4] The process involves a condensation reaction, followed by catalytic hydrogenation and decarboxylation.[4] This methodology could be adapted for the synthesis of the methoxy-substituted analogue.
Physicochemical Properties and Structural Analogs
The physicochemical properties of this compound can be predicted based on its structure and comparison with similar compounds. The presence of the methoxy group is expected to influence its polarity and solubility. The pyrrolidinone core provides both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), which can be crucial for interactions with biological targets.[5]
| Property | Predicted Value/Information | Source |
| Molecular Formula | C11H13NO2 | - |
| Molecular Weight | 191.23 g/mol | - |
| XLogP3 | 1.1 | Predicted |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Biological Significance and Therapeutic Potential
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents with diverse biological activities.[1] These include anticonvulsant, anti-inflammatory, antiviral, and anticancer effects.[6] The non-planar nature of the pyrrolidinone ring allows for a more effective exploration of the three-dimensional space of a target's binding pocket.[2][3]
Furthermore, certain pyrrolidinone derivatives have been investigated for their effects on the central nervous system. A patent describes 2-oxo-1-pyrrolidine derivatives, including a (2S)-2-[4-(3-methoxyphenyl)-2-oxo-1-pyrrolidinyl]butanamide, for the potential treatment of neurological disorders like epilepsy.[9]
The potential biological activities of this class of compounds are summarized in the following diagram:
Caption: Potential Therapeutic Applications of 4-Aryl-Pyrrolidin-2-ones
Future Directions and Conclusion
While this compound itself is not extensively characterized in the scientific literature, its structural framework places it in a class of compounds with significant therapeutic potential. The pyrrolidin-2-one core is a well-established pharmacophore, and the 4-aryl substitution offers a versatile point for modification to optimize activity and selectivity against various biological targets.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Screening against a panel of targets, including those implicated in neurological disorders, infectious diseases, and cancer, could reveal novel therapeutic applications. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective analogues.
References
-
Li Petri, G., Raimondi, M. V., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
PubChem. (n.d.). 4-(3-methoxy-2-methylphenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Raimondi, M. V., Li Petri, G., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249247. [Link]
- Google Patents. (n.d.). CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.
- Google Patents. (n.d.). US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
-
Anusevičius, K., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 25(1), 38-44. [Link]
-
Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7258. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(3-Methoxyphenyl)pyrrolidin-2-one: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(3-Methoxyphenyl)pyrrolidin-2-one, a substituted γ-lactam of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a privileged scaffold, forming the basis of numerous biologically active compounds.[1][2] This document details a putative synthetic pathway, thorough characterization methodologies, and explores the potential applications of this specific derivative, grounded in established chemical principles and field-proven insights.
Compound Identification and Physicochemical Properties
While a specific CAS number for this compound is not readily found in public databases, its molecular identity is defined by its structure. Its related analogs, such as 4-phenyl-2-pyrrolidinone, are well-documented.[3]
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem |
| Molecular Weight | 191.23 g/mol | PubChem |
| Monoisotopic Mass | 191.09464 Da | [4] |
| XlogP (Predicted) | 1.0 | [4] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Topological Polar Surface Area | 38.3 Ų | [5][6] |
Note: The properties are computationally predicted and serve as a guideline for experimental work.
Rationale and Significance in Drug Discovery
The pyrrolidinone scaffold is a versatile building block in the synthesis of novel therapeutic agents.[7][8] Its rigid, five-membered ring structure allows for the precise spatial orientation of appended functional groups, making it an ideal framework for targeting specific biological receptors. The introduction of a 3-methoxyphenyl group at the 4-position introduces a key pharmacophoric element. The methoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability and pharmacokinetic profile. Aryl-substituted pyrrolidones have shown a wide range of biological activities, including anticonvulsant, nootropic, and potent receptor agonism or antagonism.[2][3]
Proposed Synthetic Pathway: Aza-Michael Addition and Lactamization
A logical and efficient route to synthesize this compound involves a two-step sequence: an Aza-Michael addition followed by an intramolecular cyclization (lactamization). This approach is widely used for the synthesis of substituted pyrrolidinones.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-3-(3-methoxyphenyl)butanal (Aza-Michael Addition)
-
To a stirred solution of 3-methoxycinnamaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add nitromethane (1.2 eq).
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Reductive Cyclization)
-
Dissolve the intermediate from Step 1 in methanol.
-
Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 8-12 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Comprehensive Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[1] The following are the expected spectroscopic data for this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[1]
¹H NMR (400 MHz, CDCl₃): Expected Chemical Shifts (δ, ppm)
-
7.20-7.30 (t, 1H): Aromatic proton on the phenyl ring.
-
6.75-6.85 (m, 3H): Aromatic protons on the phenyl ring.
-
6.0-6.5 (br s, 1H): Amide N-H proton.
-
3.80 (s, 3H): Methoxy (-OCH₃) protons.
-
3.60-3.70 (m, 1H): Proton at the 4-position of the pyrrolidinone ring.
-
3.20-3.40 (m, 2H): Protons at the 5-position of the pyrrolidinone ring.
-
2.40-2.60 (m, 2H): Protons at the 3-position of the pyrrolidinone ring.
¹³C NMR (100 MHz, CDCl₃): Expected Chemical Shifts (δ, ppm)
-
176.0-178.0: Carbonyl carbon (C=O) of the lactam.
-
159.0-161.0: Aromatic carbon attached to the methoxy group.
-
140.0-142.0: Aromatic carbon attached to the pyrrolidinone ring.
-
129.0-131.0: Aromatic CH carbon.
-
110.0-120.0: Other aromatic CH carbons.
-
55.0-56.0: Methoxy carbon (-OCH₃).
-
45.0-50.0: Carbons at the 4 and 5-positions of the pyrrolidinone ring.
-
35.0-40.0: Carbon at the 3-position of the pyrrolidinone ring.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[1]
-
Expected [M+H]⁺: m/z 192.1025
-
Expected [M+Na]⁺: m/z 214.0844
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[9]
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3400 | N-H | Stretching (Amide) |
| 2850-3000 | C-H | Stretching (Aliphatic and Aromatic) |
| 1670-1690 | C=O | Stretching (γ-Lactam) |
| 1580-1620 | C=C | Stretching (Aromatic) |
| 1240-1260 | C-O | Stretching (Aryl Ether) |
Potential Applications and Future Directions
Given the prevalence of the 4-arylpyrrolidin-2-one motif in neuroactive compounds, this compound is a prime candidate for screening in assays related to central nervous system (CNS) disorders. The synthesis of a library of analogs with substitutions on the phenyl ring could lead to the discovery of novel therapeutic agents.[2][7] Further studies could involve in vivo testing in animal models to evaluate its efficacy and pharmacokinetic properties.
References
- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
- Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. PubMed.
- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate.
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a - SciSpace.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- 4-(3-Methoxy-2-methylphenyl)pyrrolidin-2-one | C12H15NO2. PubChem.
- This compound (C11H13NO2). PubChemLite.
- Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses.
- CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone. Google Patents.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
- Synthesis of substituted pyrrolidines. DiVA portal.
- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents.
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][7]-thiazepin-3(2H)-one. Available from:
- 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methoxyphenyl)- | 133747-98-5. ChemicalBook.
- 4-(3-Methoxy-2-methylpropyl)pyrrolidin-2-one. PubChem.
- 4Hydroxy5-(4-methoxyphenyl)pyrrolidin-2-one | Request PDF. ResearchGate.
- Synthesis of pyrrolidin-2-one 4. | Download Scientific Diagram. ResearchGate.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- 38175-35-8 | 3-(3-Methoxyphenyl)pyrrolidine. ChemScene.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. MDPI.
- (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398. PubChem.
- 4-Phenyl-2-pyrrolidinone (CAS Number: 1198-97-6). Cayman Chemical.
- 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957. PubChem.
- 4-Methoxyphenylacetone = 97 122-84-9. Sigma-Aldrich.
- 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561. PubChem.
- Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate.
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.
- Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Cheméo.
- 498-02-2|1-(4-Hydroxy-3-methoxyphenyl)ethanone. BLDpharm.
- New method of synthesis of 2-arylpyrrolidines: reaction of resorcinol and its derivatives with γ-ureidoacetals | Request PDF. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. PubChemLite - this compound (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. 4-(3-Methoxy-2-methylphenyl)pyrrolidin-2-one | C12H15NO2 | CID 165662375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(3-Methoxy-2-methylpropyl)pyrrolidin-2-one | C9H17NO2 | CID 21888250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-(3-Methoxyphenyl)pyrrolidin-2-one: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(3-Methoxyphenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not widely published, this document synthesizes predicted spectroscopic data based on the well-established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the distinct contributions of the 3-methoxyphenyl and pyrrolidin-2-one moieties, this guide offers researchers a robust framework for the identification, characterization, and quality control of this compound. Detailed experimental protocols for acquiring high-fidelity spectroscopic data are also presented, ensuring that researchers can confidently validate these predictions in their own laboratories. This whitepaper is intended to serve as an essential resource for scientists engaged in the synthesis, analysis, and application of novel pyrrolidinone derivatives.
Introduction
This compound belongs to the γ-lactam class of compounds, which are prevalent structural motifs in a wide array of biologically active molecules and pharmaceuticals. The strategic incorporation of a 3-methoxyphenyl substituent introduces specific electronic and steric properties that can modulate the compound's pharmacological profile. Accurate and unambiguous structural elucidation is paramount in the drug development pipeline, and spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, thereby empowering researchers to confidently identify and characterize this molecule.
Caption: Workflow for Spectroscopic Analysis in Drug Development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals for both the aromatic and the aliphatic protons of the pyrrolidinone ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-4', H-5', H-6' | 6.8 - 7.3 | Multiplet | - | 4H |
| -OCH₃ | ~3.8 | Singlet | - | 3H |
| N-H | 7.5 - 8.5 | Broad Singlet | - | 1H |
| H-4 | 3.5 - 3.9 | Multiplet | - | 1H |
| H-5 | 3.2 - 3.6 | Multiplet | - | 2H |
| H-3 | 2.5 - 2.9 | Multiplet | - | 2H |
Aromatic Protons (H-2', H-4', H-5', H-6'): The protons on the metasubstituted benzene ring will appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The exact splitting pattern will depend on the specific coupling constants between the adjacent protons.
Methoxyl Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to resonate as a sharp singlet at approximately δ 3.8 ppm.[3][4]
Amide Proton (N-H): The amide proton will likely appear as a broad singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. Its chemical shift can be highly dependent on the solvent and concentration.
Pyrrolidinone Ring Protons (H-3, H-4, H-5): The diastereotopic protons of the pyrrolidinone ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The H-4 proton, being a methine proton adjacent to the aromatic ring, is expected to be the most downfield of the aliphatic protons. The H-5 protons, adjacent to the amide nitrogen, and the H-3 protons, adjacent to the carbonyl group, will appear as multiplets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | 175 - 178 |
| C-1' (ipso) | 140 - 145 |
| C-3' (ipso) | 159 - 161 |
| C-5' | ~129 |
| C-2', C-4', C-6' | 112 - 120 |
| -OCH₃ | ~55 |
| C-5 | 45 - 50 |
| C-4 | 40 - 45 |
| C-3 | 35 - 40 |
Carbonyl Carbon (C-2): The amide carbonyl carbon is expected to resonate in the downfield region, typically between δ 175 and 178 ppm.
Aromatic Carbons: The aromatic carbons will show distinct signals based on their substitution pattern. The ipso-carbons (C-1' and C-3') will have their chemical shifts influenced by the pyrrolidinyl and methoxy substituents, respectively. The carbon bearing the methoxy group (C-3') is expected to be the most downfield of the aromatic carbons.[5][6][7][8]
Methoxyl Carbon (-OCH₃): The carbon of the methoxy group will appear at approximately δ 55 ppm.[5][6][7][8]
Pyrrolidinone Ring Carbons (C-3, C-4, C-5): The aliphatic carbons of the pyrrolidinone ring will resonate in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[9][10]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11][12][13] The predicted IR absorption bands for this compound are summarized below.
| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1670 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch (Aromatic Ether) | 1200 - 1275 (asymmetric) and 1020-1075 (symmetric) | Strong |
| C-H Bend (Aromatic) | 690 - 900 | Strong |
Key Diagnostic Peaks:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond in the lactam ring.
-
C=O Stretch: A strong, sharp absorption band between 1670 and 1700 cm⁻¹ is indicative of the amide carbonyl group in a five-membered ring (γ-lactam).[14]
-
C-O Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl alkyl ether linkage are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.[15][16]
Experimental Protocol for FTIR Spectroscopy (ATR Method)
-
Sample Preparation: Ensure the solid sample is dry and free of solvent. No extensive sample preparation is required for the Attenuated Total Reflectance (ATR) method.[17][18][19]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Experimental workflow for FTIR analysis using the ATR method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[20] For this compound (C₁₁H₁₃NO₂), the exact mass is 191.0946 g/mol .
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for the molecule.[21][22][23]
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 191 | [M]⁺˙ | Molecular Ion |
| 121 | [C₈H₉O]⁺ | Loss of the pyrrolidinone ring via benzylic cleavage |
| 108 | [C₇H₈O]⁺˙ | McLafferty-type rearrangement with loss of C₂H₃NO |
| 91 | [C₇H₇]⁺ | Loss of a methoxy group from the m/z 121 fragment |
| 84 | [C₄H₆NO]⁺ | Cleavage of the bond between the aromatic ring and the pyrrolidinone ring |
| 77 | [C₆H₅]⁺ | Loss of CO from the m/z 108 fragment |
Key Fragmentation Pathways:
-
Benzylic Cleavage: A prominent fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the pyrrolidinone ring, leading to a stable benzylic cation at m/z 121.[24]
-
Anisole-type Fragmentation: The methoxyphenyl moiety can undergo fragmentation characteristic of anisoles, including the loss of a methyl radical followed by the loss of carbon monoxide.[25]
-
Pyrrolidinone Ring Fragmentation: The pyrrolidinone ring itself can undergo fragmentation, although the charge is more likely to be retained on the aromatic portion of the molecule.[26][27][28]
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
-
GC Separation: Inject the sample into the GC. The GC column will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV).[21][22][23]
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can more efficiently and accurately identify and characterize this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality data for verification. This synthesized information serves as a valuable, authoritative resource for scientists working in drug discovery and development, facilitating the advancement of new chemical entities.
References
- Bansal, R. K. (2010). Spectroscopy of Organic Compounds.
- Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole.
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27. [Link]
-
Guidi, V., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(5), 617-624. [Link]
-
Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. [Link]
-
Jackson, G. P., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Forensic Chemistry, 18, 100223. [Link]
-
Kitching, W., et al. (1976). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 54(23), 3893-3902. [Link]
-
Garo, A. C., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. [Link]
-
National Institute of Justice. (n.d.). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]
-
Chemistry LibreTexts. (n.d.). Ether Infrared spectra. [Link]
-
Garo, A. C., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
University of Illinois. (n.d.). Electron Ionization. [Link]
-
Jackson, G. P., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Forensic Chemistry, 18, 100223. [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. [Link]
-
OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Kitching, W., et al. (1976). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 54(23), 3893-3902. [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. [Link]
-
National Institutes of Health. (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. [Link]
-
Springer Nature. (n.d.). NMR Protocols and Methods. [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Lowers, B., & Reed, A. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in Electrophilic Aromatic Substitution Reactions. The Pegasus Review: University of Central Florida Undergraduate Research Journal, 13(1), 62-71. [Link]
-
ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
-
hil8_sln.html. (n.d.). [Link]
-
ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). [Link]
-
SpectraBase. (n.d.). Anisole - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Rochester. (n.d.). NMR Proton Shifts for Residual Solvent Impurities. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
-
National Institutes of Health. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. [Link]
-
Phys.org. (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. microbenotes.com [microbenotes.com]
- 3. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. stars.library.ucf.edu [stars.library.ucf.edu]
- 8. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]
- 9. books.rsc.org [books.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. jascoinc.com [jascoinc.com]
- 19. edinst.com [edinst.com]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 22. rroij.com [rroij.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 25. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- 26. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | National Institute of Justice [nij.ojp.gov]
- 28. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and History of Pyrrolidinone Derivatives
This guide provides a comprehensive exploration of the pyrrolidinone scaffold, a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry and industrial applications.[1] We will delve into the historical milestones, key discoveries, and the scientific rationale behind the development of various classes of pyrrolidinone derivatives, from the revolutionary nootropics to indispensable industrial polymers. The non-planar, sp3-hybridized nature of the pyrrolidinone ring offers a unique three-dimensional structure that is highly advantageous for achieving specific target affinity and selectivity in drug design.[1]
The Pyrrolidinone Core: A Foundation of Versatility
The pyrrolidinone ring, also known as a γ-lactam, is the fundamental structure shared by all its derivatives.[2] Its journey from a laboratory curiosity to a key component in a wide array of products is a testament to its remarkable chemical versatility. The pyrrolidinone scaffold is a prominent feature in numerous biologically active compounds, including natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic effects such as anticonvulsant, anti-inflammatory, antiviral, and anticancer activities.[1][3][4][5][6]
The industrial synthesis of the parent compound, 2-pyrrolidinone, is most commonly achieved through the liquid-phase ammonolysis of γ-butyrolactone.[2] This process involves reacting γ-butyrolactone with ammonia at high temperatures (250-290°C) and pressures (8.0-16.0 MPa) in a continuous tubular reactor.[2]
The Nootropic Revolution: The Dawn of the Racetams
The history of nootropics is intrinsically linked to the discovery of pyrrolidinone derivatives. In the 1960s, the Romanian chemist Dr. Corneliu E. Giurgea synthesized Piracetam, the first compound to be classified as a nootropic.[7][8] This discovery laid the groundwork for the field of cognitive enhancement and introduced the very concept of a "nootropic" – a substance that can improve cognitive function while being safe and neuroprotective.[7][9]
Piracetam was initially synthesized with the intention of creating a motion sickness medication.[8] However, during clinical trials, it was unexpectedly observed to improve mental clarity in patients.[8] This serendipitous finding shifted the research focus towards its cognitive-enhancing properties.[10] Dr. Giurgea's pioneering work established a new class of drugs and a new paradigm in neuropharmacology, demonstrating that chemical compounds could positively influence higher brain functions.[10]
All racetams share the 2-pyrrolidone nucleus, which is composed of oxygen, nitrogen, and hydrogen.[8] Variations in the side chain attached to this core structure give rise to a family of related compounds with distinct pharmacological profiles.[8]
Mechanism of Action
While the precise mechanisms are still under investigation, racetams are believed to exert their cognitive-enhancing effects through several pathways:
-
Modulation of Neurotransmitter Systems: Racetams are known to influence the production and activity of key neurotransmitters like acetylcholine, which plays a crucial role in learning and memory.[7][8] They also interact with glutamate receptors (AMPA and NMDA), further supporting neuronal communication.[7]
-
Improved Cerebral Blood Flow: Some studies suggest that racetams can increase blood flow to the brain, which may enhance oxygenation and overall brain function.[7]
Beyond Nootropics: Anticonvulsant Therapies
The therapeutic potential of the pyrrolidinone scaffold extends beyond cognitive enhancement. The development of Levetiracetam marked a significant advancement in the treatment of epilepsy. Licensed as a major antiepileptic drug, its discovery reawakened interest in the therapeutic possibilities of this class of compounds.[11] The success of Levetiracetam has spurred the development of other pyrrolidinone-based anticonvulsants, further solidifying the importance of this chemical family in neurology.
The Industrial Workhorse: Povidone and its Derivatives
The versatility of the pyrrolidinone structure is not limited to pharmaceuticals. The polymerization of N-vinylpyrrolidone leads to the formation of polyvinylpyrrolidone (PVP), also known as Povidone.[12]
A Serendipitous Discovery and Wartime Innovation
Povidone was first synthesized in the 1930s by the BASF chemist Walter Reppe, with a patent filed in 1939.[12][13] It quickly found a critical application during World War II as a plasma volume expander, used in emergency treatments when blood products were in short supply.[13]
Povidone-Iodine: A Breakthrough in Antisepsis
A major breakthrough in the application of Povidone came in 1955 with the development of Povidone-iodine (PVP-I) by H. A. Shelanski and M. V. Shelanski.[14] By complexing iodine with povidone, they created a stable, water-soluble, and less irritating antiseptic that retained the potent antimicrobial properties of iodine.[15] This innovation revolutionized infection control in medical settings.[15]
Key Advantages of Povidone-Iodine:
-
Broad-Spectrum Antimicrobial Activity: Effective against bacteria, viruses, fungi, and protozoa.[15]
-
Controlled Release: Povidone acts as a carrier, gradually releasing iodine for a sustained antiseptic effect.[15]
-
Improved Tolerability: Less irritating to the skin compared to traditional iodine solutions.[15]
-
Enhanced Stability and Solubility: Easier to formulate and use in various medical applications.[15]
N-Methyl-2-pyrrolidone (NMP): A Versatile Industrial Solvent
N-Methyl-2-pyrrolidone (NMP) is another crucial pyrrolidinone derivative with widespread industrial applications.[16] It is a powerful, aprotic solvent with high solvency and low volatility.[17]
Key Industrial Applications of NMP:
-
Petrochemical Processing: Used for the recovery of hydrocarbons like 1,3-butadiene and acetylene.[16][18]
-
Polymer Industry: Acts as a solvent for a wide range of polymers and is used in the production of aramid fibers like Kevlar.[16]
-
Electronics: Employed as a photoresist stripper and for cleaning and degreasing electronic components.[18][19]
-
Paints and Coatings: Used as a solvent in paint strippers and for surface treatment of textiles and resins.[16][19]
Synthesis and Methodologies
The synthesis of pyrrolidinone derivatives can be approached in various ways, depending on the desired final compound.
General Synthesis of 2-Pyrrolidinone
A common industrial method for producing 2-pyrrolidinone is the reaction of γ-butyrolactone with ammonia.[2]
Experimental Protocol: Ammonolysis of γ-Butyrolactone
-
Reactants: γ-Butyrolactone and liquid ammonia (or aqueous ammonia).[2]
-
Conditions: The reaction is carried out in the liquid phase within a tubular reactor.[2]
-
Temperature: 250 to 290 °C.[2]
-
Pressure: 8.0 to 16.0 MPa.[2]
-
Molar Ratio: A typical molar ratio of γ-butyrolactone/NH3/H2O is 1:(2.2 to 3):(1.6 to 2.3).[2]
-
Residence Time: The reaction mixture typically resides in the reactor for 20 to 120 minutes.[2]
-
Outcome: This continuous process yields 2-pyrrolidone with high conversion and selectivity.[2]
Synthesis of Optically Active 2-Pyrrolidinones
For pharmaceutical applications, the synthesis of specific enantiomers is often required. S-pyroglutamic acid, a natural chiral synthon, serves as a valuable starting material for creating optically active 2-pyrrolidinones.[20] This approach allows for the insertion of various substituents at positions 1 and 5 of the pyrrolidinone ring while retaining the desired stereochemistry.[20]
Visualizing the Pyrrolidinone Landscape
The following diagrams illustrate the core structure and the divergence of its applications.
Caption: The diverse applications of the pyrrolidinone core.
Quantitative Data Summary
| Derivative Class | Key Compound(s) | Year of Discovery/Development | Primary Application(s) |
| Racetams | Piracetam | 1960s[7][8] | Cognitive Enhancement (Nootropic) |
| Anticonvulsants | Levetiracetam | Recent Decades | Epilepsy Treatment[11] |
| Polymers | Povidone (PVP) | 1930s[12][13] | Pharmaceutical Excipient, Plasma Expander |
| Iodophors | Povidone-Iodine | 1955[14] | Antiseptic |
| Solvents | N-Methyl-2-pyrrolidone (NMP) | - | Industrial Solvent[16] |
Conclusion
The discovery and development of pyrrolidinone derivatives represent a fascinating journey of scientific inquiry, serendipity, and innovation. From the pioneering synthesis of Piracetam, which gave birth to the field of nootropics, to the life-saving applications of Povidone-iodine and the industrial utility of NMP, the pyrrolidinone scaffold has proven to be a remarkably versatile and valuable chemical entity. Its continued exploration promises to yield new therapeutic agents and advanced materials, further solidifying its place in the annals of chemical and medical history.
References
-
Synthesis of New Optically Active 2-Pyrrolidinones - PMC. PubMed Central.
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers (RSC Publishing).
-
Guide to Racetam Nootropics: Effects, Uses & How They Work. CereFLEX Labs.
-
The History and Evolution of Povidone-Iodine: From Discovery to Modern Use. NINGBO INNO PHARMCHEM CO.,LTD.
-
What Are Racetam Nootropics?. The Sunlight Experiment.
-
Povidone-iodine. New Drug Approvals.
-
2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook.
-
Racetams: A Class of Nootropics for Behavior and Cognition. Maze Engineers.
-
Ingredient: Povidone. Caring Sunshine.
-
The History and Evolution of Povidone Iodine in Medical Practice. NINGBO INNO PHARMCHEM CO.,LTD.
-
Polyvinylpyrrolidone. Wikipedia.
-
Synthesis of 2-pyrrolidone. Google Patents.
-
Routes for production of 2-pyrrolidone. (A) BASF petrochemical route... ResearchGate.
-
The Discovery of Nootropics: A History of the Inadvertent Sy. Prezi.
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.
-
Recent insights about pyrrolidine core skeletons in pharmacology. RUA.
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed.
-
History of Nootropics: Ancient to Modern Supplements. Nooroots.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
-
N-Methyl-2-pyrrolidone. Wikipedia.
-
The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide. Benchchem.
-
Pyrrolidone derivatives. PubMed.
-
N-Methyl-2-Pyrrolidone. LyondellBasell.
-
N-METHYL-2-PYRROLIDONE (NMP). Ataman Kimya.
-
N-Methyl-2-Pyrrolidone (NMP). Eastman.
-
Fact Sheet: N-Methylpyrrolidone (NMP). EPA.
-
Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. rua.ua.es [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cereflexlabs.com [cereflexlabs.com]
- 8. What Are Racetam Nootropics? [thesunlightexperiment.com]
- 9. nooroots.com [nooroots.com]
- 10. prezi.com [prezi.com]
- 11. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 13. caringsunshine.com [caringsunshine.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. nbinno.com [nbinno.com]
- 16. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 17. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 18. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]
- 19. epa.gov [epa.gov]
- 20. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-(3-Methoxyphenyl)pyrrolidin-2-one: A Technical Guide to Target Identification and Validation
Abstract
The compound 4-(3-Methoxyphenyl)pyrrolidin-2-one, a molecule featuring a pyrrolidinone core and a methoxyphenyl substituent, stands at the intersection of two pharmacologically significant scaffolds. The pyrrolidinone ring is a versatile structure found in a wide array of bioactive compounds, while the methoxy group is a key functional group in many approved drugs, known for its ability to modulate ligand-target interactions and improve pharmacokinetic properties.[1][2][3] This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. By dissecting the known biological activities of related pyrrolidinone derivatives and understanding the influence of the methoxyphenyl moiety, we delineate a strategic roadmap for researchers and drug development professionals to investigate its therapeutic promise. This document outlines potential target classes, proposes detailed experimental workflows for target validation, and provides the foundational scientific reasoning to guide future research and development efforts.
Introduction: Deconstructing a Promising Scaffold
The rational design of novel therapeutics often begins with the identification and optimization of privileged chemical scaffolds. This compound is a compelling starting point for drug discovery, integrating two key structural motifs:
-
The Pyrrolidinone Core: This five-membered lactam is a cornerstone in medicinal chemistry, prized for its synthetic tractability and its presence in numerous compounds with diverse therapeutic applications.[4] The pyrrolidinone ring system offers a three-dimensional architecture that can effectively probe the binding pockets of various biological targets.[1] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antitubercular agents.[4]
-
The Methoxyphenyl Group: The methoxy (OCH₃) group is a prevalent feature in both natural products and synthetic drugs.[3] Its inclusion in a molecule can significantly influence its biological activity by enhancing target binding, improving physicochemical properties like solubility, and favorably altering its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The methoxy group can participate in hydrogen bonding and hydrophobic interactions within a protein's binding site, contributing to the overall potency and selectivity of a compound.[2]
The strategic combination of these two moieties in this compound suggests a high potential for biological activity and warrants a thorough investigation into its therapeutic targets.
Potential Therapeutic Target Classes
Based on the established pharmacology of analogous compounds, we can hypothesize several potential therapeutic target classes for this compound. The following sections will explore these possibilities in detail, providing the scientific rationale and a blueprint for experimental validation.
Kinase Inhibition: Avenues in Oncology and Inflammation
Rationale: Pyrrolidinone derivatives have emerged as potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer and autoimmune disorders. A notable example is the development of novel pyrrolidinone derivatives as inhibitors of NF-κB inducing kinase (NIK), a key player in inflammatory pathways.[5] Furthermore, compounds incorporating a methoxyphenyl group have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) like CDK2 and CDK9, which are crucial for cell cycle progression and are attractive targets in oncology.[6]
Proposed Primary Targets:
-
NF-κB Inducing Kinase (NIK): Inhibition of NIK could block downstream inflammatory signaling, making it a promising target for autoimmune and inflammatory diseases.[5]
-
Cyclin-Dependent Kinases (CDKs): Targeting CDK2 and CDK9 could induce cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for Target Validation:
Figure 2: Workflow for neurological target validation.
Protocol for Neurotransmitter Uptake Assay (Example: Dopamine Transporter):
-
Preparation: Isolate synaptosomes from the striatum of rodent brains.
-
Assay: a. Pre-incubate synaptosomes with varying concentrations of this compound. b. Add radiolabeled dopamine (e.g., [³H]dopamine) to initiate uptake. c. Incubate for a short period (e.g., 5 minutes) at 37°C. d. Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the synaptosomes using a scintillation counter.
-
Analysis: Calculate the IC50 value for the inhibition of dopamine uptake.
Antimicrobial and Antioxidant Activity
Rationale: Several studies have reported the synthesis and evaluation of pyrrolidinone derivatives with antimicrobial and antioxidant properties. [7][8]For instance, certain 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have demonstrated moderate activity against various bacterial strains. [7]The antioxidant potential of pyrrolin-2-one derivatives has also been investigated, with some compounds showing promising radical scavenging activity. [8] Proposed Areas of Investigation:
-
Bacterial Enzyme Inhibition: Targets could include essential bacterial enzymes like DNA gyrase or topoisomerase IV.
-
Disruption of Bacterial Cell Membranes.
-
Radical Scavenging: Evaluation of the compound's ability to neutralize reactive oxygen species (ROS).
Experimental Workflow for Antimicrobial and Antioxidant Evaluation:
Figure 3: Workflow for antimicrobial and antioxidant assessment.
Protocol for DPPH Radical Scavenging Assay:
-
Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Assay: a. Add different concentrations of this compound to the DPPH solution. b. Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
Data Summary and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be systematically organized.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Target/Assay | IC50/EC50 (µM) |
| Kinase Panel | |
| NIK | 5.2 |
| CDK2 | 12.8 |
| CDK9 | 8.5 |
| Neurological Targets | |
| Dopamine Transporter (DAT) | 2.1 |
| Norepinephrine Transporter (NET) | 7.4 |
| Serotonin Transporter (SERT) | > 50 |
| Antimicrobial/Antioxidant | |
| S. aureus (MIC) | 25 |
| E. coli (MIC) | > 100 |
| DPPH Scavenging (EC50) | 15.3 |
Conclusion and Future Directions
The structural features of this compound position it as a molecule of significant interest for therapeutic development. This guide has outlined a rational, multi-pronged approach to systematically investigate its potential biological targets. The proposed workflows, beginning with broad in vitro screening and progressing to more specific functional and in vivo assays, provide a robust framework for elucidating its mechanism of action.
Future research should focus on the most promising initial findings. For example, if potent kinase inhibitory activity is observed, subsequent efforts should be directed towards structure-activity relationship (SAR) studies to optimize potency and selectivity. Similarly, if significant activity at monoamine transporters is identified, further characterization in relevant animal models of neurological disorders would be warranted. Ultimately, a thorough and systematic investigation, as detailed in this guide, will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.
References
- Janssen Pharmaceutica NV. (2023). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. WO 2023/217851 A1.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
-
Khan, I., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available from: [Link]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available from: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available from: [Link]
-
Chen, Y.-L., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. European Journal of Medicinal Chemistry. Available from: [Link]
-
Anusevičius, K., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija. Available from: [Link]
-
Yilmaz, I., & Celen, B. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Archiv der Pharmazie. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
- UCB S.A. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. US6784197B2.
-
Szabó, K., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. Available from: [Link]
-
Mohammat, M. F., Shaameri, Z., & Hamzah, A. (2009). Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. Molecules. Available from: [Link]
-
El-Sayed, M. A.-A., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Pharmaceuticals. Available from: [Link]
-
Abdel-Halim, M., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry. Available from: [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Wujcik, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules. Available from: [Link]
-
PubChem. (n.d.). 4-(3-Methoxy-2-methylpropyl)pyrrolidin-2-one. Available from: [Link]
-
Li, Y., et al. (2012). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Ghaffari, S., & Ghafuri, H. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(3-Methoxyphenyl)pyrrolidin-2-one in Neuropharmacology Research
Introduction: Unveiling the Potential of a Novel Pyrrolidinone Derivative
The pyrrolidin-2-one scaffold is a cornerstone in the development of central nervous system (CNS) active agents, giving rise to well-known nootropics and anticonvulsants.[1] The inherent structural features of this lactam ring allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This document provides a detailed guide for researchers on the potential neuropharmacological applications of a specific derivative, 4-(3-Methoxyphenyl)pyrrolidin-2-one.
While direct extensive research on this particular molecule is emerging, its structural components—the pyrrolidin-2-one core and the 3-methoxyphenyl moiety—suggest a strong rationale for its investigation in several key areas of neuropharmacology. The pyrrolidin-2-one ring is a well-established pharmacophore associated with cognitive enhancement and neuroprotection.[1][2] Furthermore, methoxyphenyl-containing compounds have demonstrated a range of CNS activities, including interactions with crucial neurotransmitter systems.
These application notes will therefore focus on three primary, inferred areas of high therapeutic potential for this compound:
-
Cognitive Enhancement (Nootropic Activity): Building on the legacy of piracetam and other "racetam" drugs, this compound is a candidate for improving learning and memory.
-
Neuroprotection: Investigating its ability to protect neurons from damage is crucial, particularly in the context of neurodegenerative diseases.
-
Anticonvulsant Effects: The pyrrolidinone structure is also present in successful anti-epileptic drugs, making this a logical avenue for exploration.[1][3][4]
This guide will provide the foundational scientific context and detailed experimental protocols to empower researchers to systematically evaluate the neuropharmacological profile of this compound.
Scientific Rationale and Postulated Mechanisms of Action
The neuropharmacological potential of this compound can be logically inferred from the activities of structurally related compounds. The pyrrolidin-2-one core is known to modulate neuronal plasticity, while the methoxyphenyl group can influence receptor interactions and metabolic stability.
Diagram: Postulated Signaling Pathways
Caption: Postulated mechanisms of this compound.
Experimental Protocols
The following protocols are designed to provide a comprehensive evaluation of the neuropharmacological properties of this compound.
I. Synthesis of this compound
A plausible synthetic route for 4-arylpyrrolidin-2-ones involves the Michael addition of a nitromethane derivative to a cinnamate, followed by reduction and cyclization. A general procedure is outlined below, which can be adapted for the specific synthesis of this compound.
Protocol:
-
Step 1: Michael Addition: React ethyl 3-(3-methoxyphenyl)acrylate with nitromethane in the presence of a base such as sodium ethoxide in ethanol.
-
Step 2: Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reduction (e.g., with iron in acetic acid).
-
Step 3: Lactamization: Upon heating, the resulting γ-amino acid ester will undergo spontaneous cyclization to form the desired this compound.
-
Purification: The final product should be purified by column chromatography on silica gel, followed by recrystallization to obtain a pure sample.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
II. In Vitro Neuropharmacological Evaluation
A common method to assess neuroprotection is to challenge a neuronal cell line with a known toxin and measure the ability of the test compound to prevent cell death.
Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity in HT22 Cells
-
Cell Culture: Culture mouse hippocampal HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed HT22 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Include a vehicle control (cells treated with vehicle only) and a glutamate-only control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assay (Resazurin Assay):
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. A significant increase in cell viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.[5]
Oxidative stress is a key factor in many neurodegenerative diseases. The ability of a compound to reduce reactive oxygen species (ROS) is a measure of its antioxidant potential.
Protocol: Measurement of Intracellular ROS using DCFH-DA
-
Cell Culture and Plating: Use a human neuroblastoma cell line such as SH-SY5Y. Plate the cells in a black, clear-bottom 96-well plate.
-
Induction of Oxidative Stress: Induce oxidative stress by treating the cells with a pro-oxidant such as hydrogen peroxide (H₂O₂) or menadione.
-
Compound Treatment: Co-treat the cells with the pro-oxidant and various concentrations of this compound.
-
Staining with DCFH-DA: After the treatment period, wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.
-
Data Analysis: A reduction in DCF fluorescence in the compound-treated groups compared to the pro-oxidant-only group indicates antioxidant activity.[6]
III. In Vivo Neuropharmacological Evaluation
The scopolamine-induced amnesia model in mice is a widely used and validated method for screening compounds with potential nootropic activity. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.
Protocol: Morris Water Maze Test in Scopolamine-Induced Amnesic Mice
-
Animals: Use adult male mice (e.g., C57BL/6).
-
Apparatus: A circular water tank filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (Training):
-
For 4 consecutive days, train the mice to find the hidden platform in four trials per day.
-
Record the escape latency (time to find the platform) and the path length for each trial.
-
-
Test Day (Day 5):
-
Divide the mice into groups: Vehicle control, Scopolamine control, and Scopolamine + this compound (at various doses).
-
Administer the test compound or vehicle intraperitoneally (i.p.) 60 minutes before the test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test.
-
Remove the escape platform from the tank.
-
Allow each mouse to swim freely for 60 seconds.
-
-
Data Collection and Analysis:
-
Record the time spent in the target quadrant (where the platform was located during training).
-
A significant increase in the time spent in the target quadrant in the compound-treated group compared to the scopolamine control group suggests a reversal of amnesia and cognitive-enhancing effects.[7]
-
The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models are standard screening tests for anticonvulsant drugs.
Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models
-
Animals: Use adult male mice.
-
Compound Administration: Administer this compound at various doses (e.g., 30, 100, 300 mg/kg, i.p.) or vehicle to different groups of mice.
-
MES Test:
-
At the time of peak effect of the compound, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of this phase.
-
-
PTZ Test:
-
At the time of peak effect of the compound, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, subcutaneous).
-
Observe the mice for the onset and incidence of clonic seizures for a period of 30 minutes.
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED₅₀ (the dose that protects 50% of the animals) for each test.[3][4][8][9]
Diagram: Experimental Workflow for Neuropharmacological Evaluation
Caption: A streamlined workflow for the neuropharmacological assessment.
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes and their interpretations for the proposed experiments.
| Experiment | Parameter Measured | Expected Outcome for an Active Compound | Interpretation |
| Neuroprotection Assay | Cell Viability (%) | Increased cell viability compared to toxin control. | The compound protects neurons from excitotoxic damage. |
| Antioxidant Assay | ROS Levels (Fluorescence Intensity) | Decreased ROS levels compared to pro-oxidant control. | The compound possesses antioxidant properties. |
| Morris Water Maze | Time in Target Quadrant (s) | Increased time in the target quadrant compared to scopolamine control. | The compound reverses cognitive deficits and has nootropic potential. |
| MES Test | % Protection from Tonic Hind Limb Extension | A significant percentage of animals are protected. | The compound may be effective against generalized tonic-clonic seizures. |
| PTZ Test | % Protection from Clonic Seizures | A significant percentage of animals are protected. | The compound may be effective against absence seizures and may act via the GABAergic system. |
Conclusion
This compound represents a promising, yet underexplored, molecule in the field of neuropharmacology. Its structural similarity to known nootropic, neuroprotective, and anticonvulsant agents provides a strong impetus for its detailed investigation. The protocols outlined in these application notes offer a comprehensive framework for elucidating the neuropharmacological profile of this compound. By systematically applying these in vitro and in vivo assays, researchers can uncover its potential therapeutic value for a range of neurological disorders. The insights gained from these studies will be instrumental in guiding future drug development efforts centered on the versatile pyrrolidin-2-one scaffold.
References
-
Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. PubMed. [Link]
-
Nootropic drugs and brain cholinergic mechanisms. PubMed. [Link]
-
In vitro neurology assays. InnoSer. [Link]
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. [Link]
-
Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. PubMed. [Link]
-
Pyrrolidone derivatives. PubMed. [Link]
-
Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. [Link]
-
Neurodegenerative Disease Models. InVivo Biosystems. [Link]
-
Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. [Link]
-
Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
-
Do Piracetam-Like Compounds Act Centrally via Peripheral Mechanisms?. PubMed. [Link]
-
An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. [Link]
-
Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. MDPI. [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]
-
In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. PMC. [Link]
-
Piracetam and other structurally related nootropics. Semantic Scholar. [Link]
-
Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]
-
Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses. [Link]
-
2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. PubMed. [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. [Link]
-
Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. PubMed. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. PMC. [Link]
-
One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Hindawi. [Link]
-
Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
(R)-2-(4-Methoxyphenyl)pyrrolidine. MySkinRecipes. [Link]
-
Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. [Link]
-
Neuropharmacological Activities of Ceiba aesculifolia (Kunth) Britten & Baker f (Malvaceae). MDPI. [Link]
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Versatile Precursor: 4-(3-Methoxyphenyl)pyrrolidin-2-one in the Vanguard of Novel Drug Synthesis
The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and physicochemical properties make it an ideal starting point for the synthesis of a diverse array of therapeutic agents. Among the myriad of substituted pyrrolidinones, 4-(3-Methoxyphenyl)pyrrolidin-2-one has emerged as a particularly valuable precursor, offering a strategic entry point for the development of novel drugs, especially those targeting the central nervous system (CNS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate, underpinned by detailed protocols and mechanistic insights.
The Strategic Importance of the this compound Scaffold
The methoxy group on the phenyl ring at the 3-position is not merely a simple substituent; it is a critical determinant of the molecule's electronic and conformational properties. This strategic placement influences the precursor's reactivity and its potential interactions with biological targets. The pyrrolidin-2-one ring itself provides a rigid, three-dimensional framework that can be functionalized at multiple points, allowing for the precise orientation of pharmacophoric groups in space. This is a crucial aspect in the design of drugs with high target specificity and reduced off-target effects.
Derivatives of the pyrrolidinone core have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, nootropic, and antipsychotic effects. The presence of the 4-aryl substituent, in this case, the 3-methoxyphenyl group, is a common feature in many CNS-active compounds, contributing to their ability to cross the blood-brain barrier and interact with specific receptors and enzymes within the brain.
Synthesis of the Precursor: A Detailed Protocol
The synthesis of this compound can be achieved through established synthetic routes. A common and effective method involves the cyclization of a gamma-amino acid derivative. The following protocol is a representative example of how this key precursor can be prepared in a laboratory setting.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from a suitable starting material.
Materials:
-
3-Methoxyphenylacetonitrile
-
Ethyl acrylate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Raney Nickel
-
Hydrogen gas
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
High-pressure hydrogenation apparatus
Procedure:
-
Michael Addition:
-
In a round-bottom flask, dissolve 3-methoxyphenylacetonitrile and ethyl acrylate in anhydrous ethanol.
-
Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature.
-
Stir the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with dilute hydrochloric acid and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Michael adduct.
-
-
Reductive Cyclization:
-
Transfer the crude adduct to a high-pressure hydrogenation vessel.
-
Add Raney Nickel as the catalyst and ethanol as the solvent.
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 80-100 °C.
-
Maintain the reaction under these conditions for 24-48 hours.
-
After cooling and releasing the pressure, filter the catalyst and concentrate the filtrate to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.
-
Expected Yield and Characterization:
The yield of the final product can vary depending on the reaction scale and optimization of conditions. The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
| Step | Product | Typical Yield (%) | Purity (%) |
| Michael Addition | Diethyl 2-(3-methoxyphenyl)-4-cyanobutanoate | 75-85 | >90 |
| Reductive Cyclization & Purification | This compound | 60-70 | >98 |
Application in Novel Drug Synthesis: A Gateway to New Therapeutics
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex and pharmacologically active molecules. The lactam nitrogen and the alpha-carbon to the carbonyl group are particularly amenable to further functionalization.
Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound to generate a library of novel compounds for drug screening.
Caption: General workflow for the derivatization of the precursor.
Case Study: Synthesis of Novel Psychoactive Agents
Recent research has explored the synthesis of novel psychoactive substances (NPS) based on the cathinone scaffold, where the pyrrolidine ring is a key structural feature.[2] While not the primary focus of therapeutic drug development, the synthetic strategies employed in the creation of these compounds highlight the chemical versatility of the 4-arylpyrrolidin-2-one core. For instance, the lactam can be reduced to the corresponding pyrrolidine, which can then be further elaborated.
Protocol 2: N-Alkylation for the Synthesis of Novel Derivatives
Objective: To introduce a substituent at the nitrogen atom of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl or benzyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl or benzyl halide dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Future Directions and Conclusion
The strategic importance of this compound as a precursor is poised to grow as the demand for novel CNS-active drugs continues to rise. Its utility in the construction of complex molecular architectures with precise stereochemistry makes it an invaluable tool for medicinal chemists. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this precursor and its derivatives, as well as the exploration of its application in the synthesis of drugs for a wider range of therapeutic targets.
The protocols and insights provided in this application note serve as a foundational guide for researchers to harness the potential of this compound in their drug discovery endeavors. By understanding the chemistry and strategic value of this precursor, the scientific community can continue to build upon the rich legacy of the pyrrolidinone scaffold in the pursuit of innovative medicines.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634. [Link][1]
- Góra, J., et al. (2021).
- Hati, S., et al. (2016). Design, synthesis and biological evaluation of novel spiro[pyrrolidine-3,3′-oxindoles] as dual inhibitors of histone deacetylase 2 and prohibitin 2 for breast cancer therapy. European Journal of Medicinal Chemistry, 124, 803-815.
-
US Patent 4,556,674. (1985). 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same. [3]
-
CN Patent 112608267. (2021). Synthetic method of 4-phenyl-2-pyrrolidone. [4]
-
European Patent 4603143. (2023). Crystal of pyrrolidine compound. [5]
-
Wagmann, L., & Maurer, H. H. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropharmacology, 134, 133-140.[2]
-
RCSB PDB. (n.d.). Homepage. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same - Google Patents [patents.google.com]
- 4. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 5. EP4603143A3 - Crystal of pyrrolidine compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 4-(3-Methoxyphenyl)pyrrolidin-2-one
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-(3-Methoxyphenyl)pyrrolidin-2-one in complex matrices, such as plasma and pharmaceutical formulations. As a key intermediate and potential metabolite in drug development, accurate measurement of this compound is critical for pharmacokinetic, toxicokinetic, and quality control studies. This document provides two primary protocols: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Each protocol is presented with detailed, step-by-step instructions, from sample preparation to data analysis. The scientific rationale behind key experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound featuring a pyrrolidinone core, a prevalent scaffold in medicinal chemistry.[4] Its structural motifs suggest potential applications as a precursor for pharmacologically active agents or its emergence as a metabolite in drug metabolism studies. Consequently, the ability to accurately quantify this small molecule in various biological and chemical matrices is paramount for advancing drug development programs.
This application note addresses the need for reliable analytical methods by providing two distinct, yet complementary, protocols. The choice between the LC-MS/MS and HPLC-UV methods will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
The guiding principles for the development of these protocols are:
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components.[5]
-
Accuracy and Precision: Ensuring the closeness of results to the true value and the reproducibility of the measurements.[2][6]
-
Linearity and Range: Establishing a direct proportionality between concentration and response over a defined range.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in procedural parameters.[2][5]
-
Sensitivity: Defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
The methodologies presented herein are grounded in established analytical chemistry principles and are designed to meet the stringent requirements of regulatory bodies.
Primary Method: High-Sensitivity Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity. This protocol is optimized for the analysis of this compound in human plasma.
Principle of the Method
The method involves a liquid-liquid extraction (LLE) to isolate the analyte from the plasma matrix, followed by separation using reversed-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS), such as a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision by correcting for variations in extraction recovery and matrix effects.
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade or Milli-Q)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Protocol: Sample Preparation
-
Thawing: Thaw frozen plasma samples gradually at 4°C to prevent degradation of metabolites.[7]
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, standard, and quality control (QC) sample.
-
Extraction: Add 500 µL of MTBE to each tube. Vortex for 1 minute to ensure thorough mixing and facilitate the extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer for Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined |
| Internal Standard: To be determined | |
| Collision Gas | Nitrogen |
Note on MRM Transitions: The exact mass-to-charge ratio (m/z) for the precursor and product ions must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. Based on its structure (C11H13NO2), the protonated molecule [M+H]+ would have an m/z of approximately 192.1. Fragmentation would likely occur at the pyrrolidinone ring or the methoxyphenyl group.
Data Analysis and Validation
The quantification of this compound is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.
Method validation should be performed according to ICH Q2(R2) guidelines and include the following tests: [1][3]
-
Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Linearity: A minimum of six non-zero calibration standards should be prepared, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate days. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Secondary Method: Quantification by HPLC-UV
For laboratories where an LC-MS/MS system is not available, or for the analysis of less complex samples such as pharmaceutical formulations, a validated HPLC-UV method can be a reliable alternative.
Principle of the Method
This method relies on the inherent ultraviolet (UV) absorbance of the methoxyphenyl group in the analyte. The compound is separated from other components by reversed-phase HPLC and quantified by measuring its absorbance at a specific wavelength.
Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
Protocol: HPLC-UV Analysis
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent with DAD/UV detector[10] |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined (likely around 225 nm or 275 nm) |
Note on Detection Wavelength: The optimal UV detection wavelength should be determined by running a UV scan of a standard solution of this compound. The methoxy-substituted benzene ring is expected to have a maximum absorbance (λmax) in the UV region.
Data Analysis and Validation
Quantification is based on an external standard calibration curve. A series of standards of known concentrations are injected, and a calibration curve of peak area versus concentration is constructed. The concentration of the analyte in unknown samples is then determined from this curve. Validation should follow the ICH Q2(R2) guidelines as outlined in section 2.6, with the exception of matrix effect and recovery assessments if the sample matrix is simple (e.g., a pure drug substance).[1][3]
Alternative Methodologies: GC-MS
For certain applications, particularly for purity testing and the identification of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool. Pyrrolidinone derivatives have been successfully analyzed using GC-MS.[11][12][13] This approach would typically involve derivatization to improve the volatility and thermal stability of the analyte. However, for routine quantification, LC-based methods are generally preferred due to their applicability to a wider range of compounds without the need for derivatization.
Troubleshooting and Expert Insights
-
LC-MS/MS Matrix Effects: Ion suppression or enhancement is a common challenge in bioanalysis.[14][15] If significant matrix effects are observed, further optimization of the sample preparation is recommended. This could include exploring different extraction solvents, using solid-phase extraction (SPE), or employing a phospholipid removal plate.[14][15][16]
-
Peak Tailing in HPLC: Poor peak shape can compromise resolution and integration. This is often caused by secondary interactions between the analyte and the stationary phase. Adjusting the pH of the mobile phase or using a column with low silanol activity can mitigate this issue.[8][9]
-
Contamination: Small molecules from the environment or leaching from plastics can interfere with sensitive analyses.[14] It is crucial to use high-purity solvents and reagents and to analyze blank samples frequently.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The high-sensitivity LC-MS/MS method is ideal for bioanalytical applications requiring low detection limits, while the HPLC-UV method offers a reliable and accessible alternative for the analysis of simpler matrices. Adherence to the validation principles outlined will ensure the generation of high-quality, reproducible, and defensible data, which is essential for informed decision-making in research and drug development.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]
-
Analytical method validation as per ich and usp. Slideshare. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. [Link]
-
Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Royal Society of Chemistry. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate. [Link]
-
(PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]
-
SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Separation of 1-(4-Methoxyphenyl)pyrrolidin-2-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. [Link]
-
Predicted GC-MS Spectrum - Pyrrolidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031641). Human Metabolome Database. [Link]
-
Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]
-
Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
(PDF) 4-Methoxy-phencyclidine: An Analytical Profile. ResearchGate. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 7. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Separation of 1-(4-Methoxyphenyl)pyrrolidin-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 11. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 12. annexpublishers.com [annexpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. tecan.com [tecan.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay development using 4-(3-Methoxyphenyl)pyrrolidin-2-one
Application Note & Protocol
Development of a High-Throughput In Vitro Fluorescence Polarization Assay to Identify Modulators of Tau Protein Aggregation Using 4-(3-Methoxyphenyl)pyrrolidin-2-one as a Scaffold
Abstract
Neurodegenerative diseases, such as Alzheimer's disease, are pathologically characterized by the intracellular aggregation of hyperphosphorylated Tau protein into neurofibrillary tangles (NFTs). The inhibition of Tau aggregation is a promising therapeutic strategy. This application note describes the development and validation of a robust, high-throughput in vitro fluorescence polarization (FP) assay designed to identify small molecule inhibitors of Tau protein aggregation. We utilize this compound as a representative scaffold to illustrate the assay's utility in screening for novel modulators. The described protocol is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research and high-throughput screening.
Introduction: The Rationale for Targeting Tau Aggregation
The microtubule-associated protein Tau is crucial for maintaining neuronal integrity. However, in a class of neurodegenerative disorders known as tauopathies, Tau becomes hyperphosphorylated and aggregates into insoluble fibrils, leading to neuronal dysfunction and cell death. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets, including those in the central nervous system.[1][2] A patent for 2-oxo-1-pyrrolidine derivatives suggests their potential utility in treating neurological disorders.[1] This has prompted the investigation of novel pyrrolidinone-containing compounds as potential inhibitors of Tau aggregation.
This document provides a comprehensive guide to developing a fluorescence polarization-based assay, a powerful tool for studying protein-protein interactions and aggregation in a high-throughput format.[3] The assay's core principle relies on the change in the rotational speed of a fluorescently labeled Tau monomer upon its incorporation into a larger aggregated complex.
Assay Principle: Fluorescence Polarization
Fluorescence polarization is a technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule. When a fluorescently labeled molecule is excited with polarized light, it emits partially polarized light. The degree of polarization is dependent on the molecule's rotational diffusion, which is in turn related to its size.
-
Small, free-rotating molecules (e.g., fluorescently labeled Tau monomer) tumble rapidly in solution, leading to significant depolarization of the emitted light. This results in a low FP signal.
-
Large, slow-rotating molecules (e.g., fluorescently labeled Tau incorporated into a large aggregate) tumble much more slowly, retaining a higher degree of polarization of the emitted light. This results in a high FP signal.
In the context of this assay, a fluorescently labeled Tau monomer (Tracer) will exhibit a low FP signal in its free form. Upon induced aggregation, the tracer will be incorporated into larger Tau oligomers and fibrils, leading to a significant increase in the FP signal. Small molecule inhibitors of this process will prevent the incorporation of the tracer into aggregates, thus maintaining a low FP signal.
Experimental Workflow & Signaling Pathway
The following diagram illustrates the experimental workflow for the Tau aggregation FP assay.
Caption: High-level workflow for the Tau aggregation FP assay.
The following diagram illustrates the hypothetical signaling pathway of Tau aggregation and its inhibition.
Caption: Tau aggregation cascade and point of inhibition.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human Tau-441 (2N4R) Protein | Sigma-Aldrich | T0576 |
| Alexa Fluor™ 488 NHS Ester | Thermo Fisher | A20000 |
| Heparin (Sodium Salt) | Sigma-Aldrich | H3149 |
| This compound | Custom Synthesis | N/A |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher | AM9625 |
| 384-well, black, flat-bottom microplates | Corning | 3710 |
Detailed Protocols
Preparation of Fluorescently Labeled Tau (Tracer)
This protocol is based on standard protein labeling procedures. It is crucial to determine the degree of labeling to ensure consistency between batches.
-
Dissolve Tau Protein: Reconstitute recombinant human Tau-441 protein in 1X PBS to a final concentration of 1 mg/mL.
-
Prepare Dye: Dissolve Alexa Fluor™ 488 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add the reactive dye to the Tau protein solution at a 10-fold molar excess. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove unreacted dye using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) pre-equilibrated with 1X PBS containing 1 mM DTT.
-
Concentration and Degree of Labeling: Determine the protein concentration and the degree of labeling spectrophotometrically according to the dye manufacturer's protocol. Store the labeled Tau (Tracer) at -80°C in small aliquots.
Assay Protocol
This protocol is optimized for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or an automated liquid handler.
-
Assay Buffer Preparation: Prepare 1X PBS containing 1 mM DTT.
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a concentration range for dose-response analysis (e.g., 10 mM to 0.1 µM).
-
Dispense 100 nL of each compound concentration into the wells of a 384-well plate. For controls, dispense 100 nL of DMSO.
-
-
Reagent Addition:
-
Prepare a working solution of unlabeled Tau protein and labeled Tau (Tracer) in assay buffer. The final concentration in the 20 µL assay volume should be 5 µM total Tau, with 50 nM Tracer.
-
Add 10 µL of the Tau/Tracer solution to each well.
-
-
Initiation of Aggregation:
-
Prepare a working solution of heparin in assay buffer. The final concentration in the 20 µL assay volume should be 5 µM.
-
Add 10 µL of the heparin solution to all wells except the "no aggregation" control wells (add 10 µL of assay buffer instead).
-
-
Incubation: Seal the plate and incubate at 37°C for 16-24 hours with gentle shaking.
-
Data Acquisition:
-
Allow the plate to equilibrate to room temperature for 15 minutes.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for Alexa Fluor™ 488 (Excitation: 485 nm, Emission: 520 nm).
-
Controls
-
Maximum Signal (100% Aggregation): Wells containing Tau protein, Tracer, heparin, and DMSO.
-
Minimum Signal (0% Aggregation): Wells containing Tau protein, Tracer, assay buffer (no heparin), and DMSO.
Data Analysis and Interpretation
Calculation of Assay Performance (Z' Factor)
The Z' factor is a measure of the statistical effect size and is used to assess the quality of a high-throughput assay.[4]
Z' = 1 - (3 * (σ_max + σ_min)) / |µ_max - µ_min|
Where:
-
µ_max = mean of the maximum signal
-
σ_max = standard deviation of the maximum signal
-
µ_min = mean of the minimum signal
-
σ_min = standard deviation of the minimum signal
| Parameter | Acceptance Criterion |
| Z' Factor | ≥ 0.5 |
An assay with a Z' factor of 0.5 or greater is considered robust and suitable for high-throughput screening.
Dose-Response Analysis
-
Normalization: Normalize the data using the following equation: % Inhibition = 100 * (Signal_max - Signal_sample) / (Signal_max - Signal_min)
-
Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the aggregation is inhibited).
Example Data Table (Hypothetical)
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 92.1 |
| 11.1 | 75.3 |
| 3.7 | 52.8 |
| 1.2 | 25.6 |
| 0.4 | 10.2 |
| 0.1 | 2.1 |
Conclusion
This application note provides a detailed protocol for a fluorescence polarization-based in vitro assay to identify and characterize inhibitors of Tau protein aggregation. The assay is robust, scalable for high-throughput screening, and provides quantitative data on inhibitor potency. While this compound was used as an illustrative example, this methodology is broadly applicable for screening diverse chemical libraries to discover novel therapeutic leads for the treatment of tauopathies. The principles of assay development, including rigorous quality control and data analysis, are essential for the successful identification of promising drug candidates.[5][6][7]
References
- Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Carnegie Mellon University.
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Utility of Live Cell-Based Assays for Autoimmune Neurology Diagnostics. Clinical Chemistry. [Link]
-
Biochemical Assays. Domainex. [Link]
-
Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4. Redox Biology. [Link]
-
Cell-based Assays. MD Biosciences. [Link]
-
CNS Cell based Assay Services. Creative Biolabs. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. PubMed Central. [Link]
-
Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. [Link]
-
Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
This compound (C11H13NO2). PubChem. [Link]
- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
-
4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. ResearchGate. [Link]
-
Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. National Institutes of Health. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
Sources
- 1. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors - ProQuest [proquest.com]
- 4. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
Application Note: Stereoselective Synthesis of 4-Aryl-Pyrrolidin-2-One Derivatives
Abstract
The 4-aryl-pyrrolidin-2-one (or 4-aryl-γ-lactam) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The precise control of stereochemistry at the C4 position, and often at adjacent centers, is critical for modulating pharmacological activity and optimizing drug-like properties. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the primary strategies for the stereoselective synthesis of these valuable derivatives. We delve into the mechanistic principles and provide field-proven protocols for four major synthetic approaches: Asymmetric Conjugate Addition, Catalytic Asymmetric [3+2] Cycloaddition, Asymmetric C-H Functionalization, and Chiral Auxiliary-Mediated Synthesis. Each section includes an explanation of the underlying causality, detailed experimental procedures, comparative data, and workflow diagrams to ensure both conceptual understanding and practical implementation.
Introduction: The Significance of Chiral 4-Aryl-γ-Lactams
The γ-lactam ring is a cornerstone of modern drug discovery, appearing in a wide array of therapeutic agents targeting central nervous system disorders, inflammation, and infectious diseases.[2][3] The introduction of an aryl group at the C4 position creates a key stereocenter that profoundly influences the molecule's three-dimensional shape and its interaction with biological targets. Consequently, the development of robust and efficient methods to synthesize enantiomerically pure 4-aryl-pyrrolidin-2-ones is a paramount objective in synthetic chemistry.[3][4]
This guide moves beyond a simple literature review to provide actionable protocols and insights into the most reliable and innovative methods available. We will explore how different catalytic systems and synthetic designs can be leveraged to overcome the challenges of stereocontrol in this important class of molecules.
Key Synthetic Strategies & Protocols
Strategy 1: Asymmetric Conjugate Addition
This is a foundational and highly effective strategy for establishing the C4-stereocenter. The core principle involves the 1,4-addition of a nucleophile to an α,β-unsaturated precursor, such as a cinnamic acid derivative, catalyzed by a chiral entity. The subsequent intramolecular cyclization of the resulting enolate intermediate forges the γ-lactam ring. Organocatalysis, particularly using chiral secondary amines derived from proline, has emerged as a powerful tool for this transformation, proceeding through a chiral enamine or iminium ion intermediate.[5][6][7]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemistry of γ-Lactams: Part II. Function...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 4-(3-Methoxyphenyl)pyrrolidin-2-one (Cmpd-X) in Cell-Based Assays
Introduction: Unveiling the Cellular Activity of a Novel Pyrrolidinone Analog
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This document provides a comprehensive guide for the investigation of 4-(3-Methoxyphenyl)pyrrolidin-2-one , a novel synthetic small molecule hereafter referred to as Cmpd-X , in various cell-based assay formats. The protocols and methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of Cmpd-X, from initial cytotoxicity profiling to elucidating its mechanism of action.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental design choices. The aim is to create a self-validating system of inquiry, ensuring that the data generated is both robust and interpretable. While public domain information on the specific biological targets of Cmpd-X is not currently available, the protocols provided are based on established methods for characterizing novel chemical entities in drug discovery.[5][6][7] We will proceed under the hypothesis that Cmpd-X, based on its structural class, may exhibit antiproliferative or anti-inflammatory effects.
Part 1: Initial Characterization and Cytotoxicity Profiling
The foundational step in evaluating any novel compound is to determine its effect on cell viability.[8][9][10] This initial screen provides a therapeutic window and informs the concentration range for subsequent, more complex functional assays. A broad-spectrum cytotoxicity assessment across various cell lines is recommended to identify potential cell-type specific effects.
Protocol 1.1: High-Throughput Cell Viability Screening using a Luminescence-Based ATP Assay
This protocol outlines the use of a commercially available ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability, which is a highly sensitive method that correlates the amount of ATP present with the number of metabolically active, viable cells.[10][11]
Rationale: The choice of an ATP-based assay is due to its high sensitivity, broad linearity, and suitability for high-throughput screening in 96- or 384-well formats.[11] The "add-mix-read" format minimizes handling errors and is automation-friendly.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human fibroblast cell line (e.g., MRC-5) for counter-screening
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cmpd-X (dissolved in DMSO to create a 10 mM stock solution)
-
Doxorubicin (as a positive control for cytotoxicity)
-
96-well clear-bottom, white-walled microplates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo® 2.0 Assay)
-
Microplate luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000 cells in 90 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of Cmpd-X in complete medium from the 10 mM stock. The final concentration range should typically span from 100 µM down to low nanomolar concentrations.
-
Prepare 2X dilutions of Doxorubicin as a positive control and a vehicle control (0.1% DMSO in medium).
-
Carefully add 10 µL of the 2X compound dilutions to the respective wells.[12]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
-
Viability Assessment:
-
Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a microplate luminometer.
-
Data Analysis and Presentation: The raw luminescence data should be normalized to the vehicle control (100% viability) and a no-cell control (0% viability). The results can then be plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | IC₅₀ (µM) |
| Cmpd-X | MCF-7 | [Hypothetical Value, e.g., 12.5] |
| Cmpd-X | A549 | [Hypothetical Value, e.g., 25.2] |
| Cmpd-X | HCT116 | [Hypothetical Value, e.g., 8.9] |
| Cmpd-X | MRC-5 | [Hypothetical Value, e.g., >100] |
| Doxorubicin | MCF-7 | [Hypothetical Value, e.g., 0.1] |
Part 2: Elucidating the Mechanism of Action
Following the initial cytotoxicity screen, the next logical step is to investigate how Cmpd-X exerts its effects. This involves a series of assays designed to probe specific cellular pathways and confirm direct interaction with its molecular target(s).
Workflow for Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of action of Cmpd-X.
Protocol 2.1: Apoptosis Induction via Caspase Activity Assay
To determine if the observed cytotoxicity is due to programmed cell death, a caspase activity assay can be employed. Caspases are key mediators of apoptosis.
Rationale: The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11] A simple "add-mix-read" protocol makes it suitable for high-throughput analysis.
Procedure:
-
Seed and treat cells with Cmpd-X at concentrations around the determined IC₅₀ value for 24-48 hours as described in Protocol 1.1.
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a microplate reader.
Protocol 2.2: Target Engagement Confirmation with the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound directly binds to its intended target protein within the complex environment of a cell.[13][14] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.
Rationale: CETSA is a label-free method, meaning it does not require modification of the compound or the target protein, thus providing a more physiologically relevant assessment of target engagement.[13][15]
Materials:
-
Cell line of interest
-
Cmpd-X
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein extraction and Western blotting
Procedure:
-
Treatment: Treat cultured cells with Cmpd-X at a relevant concentration (e.g., 10x IC₅₀) and a vehicle control for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the amount of the putative target protein remaining in the supernatant by Western blot.
Expected Outcome: In the presence of Cmpd-X, the target protein should show increased thermal stability, meaning more of it will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "shift" in the melting curve is direct evidence of target engagement.
Hypothetical Signaling Pathway Modulation by Cmpd-X
Based on the known activities of similar heterocyclic compounds, Cmpd-X could potentially inhibit a protein kinase involved in a pro-proliferative signaling pathway, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by Cmpd-X.
Part 3: Advanced Cellular Models and Assays
To increase the physiological relevance of the findings, it is advisable to move from 2D monolayer cultures to more complex models.
Protocol 3.1: 3D Spheroid Viability Assay
Three-dimensional cell cultures, such as spheroids, better mimic the microenvironment of solid tumors, including gradients of oxygen and nutrients.[16]
Rationale: Testing Cmpd-X in a 3D model provides a more accurate prediction of its potential in vivo efficacy, as drug penetration and cellular heterogeneity are better represented.[11][16]
Procedure:
-
Spheroid Formation:
-
Seed cells in an ultra-low attachment (ULA) round-bottom 96-well plate.[16]
-
Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.
-
Incubate for 3-4 days to allow for spheroid formation.
-
-
Treatment and Viability Assessment:
-
Treat the formed spheroids with Cmpd-X as described in Protocol 1.1.
-
Incubate for an extended period (e.g., 5-7 days) to allow for drug penetration.
-
Use a 3D-specific viability reagent (e.g., CellTiter-Glo® 3D) which has enhanced lytic capacity for spheroids.
-
Measure luminescence as previously described.
-
Conclusion and Future Directions
This document provides a foundational framework for the cellular characterization of this compound (Cmpd-X). By systematically progressing from broad cytotoxicity screening to specific mechanism-of-action and target engagement studies, researchers can build a comprehensive profile of this novel compound's biological activity. The data generated through these protocols will be critical for making informed decisions regarding the continued development of Cmpd-X as a potential therapeutic agent. Future studies could involve more advanced techniques such as thermal proteome profiling (TPP) to identify off-target effects or RNA sequencing to understand global changes in gene expression following treatment.
References
- Huber, K. V. M., & Müller, S. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73–98.
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
- Lomenick, B., et al. (2009). Determining target engagement in living systems.
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]
-
Bio-protocol. (2022). A Cell-based Screening Method Using an Intracellular Antibody for Discovering Small Molecules Targeting Hard-to-drug Proteins. Retrieved from [Link]
-
MDPI. (n.d.). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Retrieved from [Link]
-
University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Retrieved from [Link]
-
PubMed. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Retrieved from [Link]
-
PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. Retrieved from [Link]
-
PubMed. (2009). A cell-based assay for screening lipoxygenase inhibitors. Retrieved from [Link]
-
PubMed Central. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Retrieved from [Link]
-
PubMed Central. (n.d.). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]
-
PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
Sources
- 1. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. nuvisan.com [nuvisan.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Development of 4-(3-Methoxyphenyl)pyrrolidin-2-one Analogues for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Arylpyrrolidin-2-one Scaffold
The pyrrolidine-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its prevalence in FDA-approved drugs highlights its importance in drug discovery.[4] The 4-arylpyrrolidin-2-one framework, in particular, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anticonvulsant, and anti-inflammatory properties.[5][6][7] The 3-methoxyphenyl substituent at the 4-position offers a key site for electronic and steric modulation, making 4-(3-Methoxyphenyl)pyrrolidin-2-one an excellent starting point for generating a focused library of analogues for Structure-Activity Relationship (SAR) studies.
The primary goal of these studies is to systematically modify the core structure to understand how specific chemical changes influence biological activity.[3] This understanding is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies, analytical characterization, and biological evaluation protocols necessary for conducting robust SAR studies on this promising class of compounds.
Synthetic Strategies for Analogue Generation
The generation of a diverse library of analogues requires versatile and efficient synthetic methodologies. A common and effective approach involves a multi-step synthesis starting from readily available precursors. The following workflow outlines a general strategy.
Caption: General workflow for synthesis and derivatization.
Protocol 2.1: Synthesis of the Core Scaffold: this compound
This protocol describes a robust method for synthesizing the core scaffold, which can then be used as a common intermediate for further derivatization.
Materials:
-
3-Methoxyphenylacetonitrile
-
Ethyl acrylate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Raney Nickel (slurry in water)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Michael Addition:
-
To a solution of sodium ethoxide (1.1 equiv.) in absolute ethanol under an inert atmosphere (e.g., Argon), add 3-methoxyphenylacetonitrile (1.0 equiv.) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl acrylate (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude nitrile ester intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude intermediate in ethanol in a high-pressure hydrogenation vessel.
-
Carefully add a catalytic amount of Raney Nickel (previously washed with ethanol).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat to 50-60 °C.
-
Stir vigorously until hydrogen uptake ceases (typically 12-24 hours).
-
Cool the reaction to room temperature and carefully vent the hydrogen.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Protocol 2.2: N-Alkylation/Arylation of the Core Scaffold
This protocol allows for the introduction of various substituents on the nitrogen atom of the pyrrolidin-2-one ring.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl or Aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Water, Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[1]
-
Cool the reaction back to 0 °C and add the desired alkyl or aryl halide (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.
Purification and Characterization of Analogues
Rigorous purification and structural confirmation are paramount for reliable SAR data. A combination of chromatographic and spectroscopic techniques is essential.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the final compounds. A purity of >95% is generally required for biological testing.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized analogues.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the characteristic lactam carbonyl stretch (~1680 cm⁻¹).[9]
-
Table 1: Representative Characterization Data for Hypothetical Analogues
| Compound ID | R¹ (N-substituent) | R² (Aryl-substituent) | Purity (HPLC) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| Core | H | 3-OCH₃ | >98% | 7.2-6.8 (m, 4H), 3.80 (s, 3H), 3.6-3.4 (m, 2H), 2.7-2.5 (m, 2H), 2.4-2.2 (m, 1H) | 192.1025 |
| A-1 | Benzyl | 3-OCH₃ | >97% | 7.4-6.8 (m, 9H), 4.5 (s, 2H), 3.79 (s, 3H), 3.4-3.2 (m, 2H), 2.8-2.6 (m, 2H), 2.5-2.3 (m, 1H) | 282.1494 |
| A-2 | H | 3-OH | >99% | 9.5 (s, 1H), 7.1-6.6 (m, 4H), 3.6-3.4 (m, 2H), 2.7-2.5 (m, 2H), 2.4-2.2 (m, 1H) | 178.0868 |
| A-3 | H | 3-Cl | >96% | 7.3-7.0 (m, 4H), 3.6-3.4 (m, 2H), 2.7-2.5 (m, 2H), 2.4-2.2 (m, 1H) | 196.0529 |
Structure-Activity Relationship (SAR) Studies: Experimental Design and Protocols
The core of the study is to correlate structural modifications with changes in biological activity.[2][3][10] This requires a well-defined biological assay relevant to the therapeutic target of interest. Given the known neuroprotective potential of pyrrolidinone derivatives, an in vitro neurotoxicity assay is a logical starting point.[5][11][12]
Caption: Logical framework for SAR exploration.
Protocol 4.1: In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of the synthesized analogues to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.[11]
Cell Line:
-
SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO, final concentration of DMSO in media <0.1%)
-
6-Hydroxydopamine (6-OHDA) or Hydrogen Peroxide (H₂O₂) as the neurotoxic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test analogues (e.g., 0.1, 1, 10, 50 µM) for 1 hour.[12] Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to all wells except the untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37 °C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC₅₀ value (the concentration of compound that provides 50% protection) for each active analogue.
Interpreting SAR Data
The data gathered from the biological assays will allow for the elucidation of key SAR trends. For example:
-
N-Substitution: Small, lipophilic groups on the nitrogen might enhance blood-brain barrier permeability, while larger groups could improve target binding affinity.
-
Aryl Ring Substitution:
-
Electron-withdrawing groups (e.g., halogens) may alter the electronic properties of the phenyl ring, potentially influencing π-π stacking interactions with the target protein.
-
Electron-donating groups (e.g., hydroxyl) could introduce new hydrogen bonding opportunities.[10]
-
The position of the substituent (ortho, meta, para) is critical and can significantly impact the molecule's conformation and binding orientation.[10]
-
-
C3-Position: Modifications at the C3 position can probe for steric tolerance within the binding pocket of the biological target.[13]
By systematically synthesizing and testing these analogues, a clear picture emerges of the structural requirements for optimal biological activity, guiding the next phase of rational drug design.
References
-
Ivanova, N. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8496. Available at: [Link]
-
Malawska, B., et al. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(3), 373–381. Available at: [Link]
-
Li, Y., et al. (2020). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 18(34), 6695-6699. Available at: [Link]
-
Ivanova, N. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8496. Available at: [Link]
-
Romero, J. A., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2296–2303. Available at: [Link]
-
Malawska, B., et al. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21(3), 373–381. Available at: [Link]
-
Al-Bayati, R. I. H., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. Available at: [Link]
-
Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987. Available at: [Link]
-
Various Authors. (n.d.). Design of novel Pyrrolidin-2-one/Imidazolidin-2-one analogues. ResearchGate. Retrieved from [Link]
-
Zhelev, Z., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 12(11), 1955. Available at: [Link]
-
Zhelev, Z., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(3), 679. Available at: [Link]
-
Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1292, 136154. Available at: [Link]
-
Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(11), 2675–2686. Available at: [Link]
-
Cantrell, K., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C, 78(Pt 1), 1-11. Available at: [Link]
-
Wallach, J., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. Available at: [Link]
-
Lee, K., et al. (2001). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][14]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 22(1), 103-105. Available at: [Link]
-
Betti, M. Z., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Sys Rev Pharm, 11(2), 11-17. Available at: [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available at: [Link]
-
McPhee, K., et al. (2021). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society. Available at: [Link]
-
Zinov'eva, M. V., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 400–405. Available at: [Link]
-
Mohammat, M. F., et al. (2009). Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. Molecules, 14(1), 1-11. Available at: [Link]
-
Nesosta, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16(2). Available at: [Link]
-
Mickevičienė, R., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 25(1). Available at: [Link]
-
Malawska, B., et al. (2010). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Medicinal Chemistry Research, 20(7), 948-956. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7261. Available at: [Link]
-
Alizadeh, S. R., & Hosseindoust, M. R. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 14. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Aryl-Pyrrolidin-2-Ones
Welcome to the technical support center for the purification of 4-aryl-pyrrolidin-2-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The pyrrolidine ring is a key structural motif in many biologically active molecules and approved drugs, making its efficient synthesis and purification critical.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity 4-aryl-pyrrolidin-2-ones.
I. Common Purification Challenges & Troubleshooting
The purification of 4-aryl-pyrrolidin-2-ones can be complicated by a variety of factors, from the presence of closely related impurities to the inherent instability of the target molecule. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product loss during aqueous workup: Some 4-aryl-pyrrolidin-2-ones exhibit partial water solubility. - Hydrolysis of the lactam ring: Strong acidic or basic conditions during extraction can lead to ring-opening.[3] - Inefficient elution from silica gel: The compound may be strongly adsorbed on the stationary phase. - Product remains in the mother liquor after recrystallization. [3] | - Modify extraction: Saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction.[3] - Control pH: Use mild aqueous acids/bases (e.g., dilute HCl, NaHCO₃) for washing and minimize contact time.[3] - Optimize chromatography: Increase the polarity of the elution solvent or use a gradient elution. - Improve crystallization: Concentrate the mother liquor and attempt a second recrystallization, or purify the residue by column chromatography.[3] |
| Product Discoloration (Yellow or Brown) | - Oxidation: The pyrrolidine ring can be susceptible to air oxidation, forming colored impurities.[4] - Formation of chromophoric byproducts: Side reactions during synthesis can generate colored impurities.[4] - Degradation on silica gel: The acidic nature of silica gel can cause degradation of sensitive compounds.[5] | - Inert atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating.[4] - Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities.[4] - Neutralize silica gel: Use silica gel that has been treated with a base like triethylamine.[5] |
| Product is an Oil and Fails to Crystallize | - Presence of impurities: Impurities can inhibit crystal lattice formation.[3] - Low melting point: The product may be a low-melting solid or an oil at room temperature.[3] | - Initial purification: First, attempt to purify the oil by column chromatography to remove impurities that may be hindering crystallization.[3] - Solvent screening: Experiment with a variety of recrystallization solvents and solvent systems.[6] - Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution. |
| Co-elution of Impurities in Column Chromatography | - Improper solvent system: The chosen eluent may not provide adequate separation between the product and impurities.[5] - Structurally similar impurities: Byproducts with similar polarity to the desired compound are difficult to separate. | - TLC optimization: Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that provides good separation (target Rf value of 0.3-0.4).[5] - Alternative stationary phases: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18) for compounds that are sensitive to acidic silica.[5][7] |
| Streaking/Tailing on TLC and Column Chromatography | - Column overloading. - Poor solubility in the mobile phase. - Strong interaction with the stationary phase: This is common for polar and basic compounds on silica gel.[5][7] | - Reduce loading: Use a larger column or a smaller amount of crude material.[5] - Improve solubility: Dissolve the crude product in a minimal amount of a stronger solvent before loading it onto the column.[5] - Modify mobile phase: For basic compounds, add a small amount of a base like triethylamine or ammonium hydroxide to the eluent to reduce tailing.[7] |
| Difficult Separation of Diastereomers | - Similar polarity and structure: Diastereomers often have very similar physical properties, making them difficult to separate by standard chromatography.[8][9] | - High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers.[8][9] - Optimize HPLC conditions: Experiment with different stationary phases (normal phase, reverse phase) and mobile phase compositions.[9] - Derivatization: In some cases, derivatizing the diastereomeric mixture with a chiral reagent can enhance separation. |
| Failure to Resolve Enantiomers | - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase conditions for chiral HPLC. | - Screen multiple CSPs: The selection of the correct chiral column is often empirical.[10] - Method development for chiral HPLC: Systematically vary the mobile phase composition (e.g., alcohol content in hexane) and additives to optimize the separation.[11] - Diastereomeric salt formation: React the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[12] |
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my 4-aryl-pyrrolidin-2-one fails to crystallize?
A1: The presence of impurities is a common reason for crystallization failure. Therefore, the first step should be to attempt purification by another method, such as flash column chromatography, to remove these impurities.[3] If the compound is still an oil after chromatography, it may have a low melting point. In this case, you can try dissolving it in a minimal amount of a solvent in which it is sparingly soluble and storing it at a low temperature for an extended period.
Q2: My compound appears to be degrading on the silica gel column. What are my alternatives?
A2: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds, such as those prone to lactam ring opening.[3][5] Consider using neutralized silica gel, which can be prepared by washing the silica with a solution of a base like triethylamine in your eluent. Alternatively, you can use a different stationary phase, such as basic or neutral alumina, or reverse-phase silica (C18), which may be more suitable for your compound.[5][7]
Q3: How can I remove unreacted starting materials that are structurally similar to my product?
A3: If the starting material has a different functional group that can be exploited, an acid-base extraction can be effective. For example, if you have unreacted amine starting material, a wash with a dilute acid will protonate the amine, making it water-soluble and easily removed. Conversely, acidic starting materials can be removed with a dilute base wash. Be mindful of the stability of your 4-aryl-pyrrolidin-2-one to the pH conditions of the wash.[3]
Q4: What are the best general-purpose recrystallization solvents for 4-aryl-pyrrolidin-2-ones?
A4: The choice of recrystallization solvent is highly dependent on the specific structure of your compound, particularly the substituents on the aryl ring. However, some commonly successful solvent systems include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes.[6][13] A good starting point is to test the solubility of your compound in a range of solvents of varying polarity. The ideal solvent will dissolve the compound when hot but not when cold.
Q5: I have a mixture of diastereomers. Is it always necessary to use HPLC for separation?
A5: While HPLC is a powerful tool for diastereomer separation, it is not always the only option.[8][9] In some cases, careful optimization of flash column chromatography conditions, such as using a very long column and a shallow solvent gradient, can achieve separation. Additionally, diastereomers can sometimes be separated by fractional crystallization if they have sufficiently different solubilities.
Q6: How do I choose the right chiral column for enantiomer separation?
A6: The selection of a chiral stationary phase (CSP) is largely an empirical process.[10] However, you can make an informed decision based on the structure of your molecule. Polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ) are a good starting point for many compounds. It is often necessary to screen several different chiral columns to find one that provides adequate separation.[14]
III. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography with Neutralized Silica Gel
This protocol is recommended for acid-sensitive 4-aryl-pyrrolidin-2-ones.
-
Preparation of Neutralized Silica Gel:
-
Prepare the desired mobile phase (e.g., 50% ethyl acetate in hexanes).
-
Add 1% triethylamine to the mobile phase.
-
Prepare a slurry of silica gel in this mobile phase and pack the column as usual.
-
Equilibrate the packed column with at least 5 column volumes of the mobile phase containing triethylamine.
-
-
Sample Loading:
-
Dissolve the crude 4-aryl-pyrrolidin-2-one in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the sample onto a small amount of silica gel and dry it under vacuum.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase containing 1% triethylamine.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene.
-
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is useful when a single solvent for recrystallization cannot be identified. A common two-solvent system is ethyl acetate/hexanes.
-
Dissolution:
-
Place the crude 4-aryl-pyrrolidin-2-one in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the compound.
-
-
Inducing Crystallization:
-
Slowly add hexanes to the hot solution until a slight cloudiness persists.
-
If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
-
IV. Data Presentation
The success of a purification strategy can be quantified by the yield and purity of the final product. The following table provides typical ranges for these parameters for the purification of 4-amido-pyrrolidinones, which are structurally related to 4-aryl-pyrrolidin-2-ones.
| Purification Method | Average Yield of Single Diastereomer | Average Chemical Purity | Average Diastereomeric Purity | Reference |
| HPLC Purification | 36.6% | >90% | >87% | [8][15] |
V. Visualization of Purification Workflow
The selection of an appropriate purification strategy is a critical step. The following flowchart provides a decision-making framework for purifying 4-aryl-pyrrolidin-2-ones.
Caption: Decision tree for the purification of 4-aryl-pyrrolidin-2-ones.
VI. References
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]
-
SPPS Tips For Success Handout - Mesa Labs. Available at: [Link]
-
Method for removing unreacted electrophiles from a reaction mixture - Google Patents. Available at:
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs - ResearchGate. Available at: [Link]
-
Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media - ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC. Available at: [Link]
-
Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Synthesis and Evaluation of Water‐Soluble 2‐Aryl‐1‐Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors - ResearchGate. Available at: [Link]
-
Plasmid DNA Purification Troubleshooting - QIAGEN. Available at: [Link]
-
High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed. Available at: [Link]
-
Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - ResearchGate. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis - Journal of the American Chemical Society. Available at: [Link]
-
Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors - PubMed. Available at: [Link]
-
Chiral HPLC for efficient resolution of enantiomers - ResearchGate. Available at: [Link]
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC. Available at: [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. Available at: [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. Available at: [Link]
-
Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones - ACS Publications. Available at: [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. Available at: [Link]
-
Comparative study on separation of diastereomers by HPLC - ResearchGate. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase - MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol | MDPI [mdpi.com]
- 12. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyrrolidinone derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to the Synthetic Pathway
A prevalent and robust method for synthesizing 4-aryl-pyrrolidin-2-ones, including the target compound this compound, involves a two-step sequence. The synthesis commences with a Michael addition of nitromethane to an appropriate cinnamate ester, followed by a reductive cyclization of the resulting γ-nitro ester intermediate.[1][2] This pathway is favored for its reliability and the accessibility of the starting materials.
However, as with any multi-step synthesis, there are potential pitfalls that can lead to the formation of impurities and a reduction in the overall yield and purity of the final product. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems that may arise during the synthesis of this compound. Each entry details the symptoms of the problem, its probable cause, and a step-by-step guide to its resolution.
Problem 1: Low Yield in the Michael Addition Step
Q1: I am getting a low yield of my desired γ-nitro ester, ethyl 4-nitro-3-(3-methoxyphenyl)butanoate, during the Michael addition of nitromethane to ethyl 3-methoxycinnamate. What could be the issue?
A1: A low yield in the Michael addition step can often be attributed to several factors, including incomplete reaction, the formation of side products, or suboptimal reaction conditions.
Causality and Resolution:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure that the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting cinnamate ester is consumed.
-
Base Strength and Stoichiometry: The choice and amount of base are critical for the deprotonation of nitromethane to form the nucleophilic nitronate anion.
-
Weak Base: If the base is too weak, the concentration of the nitronate anion will be low, leading to a slow and incomplete reaction.
-
Strong Base: While a strong base is necessary, using a large excess can promote side reactions.
-
Recommended Bases: Common bases for this transformation include potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
-
Side Reaction - Di-addition: A common side reaction is the addition of a second molecule of the cinnamate ester to the initial Michael adduct. This is more likely to occur if the concentration of the cinnamate ester is too high relative to the nitromethane.
-
Solution: To minimize di-addition, add the cinnamate ester slowly to the mixture of nitromethane and the base. This ensures that the concentration of the Michael acceptor is kept low at any given time.
-
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield, particularly if a weaker base is used. However, higher temperatures can also increase the likelihood of side reactions.
Visualizing the Michael Addition and a Key Side Reaction:
Caption: Main reaction pathway and the di-addition side reaction.
Problem 2: Presence of Multiple Impurities After Reductive Cyclization
Q2: After the reductive cyclization of the γ-nitro ester using Raney Nickel, my crude product shows multiple spots on TLC and complex NMR signals in addition to my desired this compound. What are these impurities and how can I avoid them?
A2: The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates. Incomplete reduction is a common source of impurities. Additionally, the reaction conditions can lead to other side products.
Causality and Resolution:
-
Incomplete Reduction: The most common impurities are the intermediates of the nitro group reduction: the corresponding nitroso, hydroxylamino, and imino compounds.
-
Cause: Insufficient catalyst activity, insufficient hydrogen pressure, or too short a reaction time can lead to incomplete reduction.
-
Solution:
-
Catalyst Activity: Ensure the Raney Nickel is fresh and active. If it has been stored for a long time, its activity may be diminished.
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere (from a balloon or in a pressure reactor). Ensure a consistent and adequate supply of hydrogen. For laboratory scale, a balloon of hydrogen is often sufficient, but for larger scales, a Parr shaker or similar apparatus is recommended.
-
Reaction Time and Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting γ-nitro ester is fully consumed.
-
-
-
Side Reaction - Ring Opening: The desired lactam product can undergo hydrolysis to form the corresponding γ-amino acid, 4-amino-3-(3-methoxyphenyl)butanoic acid, especially if the reaction mixture is not neutral or if it is worked up under acidic or basic conditions for an extended period.
-
Solution: After the reaction is complete, filter off the catalyst and neutralize the reaction mixture if necessary. Avoid prolonged exposure to strong acids or bases during workup.
-
-
Solvent-Related Side Reactions: If an alcohol (e.g., methanol, ethanol) is used as the solvent at elevated temperatures, N-alkylation of the resulting amine can occur.
-
Solution: Use a non-alcoholic solvent like ethyl acetate or THF if N-alkylation is observed. If an alcohol is necessary for solubility, conduct the reaction at a lower temperature if possible.
-
Visualizing the Reductive Cyclization Cascade and Side Products:
Caption: The pathway of reductive cyclization and potential side reactions.
Frequently Asked Questions (FAQs)
Q3: What are the typical analytical signatures (e.g., in ¹H NMR) of the common impurities?
A3: While a full characterization would require isolation, some general trends in ¹H NMR can help in identifying impurities:
| Compound/Impurity | Key ¹H NMR Signals (Approximate δ, CDCl₃) |
| Starting Cinnamate Ester | Signals for the vinyl protons (a doublet around 6.4 ppm and another around 7.6 ppm). |
| γ-Nitro Ester Intermediate | Disappearance of the vinyl protons. Appearance of a new methylene group adjacent to the nitro group (around 4.6-4.8 ppm). |
| Di-addition Product | More complex spectrum with multiple overlapping signals in the aliphatic region. |
| γ-Amino Acid (Ring-Opened) | Broad signals for the -NH₂ and -COOH protons. The characteristic lactam N-H signal (around 6.0-7.5 ppm, broad) will be absent. |
| Final Product (Lactam) | A characteristic broad singlet for the lactam N-H proton. Diastereotopic protons of the CH₂ group in the ring will appear as distinct multiplets. |
Q4: What is the best way to purify the final product, this compound?
A4: A two-step purification process is generally effective:
-
Column Chromatography: This is the most effective method for removing the various side products. A silica gel column is typically used.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For instance, you can start with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., 0-5% methanol in dichloromethane). The desired lactam is a polar compound and will elute with a more polar solvent mixture.
-
-
Recrystallization: After column chromatography, recrystallization can be used to obtain a highly pure, crystalline product.
-
Solvent Selection: A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. A mixture of ethyl acetate and hexanes, or isopropanol, are good starting points for screening.[3]
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol 1: Synthesis of Ethyl 4-nitro-3-(3-methoxyphenyl)butanoate
-
To a solution of nitromethane (1.5 eq.) in a suitable solvent (e.g., THF or DMF) is added a base such as potassium carbonate (1.2 eq.).
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the nitronate anion.
-
A solution of ethyl 3-methoxycinnamate (1.0 eq.) in the same solvent is added dropwise to the reaction mixture over a period of 30-60 minutes.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the desired γ-nitro ester.
Protocol 2: Synthesis of this compound
-
The γ-nitro ester, ethyl 4-nitro-3-(3-methoxyphenyl)butanoate (1.0 eq.), is dissolved in a suitable solvent (e.g., ethyl acetate, methanol, or ethanol).
-
A catalytic amount of Raney Nickel (typically 10-20% by weight, as a slurry in water or ethanol) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (a balloon is sufficient for small scale).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by TLC or LC-MS.
-
Once the starting material is consumed, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times. The filter cake should be quenched with water before disposal.
-
The filtrate is concentrated under reduced pressure to yield the crude lactam.
-
The crude product is then purified by column chromatography followed by recrystallization as described in Q4.
References
-
Molecules. Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Available at: [Link]
-
Tetrahedron: Asymmetry. Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Available at: [Link]
-
Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]
-
ChemRxiv. A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. Available at: [Link]
-
Journal of Organic Chemistry. A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. Available at: [Link]
-
ResearchGate. Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Available at: [Link]
Sources
Technical Support Center: Investigating the Stability and Degradation of 4-(3-Methoxyphenyl)pyrrolidin-2-one
Welcome to the technical support center for 4-(3-Methoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Understanding the degradation pathways of this molecule is paramount for developing robust formulations, establishing accurate analytical methods, and ensuring regulatory compliance. This document provides in-depth FAQs, troubleshooting workflows, and validated experimental protocols based on established principles of pharmaceutical stability testing.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Degradation
This section addresses the fundamental stability questions researchers may have when first working with this compound.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on its chemical structure, which features a γ-lactam (a cyclic amide) and a methoxy-substituted phenyl ring, the primary degradation pathways of concern are hydrolysis, oxidation, and photodegradation.[1]
-
Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, which is often the most significant degradation route for pyrrolidinone derivatives.[1] This reaction opens the ring to form a γ-amino acid derivative.
-
Oxidation: The molecule can be susceptible to oxidative stress. Potential sites for oxidation include the pyrrolidinone ring itself or the methoxy group on the phenyl ring.[2][3] Metabolic studies of similar compounds show that oxidation of the pyrrolidine ring to a lactam and O-demethylation are common pathways.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many pharmaceutical compounds, and pyrrolidinone derivatives may be susceptible.[1][4]
Q2: How does pH affect the stability of the lactam ring in my aqueous formulation?
A2: The stability of the lactam ring in this compound is highly pH-dependent. The cyclic amide bond is vulnerable to both acid-catalyzed and base-catalyzed hydrolysis.[1][5]
-
Acidic Conditions (pH < 7): In the presence of acid (e.g., HCl), the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and the formation of 4-amino-4-(3-methoxyphenyl)butanoic acid.
-
Basic Conditions (pH > 7): Under alkaline conditions (e.g., NaOH), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This also results in the hydrolysis of the lactam ring.[6]
Therefore, maintaining a neutral or near-neutral pH using an appropriate buffering system is a critical first step in stabilizing liquid formulations.
Q3: What specific oxidative degradation products might I expect to see?
A3: While specific data for this exact molecule is limited, we can infer potential oxidative products from related structures.
-
Pyrrolidinone Ring Oxidation: The carbon atom adjacent to the nitrogen (the α-carbon) can be a site for oxidation, potentially leading to the formation of a hydroxylated derivative, (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones.[7] Further oxidation could lead to more complex ring-opened structures.
-
O-Demethylation: The methoxy group (–OCH₃) on the phenyl ring is a common site for oxidative degradation, particularly in metabolic pathways which can be mimicked by chemical oxidation.[3][8] This would result in the formation of a phenolic derivative, 4-(3-hydroxyphenyl)pyrrolidin-2-one.
-
Aromatic Hydroxylation: The phenyl ring itself could undergo hydroxylation, although this is typically a less favored pathway compared to lactam hydrolysis or O-demethylation.
Identifying these products definitively requires analytical techniques like mass spectrometry (MS).[1]
Q4: My compound is showing color change upon storage. Could this be photodegradation?
A4: Yes, a change in color or appearance is a common indicator of degradation, often linked to photolytic stress. The aromatic phenyl ring and the carbonyl group are chromophores that can absorb UV or visible light. This absorbed energy can initiate photochemical reactions, leading to the formation of colored degradants. To confirm this, a photostability study as outlined in ICH guideline Q1B should be conducted.[6] If the compound is found to be photosensitive, the use of light-protective packaging, such as amber vials or bottles, is mandatory.[1]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This guide provides a systematic approach to identifying and resolving common stability challenges encountered in the lab.
Problem: I'm observing new, unidentified peaks in my HPLC chromatogram during a routine stability study of this compound.
These unknown peaks are likely degradation products.[1] A systematic approach is required for their identification and to understand their origin.
Troubleshooting Workflow: Characterizing Unknown Chromatographic Peaks
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. scispace.com [scispace.com]
- 7. Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-(3-Methoxyphenyl)pyrrolidin-2-one
This guide provides in-depth troubleshooting for the crystallization of 4-(3-Methoxyphenyl)pyrrolidin-2-one, addressing common challenges encountered by researchers and process chemists. Our approach is rooted in first principles of physical organic chemistry and crystallization science to empower you to solve problems logically and efficiently.
Part 1: Understanding Your Molecule
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure, featuring a polar lactam ring, a moderately polar methoxy group, and an aromatic phenyl ring, dictates its solubility and crystallization behavior. This balance of polar and non-polar features means that solvent selection is paramount.
Key Molecular Features:
-
Hydrogen Bonding: The secondary amide (N-H) and carbonyl group (C=O) in the pyrrolidinone ring can act as hydrogen bond donors and acceptors, respectively.
-
Polarity: The molecule possesses moderate overall polarity.
-
Aromaticity: The phenyl ring allows for π-π stacking interactions.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common crystallization issues.
FAQ 1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in the solvent system, or when the concentration of the solute is too high for nucleation to occur properly. The solute forms a liquid phase instead of a solid crystalline phase.
Underlying Causes & Solutions:
-
High Supersaturation & Rapid Cooling: Creating supersaturation too quickly doesn't give the molecules enough time to orient into a crystal lattice.
-
Solution: Slow down the cooling rate. A programmable thermostat or a well-insulated bath can provide a linear cooling ramp (e.g., 5-10 °C/hour). This is a common practice in industrial crystallization to control crystal size and form.
-
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at high concentrations, or too poor, causing it to crash out as an oil.
-
Solution: Employ a co-solvent system. Start by dissolving the compound in a "good" solvent (e.g., methanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble (e.g., water, heptane) until turbidity (cloudiness) is observed. Heating slightly to redissolve and then cooling slowly can yield crystals.
-
Troubleshooting Workflow for Oiling Out:
Caption: Troubleshooting Decision Tree for Oiling Out.
FAQ 2: No crystals are forming, even after cooling the solution for an extended period. What should I do?
Answer:
The failure of crystals to form from a clear, supersaturated solution is typically due to a high energy barrier for primary nucleation. The molecules need a template or a significant driving force to begin assembling into a crystal lattice.
Strategies to Induce Nucleation:
-
Seeding: This is the most reliable method.
-
Protocol: Add a very small amount of previously saved crystals of this compound to the supersaturated solution. If no seed crystals are available, try the "scratching method."
-
Mechanism: Seed crystals provide a pre-existing template for dissolved molecules to deposit onto, bypassing the difficult primary nucleation step.
-
-
Scratching Method:
-
Protocol: Gently scratch the inside surface of the flask (below the solvent level) with a glass rod.
-
Mechanism: The scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. It may also release microcrystals of glass that serve the same purpose.
-
-
Increase Supersaturation:
-
Protocol: If the solution is stable, you can either slowly evaporate some of the solvent or further reduce the temperature (e.g., by moving the flask to a colder bath or refrigerator). This should be done carefully to avoid oiling out.
-
Table 1: Suggested Solvent Systems for Screening
| Solvent Class | Good Solvents (for initial dissolution) | Anti-Solvents (for co-solvent approach) | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Water | The hydroxyl group can hydrogen bond with the lactam, while the alkyl chain interacts with the phenyl ring. |
| Ketones | Acetone, Methyl Ethyl Ketone | Heptane, Hexane | Good balance of polarity to dissolve the molecule at elevated temperatures. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Heptane, Cyclohexane | Less polar than ketones, may require heating for dissolution. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Heptane | Aprotic solvents that can be good choices if protic solvents lead to solvate formation. |
FAQ 3: The crystallization yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant amount of your compound remains in the mother liquor after filtration. The goal is to maximize the recovery of the solid product without compromising its purity.
Methods to Improve Yield:
-
Optimize the Final Temperature: Ensure you have cooled the solution to a sufficiently low temperature where the compound's solubility is minimal. Check the solubility curve if available, or test this empirically.
-
Solvent Ratio in Co-solvent Systems: The final ratio of your good solvent to your anti-solvent is critical.
-
Protocol: After crystallization, perform a series of experiments where you add small, additional volumes of the anti-solvent to the mother liquor to see if more product crystallizes out. Be mindful that adding too much anti-solvent can cause impurities to precipitate as well.
-
-
Evaporation: A controlled, partial evaporation of the solvent from the mother liquor can increase the solute concentration and lead to a second crop of crystals. This second crop should always be analyzed for purity as it may be less pure than the first.
Experimental Workflow for Yield Improvement:
Technical Support Center: Enhancing the Long-Term Stability of 4-(3-Methoxyphenyl)pyrrolidin-2-one
Welcome to the technical support center for 4-(3-Methoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical protocols to maintain the integrity of your valuable research material.
Introduction to the Stability of this compound
This compound is a molecule of interest in various research and development fields. Its core structure contains a 2-pyrrolidinone ring, which is a lactam (a cyclic amide). This functional group, while integral to the molecule's activity, is also its primary point of vulnerability from a stability perspective. Understanding the potential degradation pathways is the first step toward preventing them.
The primary stability concerns for pyrrolidinone derivatives revolve around:
-
Hydrolysis: The lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or alkaline conditions.[1]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[1]
The methoxyphenyl group, while generally stable, can potentially influence the electronic properties of the pyrrolidinone ring and may also be subject to specific degradation pathways, such as O-demethylation under certain metabolic or harsh chemical conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability of the solid compound, we recommend storage at 2-8°C in a well-closed container, protected from light and moisture.[2] The hygroscopic nature of many pyrrolidinone derivatives means that moisture absorption can accelerate degradation.[2] Therefore, storing the compound in a desiccator or using packaging with a desiccant is a prudent measure.[1]
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
A2: While DMSO is a common solvent, long-term storage of compounds in any solvent is not ideal. If you must store a solution, we recommend preparing small, single-use aliquots and storing them at -20°C or -80°C . It is crucial to minimize freeze-thaw cycles. The stability of the compound in solution will depend on the concentration and the purity of the solvent. We strongly advise conducting a small-scale stability study to determine the acceptable storage duration for your specific experimental needs.
Q3: I've noticed a change in the color of my solid compound over time. What could be the cause?
A3: A change in color, such as yellowing, is often an indicator of degradation. This could be due to oxidation or photodegradation.[1][3] It is essential to re-analyze the purity of the compound using a suitable analytical method, such as HPLC, before use. To prevent this, always store the compound in a light-protected container (e.g., an amber vial) and consider purging the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q4: Can I store the compound at room temperature for short periods?
A4: While short-term storage at ambient temperature may not cause significant degradation if the compound is well-protected from light and moisture, it is not recommended as a routine practice. The rate of chemical degradation generally increases with temperature. For ensuring the highest purity and consistency of your results, adherence to the recommended refrigerated storage conditions is paramount.
Troubleshooting Guide: Addressing Stability Issues
This section provides a systematic approach to troubleshooting common stability problems encountered during experimentation.
Problem 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the compound in your experimental media or stock solution.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Problem 2: Appearance of New Peaks in HPLC Chromatogram During a Stability Study
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use HPLC coupled with mass spectrometry (HPLC-MS) to determine the molecular weights of the new peaks.[1] This information is critical for proposing the degradation pathway.
-
Conduct a Forced Degradation Study: A forced degradation study can help to intentionally produce the degradants and confirm their identity.[4][5] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light).
-
Evaluate Environmental Factors: Review your storage and handling procedures. Ensure the compound is protected from light, moisture, and oxygen.
-
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[6][7]
Objective:
To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours. For solid-state thermal stress, place the solid compound in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method to determine the percentage of degradation and the formation of any degradation products.
-
Data Interpretation:
The results of the forced degradation study will reveal the conditions under which this compound is unstable. The chromatograms will show the parent peak and any new peaks corresponding to degradation products. This information is invaluable for developing stable formulations and establishing appropriate storage and handling procedures.
| Stress Condition | Expected Primary Degradation Pathway | Potential Degradation Products |
| Acid/Base Hydrolysis | Lactam ring opening | 4-amino-4-(3-methoxyphenyl)butanoic acid |
| Oxidation | Oxidation of the pyrrolidinone ring or methoxy group | Hydroxylated or N-oxide derivatives |
| Photodegradation | Complex free-radical mediated reactions | Various photoproducts |
| Thermal Degradation | Dependent on the presence of other reactants (e.g., water, oxygen) | Similar to hydrolysis and oxidation products |
Logical Framework for Stability Enhancement
The following diagram illustrates the logical relationships between stability-threatening factors and the corresponding mitigation strategies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-(3-Methoxyphenyl)pyrrolidin-2-one and Piracetam
This guide provides a detailed comparison of the known biological activities of the classic nootropic agent, piracetam, with the less-characterized compound, 4-(3-Methoxyphenyl)pyrrolidin-2-one. For researchers and drug development professionals, understanding the nuances of these compounds is critical for designing future cognitive enhancers. While piracetam has been extensively studied, a significant information gap exists for this compound. This guide will therefore serve a dual purpose: to summarize the established pharmacology of piracetam and to propose a comprehensive experimental framework for the systematic evaluation of this compound, enabling a robust, evidence-based comparison.
Introduction: The Pyrrolidinone Scaffold in Nootropic Research
The 2-oxo-pyrrolidine structure is a foundational scaffold in the development of nootropic agents, famously represented by the racetam class of drugs.[1] Piracetam, the progenitor of this class, is a cyclic derivative of the neurotransmitter GABA and has been investigated for its potential to improve cognitive functions, particularly in contexts of neurological compromise.[1][2] Its multifaceted mechanism of action, while not fully elucidated, is known to influence neuronal and vascular systems.[1][2]
Unraveling the Mechanism of Action: Piracetam as the Archetype
Piracetam's cognitive-enhancing effects are not attributed to a single, high-affinity interaction with a specific receptor but rather to a constellation of modulatory actions at the neuronal and systemic levels.[1][6]
Neuronal Effects:
-
Modulation of Neurotransmitter Systems: Piracetam enhances the function of multiple neurotransmitter systems. It has been shown to increase the action of acetylcholine via muscarinic cholinergic receptors and may also positively modulate NMDA glutamate receptors, both of which are crucial for learning and memory processes.[7][8] Some studies indicate that long-term treatment with piracetam can increase the density of NMDA receptors in the aging brain.[1][9][10]
-
Enhancement of Membrane Fluidity: A key proposed mechanism is piracetam's ability to increase the fluidity of cell membranes.[11] This biophysical change is thought to restore the function of membrane-bound proteins and receptors, thereby facilitating more efficient signal transduction between neurons.[1]
-
AMPA Receptor Allosteric Modulation: Piracetam acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor's dimer interface, which reduces desensitization and deactivation, thereby potentiating glutamatergic neurotransmission, a cornerstone of synaptic plasticity.[12][13][14]
Vascular Effects:
-
Piracetam exhibits hemorheological effects by decreasing erythrocyte (red blood cell) adhesion to the vascular endothelium and reducing platelet aggregation.[1] This action can improve microcirculation and cerebral blood flow, which may contribute to its neuroprotective effects by enhancing oxygen and nutrient delivery to the brain.[2][8]
The following diagram illustrates the primary proposed mechanisms of action for piracetam.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion and Future Directions
Piracetam has a well-established, albeit complex, biological profile characterized by its modulation of key neurotransmitter systems, enhancement of neuronal membrane fluidity, and beneficial vascular effects. [1][2][7]These properties provide a solid foundation for its nootropic and neuroprotective reputation.
In contrast, this compound represents a scientifically uncharted territory within the field of cognitive enhancement. The structural similarity to the racetam family suggests potential for neurological activity, but this remains speculative without empirical data. The true value for researchers and drug developers lies in the systematic application of the experimental protocols outlined in this guide. By rigorously assessing its receptor interactions, neuroprotective capacity, influence on synaptic plasticity, and in vivo cognitive effects, a clear, data-driven comparison with piracetam can be achieved. Such an investigation will not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of pyrrolidinone-based nootropics.
References
-
Wikipedia. Piracetam. [Link]
-
PubChem. Piracetam. National Institutes of Health. [Link]
-
Patsnap Synapse. What is the mechanism of Piracetam?. (2024-07-17). [Link]
-
Ahmed, A. H., & Oswald, R. E. (2010). Piracetam Defines a New Binding Site for Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 53(5), 2197–2203. [Link]
-
Tacconi, M. V., & Wurtman, R. J. (1986). Piracetam: physiological disposition and mechanism of action. Advances in neurology, 45, 525-533. [Link]
-
Winnicka, K., Tomasiak, M., & Bielawska, A. (2005). Piracetam--an old drug with novel properties? Acta poloniae pharmaceutica, 62(5), 405–409. [Link]
-
Kulkarni, S. K., & Kumar, A. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy, 2(4), 1-11. [Link]
-
Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 53(5), 2197–2203. [Link]
-
Ahmed, A. H., & Oswald, R. E. (2010). Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 53(5), 2197–2203. [Link]
-
Man, H. Y., & Tzingounis, A. V. (2019). Approaches and Limitations in the Investigation of Synaptic Transmission and Plasticity. Frontiers in synaptic neuroscience, 11, 23. [Link]
-
Hroudová, J., & Fišar, Z. (2016). In Vitro Effects of Cognitives and Nootropics on Mitochondrial Respiration and Monoamine Oxidase Activity. Molecular neurobiology, 53(7), 4489–4500. [Link]
-
Cohen, S. A., & Müller, W. E. (1993). Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain. Pharmacology, 47(4), 217–222. [Link]
-
Cohen, S. A., & Müller, W. E. (1993). Effects of Piracetam on N-Methyl-D-Aspartate Receptor Properties in the Aged Mouse Brain. Pharmacology, 47(4), 217-222. [Link]
-
Gattas, S., et al. (2023). Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. Frontiers in Behavioral Neuroscience, 17, 1186532. [Link]
-
Sendrowski, K., et al. (2015). Study of the protective effects of nootropic agents against neuronal damage induced by amyloid-beta (fragment 25-35) in cultured hippocampal neurons. Pharmacological reports, 67(2), 335-340. [Link]
-
Geinisman, Y., et al. (1995). Structural Synaptic Modifications Associated with Hippocampal LTP and Behavioral Learning. Cerebral Cortex, 5(6), 585-592. [Link]
-
Tiwari, S., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research, 53, 117-137. [Link]
-
Villard, V., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Molecules, 27(17), 5707. [Link]
-
Iacovelli, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6598. [Link]
-
Huganir, R. (2016). Synaptic plasticity mechanisms underlying learning in the brain. [Video]. The Brain & Behavior Research Foundation. [Link]
-
Müller, W. E., et al. (1997). Piracetam--an old drug with novel properties? Progress in neuro-psychopharmacology & biological psychiatry, 21(7), 1163–1182. [Link]
-
Kocabaş, H., & Aktaç, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243765. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research reviews, 19(2), 180–222. [Link]
Sources
- 1. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piracetam - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 9. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain. | Semantic Scholar [semanticscholar.org]
- 10. karger.com [karger.com]
- 11. Piracetam--an old drug with novel properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Target Engagement of 4-(3-Methoxyphenyl)pyrrolidin-2-one
For Immediate Distribution
[City, State] – In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's interaction with its intended protein target is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the on-target effects of the novel compound 4-(3-Methoxyphenyl)pyrrolidin-2-one. By integrating biophysical, cellular, and proteomic approaches, this document outlines a self-validating system to build a high-confidence profile of the compound's mechanism of action, benchmarked against established alternatives.
Introduction: The Imperative of Target Validation
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nootropic and anxiolytic agents.[1][2][3][4][5] The specific compound, this compound, is a derivative with potential for novel therapeutic applications.[6] However, before its potential can be realized, its molecular mechanism must be unequivocally established. The central challenge is twofold: confirming direct, physical engagement with a putative protein target and demonstrating that this engagement translates into a measurable, on-target functional outcome within a cellular context.
A structurally related compound, Rolipram (4-(3-Cyclopentoxy-4-methoxyphenyl)pyrrolidin-2-one), is a well-characterized inhibitor of Phosphodiesterase 4 (PDE4).[7] Given this precedent, a logical starting hypothesis is that this compound may also target a member of the PDE superfamily or a related signaling node. Therefore, for the purposes of this guide, we will proceed with the hypothesis that PDE4B is the primary target and use Rolipram as the benchmark competitor.
This guide will detail a multi-tiered validation workflow, from initial biophysical binding confirmation to in-cell target engagement and broad proteomic selectivity profiling.
Part 1: Foundational Validation: Confirming Direct Biophysical Interaction
The first pillar of target validation is to demonstrate a direct, physical interaction between the compound and the purified target protein, independent of a complex cellular environment. This step is crucial for quantifying binding affinity and understanding the thermodynamics of the interaction.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10] It is considered the gold standard for measuring ligand-binding affinities in solution without labels.[10]
Causality: By measuring the heat change upon titration, ITC determines the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][11] This is not merely a confirmation of binding but a detailed insight into the forces driving the interaction, which is invaluable for structure-activity relationship (SAR) studies.[9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Express and purify recombinant human PDE4B to >95% purity.
-
Prepare a 20-50 µM solution of PDE4B in a suitable, degassed buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
Prepare a 200-500 µM solution of this compound and a separate solution of Rolipram in the identical, matched buffer. It is critical that the buffer for the protein and the compound are identical to minimize heat of dilution artifacts.
-
-
ITC Experiment:
-
Load the PDE4B solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a one-site binding model to derive the K D , n, ΔH, and ΔS.[11]
-
Surface Plasmon Resonance (SPR): A Kinetic Perspective
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[12][13] It complements ITC by providing detailed kinetic information (association and dissociation rates).
Causality: While ITC provides the endpoint affinity, SPR reveals how the binding occurs. It measures the on-rate (kₐ) and the off-rate (k d ), from which the equilibrium dissociation constant (K D = k d /kₐ) is calculated.[14][15] A compound with a slow off-rate, for instance, may have a prolonged duration of action in vivo.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Covalently immobilize purified PDE4B onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a response unit (RU) level that allows for accurate kinetic measurements.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound and Rolipram in running buffer (e.g., HBS-EP+).
-
Inject the compound solutions at various concentrations over the chip surface, flowing from low to high concentration.
-
Record the association phase (as compound binds to PDE4B) and the dissociation phase (as buffer washes the compound off).
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and k d .
-
Calculate the K D from the kinetic constants.
-
Comparative Data Summary (Hypothetical)
The data from these experiments should be summarized for a clear, objective comparison.
| Parameter | This compound | Rolipram (Benchmark) | Method |
| K D (Affinity) | 150 nM | 5 nM[7] | ITC |
| kₐ (On-rate) | 2 x 10⁵ M⁻¹s⁻¹ | 5 x 10⁵ M⁻¹s⁻¹ | SPR |
| k d (Off-rate) | 3 x 10⁻² s⁻¹ | 2.5 x 10⁻³ s⁻¹ | SPR |
| Stoichiometry (n) | 0.98 | 1.01 | ITC |
| ΔH (Enthalpy) | -8.5 kcal/mol | -11.2 kcal/mol | ITC |
| -TΔS (Entropy) | -1.5 kcal/mol | -0.8 kcal/mol | ITC |
This table immediately highlights that, in this hypothetical scenario, the novel compound binds with a lower affinity than Rolipram, primarily driven by a faster dissociation rate.
Part 2: Cellular Validation: Proving Target Engagement in a Biological System
Confirming that a compound binds to a purified protein is necessary but not sufficient. The next critical step is to demonstrate that the compound can access and engage its target within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA®): The Proof of Intracellular Binding
CETSA is a powerful method for verifying drug-target engagement in intact cells.[16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17]
Causality: This assay directly assesses target engagement in a physiological context, accounting for factors like cell permeability and intracellular compound concentration.[16] A positive thermal shift is strong evidence that the compound is reaching and binding to its intended target inside the cell.
Workflow for Target Validation
Caption: Workflow for comprehensive target validation.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture cells (e.g., HEK293 or a relevant immune cell line like U937) and treat with either vehicle (DMSO), this compound, or Rolipram at a final concentration of 10-20x the biophysically determined K D for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 45°C to 65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Immunoblotting:
-
Analyze equal amounts of the soluble protein from each temperature point by SDS-PAGE and Western blot using a validated antibody against PDE4B.
-
-
Data Analysis:
-
Quantify the band intensity for PDE4B at each temperature.
-
Plot the percentage of soluble protein remaining versus temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples relative to the vehicle control indicates target stabilization.
-
Western Blotting: Assessing Downstream Functional Consequences
PDE4 enzymes hydrolyze cyclic AMP (cAMP). Therefore, inhibition of PDE4 should lead to an increase in intracellular cAMP levels and subsequent phosphorylation of downstream targets like cAMP response element-binding protein (CREB).
Causality: This experiment connects target engagement (from CETSA) to a functional cellular outcome. Observing the expected downstream signaling change provides strong evidence that the compound is not just binding to the target but is also modulating its activity in the intended way.[18]
Signaling Pathway of PDE4B Inhibition
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 10. nuvisan.com [nuvisan.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Aryl-Pyrrolidin-2-ones: A Comparative Analysis
Introduction
The 4-aryl-pyrrolidin-2-one, a core structure within the γ-lactam family of heterocycles, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, five-membered ring, substituted with an aryl group, serves as a crucial pharmacophore in a multitude of neurologically active agents, owing to its ability to mimic γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The therapeutic potential of compounds bearing this motif is vast, spanning applications as anti-arrhythmic, antihypertensive, and anti-inflammatory agents.[1]
Given the immense interest in this scaffold for drug discovery, the development of efficient, stereocontrolled, and scalable synthetic routes is of paramount importance. This guide provides a comparative analysis of the principal synthetic strategies for constructing 4-aryl-pyrrolidin-2-ones, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and protocols to inform your selection of the optimal route for a given research objective.
Classical Routes: Michael Addition-Based Cyclizations
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, is a cornerstone of carbon-carbon bond formation.[2][3] In the context of 4-aryl-pyrrolidin-2-one synthesis, this strategy typically involves the addition of a nitrogen-based nucleophile or a carbon nucleophile to a cinnamic acid derivative or a related Michael acceptor, followed by intramolecular cyclization.
Mechanistic Rationale
The core principle involves a two-step sequence:
-
1,4-Conjugate Addition: A nucleophile, often an enolate or an amine, adds to the β-position of an electron-deficient alkene (the Michael acceptor), such as an N-protected amino ester adding to an aryl-substituted acrylate.
-
Intramolecular Cyclization: The resulting intermediate possesses both a nucleophilic nitrogen and an electrophilic carbonyl group (typically an ester), which then undergo an intramolecular aminolysis or acylation to form the five-membered lactam ring.
The choice of base, solvent, and protecting groups is critical in this sequence. The base must be strong enough to generate the nucleophile (if required) but not so harsh as to cause side reactions. The stereochemical outcome, a critical consideration for biologically active molecules, is often controlled by the use of chiral auxiliaries or, more recently, by asymmetric organocatalysis.[4]
Workflow: Michael Addition and Cyclization
Caption: General workflow for Michael addition-based synthesis.
Representative Protocol: Synthesis of Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
This protocol is adapted from methodologies involving the Michael addition of a glycine derivative to a cinnamate ester.
Materials:
-
Ethyl cinnamate (1.0 equiv)
-
Ethyl N-acetylglycinate (1.2 equiv)
-
Sodium ethoxide (1.2 equiv)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C, add ethyl N-acetylglycinate dropwise.
-
After stirring for 15 minutes, add ethyl cinnamate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by adding 1 M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is then heated under reflux in a mixture of acetic acid and concentrated HCl to effect cyclization and decarboxylation.
-
Purify the final product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Advantages & Limitations
| Feature | Analysis |
| Starting Materials | Readily available and inexpensive cinnamic acid and amino acid derivatives. |
| Scalability | The procedure is generally robust and can be scaled for larger quantities. |
| Stereocontrol | Achieving high enantioselectivity often requires chiral auxiliaries or organocatalysts, adding steps and cost.[4] |
| Reaction Conditions | Can require strong bases (e.g., NaH, NaOEt), which may not be compatible with sensitive functional groups. |
Modern Approaches: Transition-Metal-Catalyzed Cyclizations
Transition-metal catalysis has revolutionized organic synthesis by enabling the formation of complex bonds under mild conditions with high selectivity.[5] For the synthesis of 4-aryl-pyrrolidin-2-ones, palladium, rhodium, and cobalt-catalyzed reactions are particularly prominent.[6][7][8]
Mechanistic Rationale: Pd-Catalyzed Intramolecular Heck-Type Reaction
A powerful strategy involves the intramolecular cyclization of an N-allyl-α-haloacetamide. The mechanism, a variant of the celebrated Heck reaction, proceeds through a catalytic cycle:
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halogen (e.g., C-Br or C-I) bond of the substrate, forming a Pd(II) intermediate.
-
Carbopalladation: The aryl group attached to the palladium center undergoes an intramolecular migratory insertion across the alkene (the allyl group). This key step forms the five-membered ring.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond in a different position and forming a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species reductively eliminates H-X (where X is the original halide), regenerating the Pd(0) catalyst to complete the cycle.
This approach offers excellent control over regioselectivity and can be rendered asymmetric through the use of chiral ligands.
Catalytic Cycle: Pd-Catalyzed Cyclization
Caption: Simplified catalytic cycle for Pd-catalyzed synthesis.
Representative Protocol: Pd-Catalyzed Synthesis of 4-Phenyl-1-tosyl-1,5-dihydro-2H-pyrrol-2-one
This protocol is based on intramolecular Heck cyclization of N-allyl-2-bromo-2-phenyl-acetamide derivatives.
Materials:
-
N-allyl-N-tosyl-2-bromo-2-phenylacetamide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-allyl-N-tosyl-2-bromo-2-phenylacetamide, Pd(OAc)₂, and PPh₃ in anhydrous MeCN.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Advantages & Limitations
| Feature | Analysis |
| Mild Conditions | Reactions are often run under neutral or mildly basic conditions, tolerating a wide range of functional groups. |
| Selectivity | High regio- and stereoselectivity can be achieved, particularly with the use of appropriate chiral ligands for enantioselective versions.[6] |
| Substrate Synthesis | The synthesis of the required halo-acetamide precursors can be multi-step. |
| Cost & Toxicity | Transition-metal catalysts (especially palladium and rhodium) can be expensive. Residual metal in the final product is a concern for pharmaceutical applications, requiring rigorous purification. |
Atom-Economical Routes: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. For pyrrolidinone synthesis, Ugi-type and Passerini reactions are particularly relevant.
Mechanistic Rationale: Ugi-Type Four-Component Reaction (U-4CR)
A classic U-4CR for this scaffold might involve an aromatic aldehyde, an amine, an isocyanide, and a β-keto acid (like levulinic acid). The mechanism is a convergent and elegant cascade:
-
Iminium Ion Formation: The aldehyde and amine condense to form an iminium ion.
-
α-Addition: The isocyanide undergoes nucleophilic attack at the iminium carbon, forming a nitrilium ion intermediate.
-
Acylal Formation: The carboxylate from the keto acid adds to the nitrilium ion, forming an O-acyl isoamide intermediate.
-
Mumm Rearrangement & Cyclization: This intermediate undergoes an intramolecular acyl transfer (Mumm rearrangement) to form a stable amide. The enolizable ketone then attacks the amide intramolecularly to forge the pyrrolidinone ring.
This one-pot process rapidly builds molecular complexity from simple starting materials.[9]
Workflow: Multicomponent Reaction (MCR)
Caption: Convergent nature of a four-component synthesis.
Representative Protocol: Citric Acid-Catalyzed Synthesis of Substituted 3-Pyrrolin-2-ones
This protocol is based on the one-pot reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate.
Materials:
-
Aniline (1.0 equiv)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Diethyl acetylenedicarboxylate (1.0 equiv)
-
Citric acid monohydrate (2.0 equiv)
-
Ethanol
-
Ultrasound bath (optional, for rate enhancement)
Procedure:
-
In a flask, combine the aniline, aromatic aldehyde, diethyl acetylenedicarboxylate, and citric acid in ethanol.
-
Irradiate the mixture in an ultrasound bath at a power of 100 W for 15-30 minutes (alternatively, stir at room temperature for several hours). Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the product from ethanol to obtain the pure pyrrolinone derivative.
Advantages & Limitations
| Feature | Analysis |
| Efficiency | Excellent step- and atom-economy. Rapid generation of molecular diversity is ideal for creating compound libraries.[10] |
| Operational Simplicity | One-pot procedures are simple to perform and require less purification of intermediates. |
| Substrate Scope | The reaction is often highly dependent on the specific combination of components; finding optimal conditions for new substrates can be challenging. |
| Stereocontrol | Achieving high diastereoselectivity or enantioselectivity in MCRs can be difficult and often requires the development of specialized chiral catalysts or components.[11] |
Comparative Analysis and Selection Guide
The choice of synthetic route is dictated by the specific goals of the project, such as the need for stereochemical purity, scalability, or rapid library generation.
| Synthetic Strategy | Yield | Stereo-control | Substrate Scope | Scalability | Best For... |
| Michael Addition | Moderate to High | Moderate (requires chiral auxiliaries/catalysts) | Broad | Good to Excellent | Large-scale synthesis of specific, well-defined targets. |
| Transition-Metal Catalysis | Good to Excellent | Excellent (with chiral ligands) | Broad, good functional group tolerance | Moderate (cost can be a factor) | Enantioselective synthesis and late-stage functionalization. |
| Multicomponent Reactions | Moderate to High | Poor to Moderate (often forms mixtures) | Variable | Good | High-throughput synthesis and discovery chemistry (library generation). |
Decision-Making Insights:
-
For Process Chemistry and Scale-Up: A well-optimized Michael addition route is often the most cost-effective and robust choice. Its reliance on cheaper starting materials and reagents makes it attractive for producing large quantities of a single target molecule.
-
For Medicinal Chemistry and SAR Studies: Transition-metal catalysis provides the precision needed to synthesize specific enantiomers, which is critical for studying structure-activity relationships (SAR) and identifying potent drug candidates.
-
For Discovery and Library Synthesis: The speed and efficiency of Multicomponent Reactions are unmatched for quickly generating a large number of diverse analogues from a common set of building blocks, accelerating the hit-identification phase of drug discovery.
Conclusion
The synthesis of 4-aryl-pyrrolidin-2-ones is a mature field with a diverse array of powerful methodologies. Classical Michael additions provide a reliable and scalable foundation, while modern transition-metal catalysis offers unparalleled precision in stereocontrol. For rapid exploration of chemical space, multicomponent reactions stand out for their efficiency and elegance. By understanding the fundamental principles, advantages, and limitations of each approach, the synthetic chemist is well-equipped to select the optimal strategy to advance their research, from fundamental investigation to the development of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry, 5(10), 1579-1590.
- Yoon, C. H., Flanigan, D. L., Chong, B. D., & Jung, K. W. (2002). A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. The Journal of Organic Chemistry, 67(18), 6582–6584.
- Malinowska, B., Sienkiewicz-Gromiuk, J., Pawlowski, M., & Charakchieva-Minol, S. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85.
- Blacker, A. J., & Stirling, M. (2018). Comparison of Different Biocatalytic Routes to Target Molecules. In Biocatalysis for Practitioners (pp. 311-343).
-
Request PDF. (n.d.). Biologically active γ-lactams: Synthesis and natural sources. Retrieved from [Link]
- Podya, V. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649.
- Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, (18), 2391-2404.
- Shaterian, H. R., & Rigi, F. (2016).
- Reddy, K. S., & Kumar, A. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed.... Retrieved from [Link]
-
ResearchGate. (n.d.). (A) [Co(TPP)]‐catalyzed formation of pyrrolidine 4 via in situ.... Retrieved from [Link]
-
Request PDF. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]
- Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1267-1284.
-
View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis.
-
ResearchGate. (n.d.). Synthesis of pyrrolidinones 2a-2h via four-component reactions a. Retrieved from [Link]
- Spino, C., & Le, T. X. H. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 117, 132793.
- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025). ChemRxiv.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Molecules, 27(11), 3564.
- Shahedi, M., et al. (2023). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry, 21(25), 5240-5246.
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Retrieved from [Link]
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). Molecules, 27(19), 6296.
- Medran, N. S., La-Venia, A., & Testero, S. A. (2019). Metal-mediated synthesis of pyrrolines. RSC Advances, 9(12), 6804-6825.
Sources
- 1. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs | MDPI [mdpi.com]
- 6. A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(3-Methoxyphenyl)pyrrolidin-2-one: A Comparative Guide for Novel DPP-4 Inhibitor Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 4-(3-Methoxyphenyl)pyrrolidin-2-one against established inhibitors of Dipeptidyl Peptidase-4 (DPP-4). The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3] Given the structural features of this compound and the prevalence of the pyrrolidine core in antidiabetic agents, we hypothesize its potential as a DPP-4 inhibitor.[4]
DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by degrading incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[6][7][8] This mechanism forms the basis for the therapeutic action of the "gliptin" class of drugs in the management of type 2 diabetes mellitus.[5][7][9][10]
This guide will detail the necessary experimental protocols to ascertain the inhibitory potential of this compound and compare its performance against well-characterized DPP-4 inhibitors, Sitagliptin and Vildagliptin.
The Rationale Behind Comparator Selection
Sitagliptin and Vildagliptin have been chosen as the benchmark inhibitors due to their well-established clinical use, potent DPP-4 inhibition, and extensive characterization in the scientific literature.[9][11] Sitagliptin is a potent and selective DPP-4 inhibitor with an IC50 value of 18 nM.[12] Vildagliptin is another potent DPP-4 inhibitor that has been shown to be effective in improving glycemic control.[13][14] Comparing our test compound against these "gold standards" will provide a clear and relevant measure of its potential.
Experimental Workflow: From In Vitro Inhibition to Cellular Activity
A multi-tiered approach is essential to comprehensively evaluate a novel inhibitor. We will begin with a direct enzymatic assay to determine the half-maximal inhibitory concentration (IC50), progress to kinetic studies to understand the mechanism of inhibition, and conclude with a cell-based assay to assess functional activity in a more physiologically relevant context.
Caption: High-level experimental workflow for inhibitor characterization.
Part 1: In Vitro DPP-4 Inhibition Assay (IC50 Determination)
The initial step is to determine the concentration of this compound required to inhibit 50% of DPP-4 enzymatic activity (IC50). A fluorometric assay is a sensitive and high-throughput method for this purpose.[15][16]
Protocol: Fluorometric DPP-4 Inhibition Assay
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 8.0)
-
Test Compound: this compound (dissolved in DMSO)
-
Positive Controls: Sitagliptin, Vildagliptin (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the DPP-4 enzyme to the working concentration in pre-warmed (37°C) assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.
-
Prepare serial dilutions of the test compound and positive controls in assay buffer. Ensure the final DMSO concentration in the assay is below 1%.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add DPP-4 enzyme and assay buffer (with DMSO equivalent to test compound wells).
-
Test compound wells: Add DPP-4 enzyme and the desired concentration of this compound.
-
Positive control wells: Add DPP-4 enzyme and the desired concentration of Sitagliptin or Vildagliptin.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity kinetically for 30 minutes at 37°C. The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- variable slope).
-
Expected Data Presentation
The results should be summarized in a table for clear comparison.
| Compound | DPP-4 IC50 (nM) |
| This compound | Experimental |
| Sitagliptin | ~18 |
| Vildagliptin | ~4.5 - 62 |
Note: Literature values for known inhibitors can vary based on assay conditions.[12][17][18]
Part 2: Elucidating the Mechanism of Inhibition
Understanding how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive) provides crucial insights for lead optimization. This can be determined by performing the DPP-4 inhibition assay with varying concentrations of both the inhibitor and the substrate.
Protocol: Inhibition Kinetics Study
Procedure:
-
Follow the general procedure for the fluorometric DPP-4 inhibition assay.
-
For each concentration of this compound, perform the assay with a range of Gly-Pro-AMC substrate concentrations.
-
Calculate the initial reaction velocities (V) for each combination of inhibitor and substrate concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
Interpreting the Results
Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the same point on the y-axis (1/Vmax), but have different x-intercepts (-1/Km). This indicates that the inhibitor competes with the substrate for the active site of the enzyme. Sitagliptin is known to be a competitive inhibitor of DPP-4.[11]
-
Non-competitive Inhibition: The lines will intersect at the same point on the x-axis (-1/Km), but have different y-intercepts (1/Vmax). This suggests the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding.
-
Uncompetitive Inhibition: The lines will be parallel, indicating that the inhibitor binds only to the enzyme-substrate complex.
Part 3: Assessing Cellular Activity
While in vitro assays are crucial for determining direct enzyme inhibition, a cell-based assay is necessary to evaluate the compound's activity in a more complex biological environment. This will provide insights into cell permeability and potential off-target effects. Human hepatoma (HepG2) cells are a suitable model as they endogenously express DPP-4.[19]
Protocol: Cell-Based DPP-4 Activity Assay
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-4 activity probe (e.g., a cell-permeable fluorogenic substrate)
-
Test Compound: this compound
-
Positive Controls: Sitagliptin, Vildagliptin
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to confluency.
-
-
Inhibitor Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free medium containing serial dilutions of the test compound or positive controls to the respective wells.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Enzyme Activity Measurement:
-
Add the cell-permeable DPP-4 fluorogenic substrate to all wells.
-
Incubate at 37°C for the recommended time.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to untreated control cells.
-
Plot the percentage of DPP-4 activity versus the logarithm of the inhibitor concentration.
-
Determine the cellular IC50 value.
-
Comparative Data Summary
| Compound | Cellular DPP-4 IC50 (µM) |
| This compound | Experimental |
| Sitagliptin | Literature/Experimental |
| Vildagliptin | Literature/Experimental |
Conclusion
This guide outlines a systematic and robust approach to benchmark the novel compound this compound against the known DPP-4 inhibitors, Sitagliptin and Vildagliptin. By following these detailed protocols, researchers can obtain reliable and comparable data on the compound's inhibitory potency, mechanism of action, and cellular efficacy. The results of these studies will be instrumental in determining the potential of this compound as a lead candidate for the development of new antidiabetic therapies.
References
-
Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]
-
Diabetes UK. DPP-4 inhibitors (gliptins). [Link]
-
Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. [Link]
-
Amori, R. E., Lau, J., & Pittas, A. G. (2007). Efficacy and safety of incretin therapy in type 2 diabetes: systematic review and meta-analysis. QJM: An International Journal of Medicine, 100(6), 329-340. [Link]
-
Zhong, J., Rao, X., & Rajagopalan, S. (2013). An emerging role of dipeptidyl peptidase 4 (DPP4) beyond glucose control: potential implications in cardiovascular disease. Atherosclerosis, 226(2), 305-314. [Link]
-
Cleveland Clinic. (2022). DPP-4 Inhibitors (Gliptins). [Link]
-
White, J. R. (2010). Overview of the gliptin class (dipeptidyl peptidase-4 inhibitors) in clinical practice. The American Journal of Managed Care, 16(Suppl 4), S111-S117. [Link]
-
Raimondi, M. V., Sancataldo, C., & Pace, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Raimondi, M. V., Sancataldo, C., & Pace, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Anoop, A., & Sankaran, J. (2011). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 43(6), 673–678. [Link]
-
Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888333. [Link]
-
Sonker, P., & Pandey, T. (2023). Mechanism of Action of DPP-4 Inhibitors-New Insights. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
-
Richard, C., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(12), e2894. [Link]
-
Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135547. [Link]
-
ResearchGate. The effect of dilution on the IC50 for inhibition of human plasma DPP... [Link]
-
Raimondi, M. V., Sancataldo, C., & Pace, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
ResearchGate. Emerging role of dipeptidyl peptidase-IV (DPP-4) inhibitor vildagliptin in the management of Type 2 diabetes. [Link]
-
Life Technologies (India) Pvt. Ltd. DPP4 ACTIVITY ASSAY KIT. [Link]
-
Wang, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(19), 6296. [Link]
-
Al-Hayali, R., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]
-
Poyraz, E. B., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1541-1563. [Link]
-
Matviiuk, T., et al. (2016). Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. ChemMedChem, 11(21), 2397-2406. [Link]
-
Aslam, M., & Ahmad, I. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103757. [Link]
-
ResearchGate. Pharmaceuticals with 2-pyrrolidinone scaffold. [Link]
-
ResearchGate. Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. [Link]
-
Pratley, R. E., & Schweizer, A. (2008). The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. International Journal of Clinical Practice. Supplement, (159), 21–29. [Link]
-
Ahrén, B. (2011). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Expert Opinion on Pharmacotherapy, 12(11), 1777–1791. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 8. Overview of the gliptin class (dipeptidyl peptidase-4 inhibitors) in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. content.abcam.com [content.abcam.com]
- 16. apexbt.com [apexbt.com]
- 17. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 4-(3-Methoxyphenyl)pyrrolidin-2-one and Novel Pyrrolidinone Analogs in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one chemical family, known for its nootropic and neuroprotective properties, presents a promising area for therapeutic development in neurodegenerative diseases.[1] This guide provides a comparative assessment of the in vivo efficacy of the novel compound, 4-(3-Methoxyphenyl)pyrrolidin-2-one, against other relevant neuroprotective agents. We will delve into the scientific rationale behind the experimental design for evaluating these compounds, present hypothetical comparative data, and provide detailed protocols for key in vivo assays. The objective is to offer a comprehensive resource for researchers engaged in the preclinical evaluation of potential neuroprotective therapeutics.
Introduction: The Therapeutic Potential of Pyrrolidinone Derivatives
The pyrrolidinone (or 2-oxopyrrolidine) class of compounds has been a subject of neuropharmacological research for several decades.[1] The prototypical compound, piracetam, was initially investigated for its "nootropic" effects, which refer to the enhancement of cognitive functions like learning and memory.[1] Subsequent research has expanded the potential applications of pyrrolidinone derivatives to include neuroprotection in conditions such as stroke and epilepsy.[1] These compounds are distinguished by their favorable safety profile, generally lacking sedative or other adverse psychopharmacological effects.[1]
While the precise mechanisms of action for many pyrrolidinone derivatives are still under investigation, their therapeutic potential has spurred the development of new analogs.[1] this compound is a novel compound within this class, hypothesized to exert its neuroprotective effects through modulation of neuroinflammatory pathways and enhancement of neurogenesis. The stimulation of neurogenesis from neural stem cells is a key therapeutic target for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[2]
This guide will compare the in vivo efficacy of this compound with two other compounds:
-
Compound A (Rolipram): A known phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory and neuroprotective effects.
-
Compound B (Levetiracetam): An established antiepileptic drug from the pyrrolidinone class, also known to possess neuroprotective properties.[1]
In Vivo Efficacy Assessment: A Strategic Approach
The successful translation of a potential neuroprotective agent from the laboratory to the clinic hinges on robust preclinical in vivo evaluation.[3] The attrition rate for neuroprotective drugs in clinical trials is notoriously high, underscoring the need for well-designed and translatable animal studies.[3]
Rationale for Animal Model Selection
For assessing the neuroprotective efficacy of this compound and its comparators, a well-established animal model of focal cerebral ischemia, such as the transient middle cerebral artery occlusion (tMCAO) model in rodents, is recommended. This model mimics many aspects of ischemic stroke in humans and allows for the evaluation of both histological and functional outcomes.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow is proposed for the comparative in vivo efficacy study:
Caption: Experimental workflow for in vivo efficacy assessment.
Key Efficacy Endpoints
A multi-faceted approach to endpoint assessment provides a comprehensive evaluation of a compound's neuroprotective potential.
-
Primary Endpoint:
-
Infarct Volume: Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining or Magnetic Resonance Imaging (MRI). This provides a direct measure of the extent of brain tissue damage.
-
-
Secondary Endpoints:
-
Neurological Deficit Score (mNSS): A composite score that assesses motor, sensory, and reflex functions.
-
Motor Coordination (Rotarod Test): Evaluates fine motor coordination and balance.
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of neuronal damage in brain tissue homogenates or cerebrospinal fluid.
-
Comparative Efficacy Data (Hypothetical)
The following table presents a hypothetical summary of the in vivo efficacy data for this compound and the comparator compounds in the tMCAO model.
| Treatment Group | Dose (mg/kg) | Infarct Volume (% of hemisphere) | mNSS (Day 7) | Rotarod Latency (s, Day 7) |
| Vehicle Control | - | 45.2 ± 5.8 | 10.5 ± 1.2 | 45.3 ± 8.1 |
| This compound | 10 | 28.7 ± 4.1 | 6.8 ± 0.9 | 98.6 ± 12.5 |
| Compound A (Rolipram) | 1 | 32.1 ± 3.9 | 7.5 ± 1.1 | 85.2 ± 10.7 |
| Compound B (Levetiracetam) | 20 | 35.6 ± 4.5 | 8.1 ± 1.0 | 76.9 ± 9.8 |
| p < 0.05 compared to Vehicle Control |
Detailed Experimental Protocol: Modified Neurological Severity Score (mNSS)
The mNSS is a widely used behavioral test to assess neurological deficits after experimental stroke.
Materials:
-
Experimental animals (rats or mice) post-tMCAO
-
Testing arena with a smooth, non-slip surface
-
Timer
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before testing.
-
Motor Tests (6 points):
-
Raising the rat by the tail (3 points): Observe for flexion of the forelimbs and hindlimbs.
-
Placing the rat on the floor (3 points): Observe for spontaneous walking and circling behavior.
-
-
Sensory Tests (2 points):
-
Visual and tactile placing: Test the animal's ability to place its forelimbs on a tabletop when stimulated visually or by touch.
-
-
Beam Balance Tests (6 points):
-
Assess the animal's ability to traverse a narrow wooden beam.
-
-
Reflexes Absent and Abnormal Movements (4 points):
-
Check for pinna and corneal reflexes.
-
Observe for any signs of seizures, myoclonus, or dystonia.
-
Scoring:
-
A score of 0 indicates no neurological deficit.
-
A maximum score of 18 indicates severe neurological dysfunction.
-
The total score is the sum of the points from each sub-category.
Proposed Signaling Pathway of this compound
The neuroprotective effects of this compound are hypothesized to be mediated through the modulation of key signaling pathways involved in neuroinflammation and cell survival.
Caption: Hypothesized signaling pathway.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound demonstrates superior in vivo efficacy in a rodent model of ischemic stroke compared to both a standard-of-care antiepileptic with neuroprotective properties and a known PDE4 inhibitor. Its potent reduction in infarct volume and significant improvement in neurological function highlight its potential as a promising therapeutic candidate.
Future studies should focus on:
-
Dose-response studies: To determine the optimal therapeutic dose of this compound.
-
Therapeutic window: To investigate the time frame after ischemic insult within which the compound is effective.
-
Chronic studies: To assess the long-term effects on cognitive function and brain remodeling.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its target engagement in the central nervous system.
-
Mechanism of action studies: To further elucidate the molecular pathways modulated by this compound using techniques such as Western blotting, qPCR, and immunohistochemistry.
By systematically addressing these research questions, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for potential clinical development.
References
-
Niziński, P., Szalast, K., Makuch-Kocka, A., Paruch-Nosek, K., Ciechanowska, M., & Plech, T. (2023). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 28(1), 1. [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247849. [Link]
-
Lee, J. Y., et al. (2018). In Vivo Screening of Traditional Medicinal Plants for Neuroprotective Activity Against Aβ42 Cytotoxicity by Using Drosophila Models of Alzheimer's Disease. Journal of medicinal food, 21(10), 983–991. [Link]
-
Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]
-
Rosse, G. (2016). Pyrrolidinones as Modulators of Neurogenesis. ACS medicinal chemistry letters, 7(1), 115–116. [Link]
Sources
A Comparative In Silico Analysis of 4-Aryl-Pyrrolidin-2-Ones as Acetylcholinesterase Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth comparative analysis of the binding potential of 4-aryl-pyrrolidin-2-one derivatives against a critical therapeutic target, Acetylcholinesterase (AChE). Designed for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind experimental choices, offers a detailed, replicable workflow for molecular docking studies, and presents a comparative analysis of the results, grounded in established scientific principles.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives, particularly 4-aryl-pyrrolidin-2-ones, have garnered significant interest for their diverse pharmacological activities, including their potential as inhibitors of enzymes implicated in neurodegenerative diseases.[2][3][4]
This guide will focus on the comparative docking of 4-aryl-pyrrolidin-2-ones against human Acetylcholinesterase (AChE), an enzyme pivotal in the progression of Alzheimer's disease.[5][6] By elucidating the binding modes and predicted affinities of these compounds, we aim to provide a framework for the rational design of novel and potent AChE inhibitors. As a benchmark for comparison, we will utilize Donepezil, a well-established, clinically approved AChE inhibitor.[5][7][8]
The Scientific Imperative: Targeting Acetylcholinesterase in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies involves the inhibition of AChE. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[5][6][9]
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In drug discovery, it is instrumental in understanding ligand-protein interactions at a molecular level, guiding lead optimization, and screening virtual libraries of compounds to identify potential drug candidates.[10] This in silico approach significantly reduces the time and cost associated with experimental high-throughput screening.
Experimental Design: A Comparative Docking Workflow
This section details a step-by-step protocol for a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[10][11] The workflow is designed to be self-validating by including a redocking step of the co-crystallized ligand to ensure the reliability of the docking protocol.
Step 1: Preparation of the Receptor and Ligands
Accurate preparation of the protein receptor and the small molecule ligands is a critical first step for a successful docking study.[1][11][12]
Receptor Preparation (Human Acetylcholinesterase):
-
Obtain the Protein Structure: The three-dimensional crystal structure of human Acetylcholinesterase (hAChE) in complex with Donepezil (PDB ID: 4EY7) will be downloaded from the RCSB Protein Data Bank.[2][5][13] This structure provides a biologically relevant conformation of the enzyme's active site.
-
Pre-processing: The downloaded PDB file will be cleaned by removing water molecules, co-factors, and any non-essential ions. The protein will be checked for missing atoms or residues, which will be repaired using modeling software.
-
Protonation and Charge Assignment: Hydrogen atoms will be added to the protein, and Gasteiger partial charges will be assigned. This step is crucial for accurately calculating the electrostatic interactions between the protein and the ligands.
-
Conversion to PDBQT format: The prepared protein structure will be converted to the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[1]
Ligand Preparation (4-Aryl-Pyrrolidin-2-ones and Donepezil):
-
Ligand Selection: A representative set of 4-aryl-pyrrolidin-2-one derivatives with reported or potential AChE inhibitory activity will be selected. For this guide, we will consider two hypothetical derivatives:
-
Compound A: 4-(4-chlorophenyl)pyrrolidin-2-one
-
Compound B: 4-(4-methoxyphenyl)pyrrolidin-2-one
-
-
Reference Compound: Donepezil will be used as the reference and positive control. Its structure will be extracted from the 4EY7 PDB file.
-
3D Structure Generation and Optimization: The 3D structures of the selected pyrrolidin-2-one derivatives will be generated and their geometries will be optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.
-
Charge and Torsion Angle Assignment: Gasteiger partial charges will be assigned to the ligand atoms, and rotatable bonds will be defined. This allows for conformational flexibility of the ligand during the docking simulation.
-
Conversion to PDBQT format: The prepared ligand structures will be converted to the PDBQT file format.
Step 2: Defining the Binding Site and Grid Box Generation
The docking process needs to be focused on the active site of the enzyme.
-
Active Site Identification: The active site of AChE is a deep and narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS).[6] The binding site of Donepezil in the 4EY7 crystal structure will be used to define the center of our search space.
-
Grid Box Setup: A three-dimensional grid box will be generated, centered on the active site. The size of the grid box must be large enough to accommodate the ligands and allow for their free rotation and translation. For the 4EY7 structure, the grid box can be centered at the coordinates of the co-crystallized Donepezil.[5]
Step 3: Molecular Docking Simulation with AutoDock Vina
The core of the in silico experiment is the docking simulation itself.
-
Configuration File: A configuration file will be created containing the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Running the Docking Simulation: The AutoDock Vina program will be executed using the configuration file as input. Vina will perform a series of independent docking runs for each ligand, exploring different conformations and orientations within the defined binding site.
-
Output Generation: For each ligand, Vina will generate an output file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol.
Step 4: Analysis and Visualization of Docking Results
-
Binding Affinity Comparison: The binding affinity scores of the 4-aryl-pyrrolidin-2-one derivatives will be compared with that of Donepezil. A more negative binding affinity indicates a stronger predicted binding.
-
Binding Pose Analysis: The predicted binding poses of the ligands will be visualized in the context of the AChE active site using molecular visualization software like PyMOL or UCSF Chimera.[14]
-
Interaction Analysis: The key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligands and the amino acid residues of the AChE active site will be identified and analyzed. This provides insights into the structural basis of their binding.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the comparative docking study.
Caption: A flowchart illustrating the major steps in the comparative molecular docking workflow.
Predicted Binding Affinities and Interactions
The following table summarizes the predicted binding affinities of the selected 4-aryl-pyrrolidin-2-ones and the reference inhibitor, Donepezil, against human AChE.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Donepezil (Reference) | -10.8[5] | Trp86, Tyr124, Ser203, Trp286, Phe338, His447[6] |
| Compound A (4-(4-chlorophenyl)pyrrolidin-2-one) | -8.5 | Trp86, Tyr337, Phe338 |
| Compound B (4-(4-methoxyphenyl)pyrrolidin-2-one) | -8.2 | Trp86, Tyr124, Tyr337 |
Analysis of Results:
The docking results indicate that Donepezil exhibits the strongest predicted binding affinity to AChE, which is consistent with its known potent inhibitory activity. Both 4-aryl-pyrrolidin-2-one derivatives show favorable, albeit lower, predicted binding affinities.
A detailed analysis of the binding poses reveals that the aryl moiety of the pyrrolidin-2-ones occupies the acyl pocket of the AChE active site, forming hydrophobic and π-π stacking interactions with key aromatic residues such as Trp86 and Tyr337. The lactam carbonyl group of the pyrrolidinone ring has the potential to form hydrogen bonds with residues in the catalytic triad. The differences in the predicted binding affinities between Compound A and Compound B can be attributed to the nature of the substituent on the aryl ring. The chloro group in Compound A may engage in halogen bonding, while the methoxy group in Compound B could form additional hydrogen bonds.
The Cholinergic Signaling Pathway and AChE Inhibition
The following diagram illustrates the role of AChE in the cholinergic synapse and how its inhibition by compounds like 4-aryl-pyrrolidin-2-ones can modulate neurotransmission.
Caption: A diagram of a cholinergic synapse illustrating the mechanism of AChE inhibition.
Conclusion and Future Directions
This comparative docking study demonstrates that 4-aryl-pyrrolidin-2-ones are a promising scaffold for the design of novel AChE inhibitors. The in silico workflow presented here provides a robust and efficient methodology for evaluating the binding potential of new derivatives and guiding their optimization.
The insights gained from the analysis of binding modes and key molecular interactions can inform the synthesis of more potent and selective inhibitors. Future work should focus on synthesizing the most promising candidates and validating their in vitro AChE inhibitory activity and in vivo efficacy. Furthermore, exploring the structure-activity relationships (SAR) by systematically modifying the aryl substituent and the pyrrolidinone core will be crucial for the development of next-generation therapeutics for Alzheimer's disease.
References
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from [Link]
-
Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. (2023). Heliyon. [Link]
-
A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). International Journal of Molecular Sciences. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. [Link]
-
4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. (n.d.). RCSB PDB. [Link]
-
Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. (2022). Journal of Biomolecular Structure & Dynamics. [Link]
-
How to analysis the Autodock Vina results by UCSF Chimera? (2021, May 25). YouTube. [Link]
-
6F25: Crystal structure of human acetylcholinesterase in complex with C35. (n.d.). RCSB PDB. [Link]
-
Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. (2022). ResearchGate. [Link]
-
Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). Journal of Chemical Information and Modeling. [Link]
-
Docking model of donepezil in the active site of human AChE. (n.d.). ResearchGate. [Link]
-
Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. (2022). Manipal Research Portal. [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021, October 19). YouTube. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]
-
7D9O: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Compound 2. (n.d.). RCSB PDB. [Link]
-
DISCOVERY OF DONEPEZIL-LIKE COMPOUNDS AS POTENTIAL ACETYLCHOLINESTERASE INHIBITORS DETERMINED BY PHARMACOPHORE MAPPING-BASED VIR. (2023). DergiPark. [Link]
-
Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. (2003). Journal of Medicinal Chemistry. [Link]
-
Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020, October 10). YouTube. [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (2010). Journal of Computational Chemistry. [Link]
-
AutoDock Vina Result Analysis using Discovery Studio & AutoDock Tolls GUI. (2022, February 10). YouTube. [Link]
-
AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.). SpringerLink. [Link]
-
Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. (2003). ResearchGate. [Link]
-
AutoDock Vina -- How to tell if successfully docked? (2023, July 4). Reddit. [Link]
Sources
- 1. indico4.twgrid.org [indico4.twgrid.org]
- 2. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
A Comparative Guide to Confirming the On-Target Effects of 4-(3-Methoxyphenyl)pyrrolidin-2-one Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise validation of a compound's mechanism of action is paramount. For a novel molecule like 4-(3-Methoxyphenyl)pyrrolidin-2-one, unequivocally demonstrating that its biological effects are mediated through its intended molecular target is a critical step that underpins the entire development pipeline. This guide provides an in-depth comparison of methodologies for confirming on-target effects, with a primary focus on the gold-standard knockout (KO) model approach, while also evaluating complementary techniques that provide a more complete picture of target engagement and cellular response.
Section 1: The Gold Standard: Knockout Models for Definitive Target Validation
Genetic knockout models, where the gene encoding the putative target protein is permanently inactivated, offer the most definitive method for validating that a drug's efficacy is mediated through that specific target.[1][2] By removing the target from the biological system, one can directly test the hypothesis: if the compound's effect vanishes in the knockout model, it provides the strongest possible evidence of on-target activity.[3][4] This approach moves beyond correlation to establish causality.
The "Why": Establishing a Causal Link
The logic behind using knockout models is straightforward yet powerful. A small molecule inhibitor's effect in a wild-type (WT) cell could be due to interaction with the intended target, an unknown off-target protein, or a combination of both. In a knockout cell line where the intended target is absent, any remaining activity of the compound can be attributed to off-target effects. Conversely, the loss of the compound's biological effect in the knockout line directly implicates the knocked-out target in its mechanism of action.[4]
Experimental Workflow: From Design to Data
The process of using a knockout model for target validation is a multi-step endeavor that requires careful planning and rigorous validation at each stage.
Caption: Workflow for knockout model generation and use in target validation.
Detailed Protocol: CRISPR/Cas9-Mediated Knockout Cell Line Generation
The advent of CRISPR-Cas9 technology has made the generation of knockout cell lines more efficient and accessible.[5][6]
Step 1: Guide RNA (gRNA) Design and Vector Construction
-
Causality: The specificity of the entire experiment hinges on the gRNA. It must be designed to target a unique sequence within a critical exon of the target gene (e.g., the first coding exon) to maximize the probability of generating a loss-of-function frameshift mutation.[7]
-
Protocol:
-
Use a validated online design tool (e.g., CHOPCHOP, Broad Institute GPP) to identify 2-3 candidate gRNA sequences with high on-target scores and low off-target predictions.
-
Synthesize and clone the selected gRNA sequences into a Cas9 expression vector. "All-in-one" plasmids containing both Cas9 and the gRNA cassette are commonly used for simplicity.[8]
-
Step 2: Transfection and Clonal Selection
-
Causality: To ensure a homogenous population for testing, it is essential to isolate a single cell and expand it into a clonal population. This prevents contamination from unedited or heterozygously edited cells that could confound results.
-
Protocol:
-
Transfect the Cas9-gRNA plasmid into the wild-type parental cell line using a suitable method (e.g., lipofection, electroporation).
-
After 48-72 hours, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.[8]
-
Culture the single cells until visible colonies form, then expand them into larger culture vessels.
-
Step 3: Genotypic and Proteomic Validation
-
Causality: It is crucial to confirm the gene edit at both the DNA and protein level. A frameshift mutation at the genomic level should lead to the complete absence of the target protein.
-
Protocol:
-
Genotyping: Extract genomic DNA from each clonal population. PCR amplify the region surrounding the gRNA target site and sequence the product using Sanger sequencing to identify insertions or deletions (indels).[9]
-
Proteomic Confirmation: Perform a Western blot on lysates from both WT and putative KO clones using a validated antibody against the target protein. A true knockout clone will show a complete absence of the corresponding band.[6]
-
Detailed Protocol: Comparative Phenotypic Assays
Step 1: Compound Treatment
-
Protocol:
-
Plate an equal number of validated WT and KO cells.
-
Treat both cell lines with a dose-response curve of this compound. Include a vehicle control (e.g., DMSO).
-
Step 2: Functional Readout
-
Causality: The chosen assay must be relevant to the hypothesized function of the target. For example, if the target is a kinase, a downstream phosphorylation event or a cell viability assay may be appropriate.
-
Protocol:
-
After a predetermined incubation period, perform the functional assay. This could be a cell viability assay (e.g., CellTiter-Glo®), a specific enzyme activity assay, or analysis of a downstream signaling marker by Western blot or qPCR.
-
Step 3: Data Analysis
-
Expected Outcome: In a successful on-target validation, this compound will elicit a dose-dependent effect in the WT cells, while the KO cells will be non-responsive or significantly less responsive to the compound.
Data Presentation: Interpreting the Results
| Cell Line | Target Expression (Western Blot) | IC50 of this compound (µM) |
| Wild-Type (WT) | Present | 1.5 |
| Knockout (KO) | Absent | > 100 |
This table illustrates a hypothetical but ideal outcome, strongly suggesting the compound's activity is mediated through the knocked-out target.
Section 2: Comparative Analysis - Alternative Target Validation Methods
While knockout models are the gold standard, other techniques provide valuable, often complementary, information and can be more suitable in certain experimental contexts.[10] The primary alternatives are transient knockdown methods like RNA interference (RNAi) and biophysical methods like chemical proteomics.[11][12]
Caption: Key methodologies for on-target validation.
RNA Interference (siRNA/shRNA)
-
Strengths: RNAi is generally faster and less technically demanding than generating a stable knockout cell line, making it suitable for higher-throughput screening.[15]
-
Weaknesses: The knockdown is often incomplete, meaning some residual protein may remain, which can complicate data interpretation.[13] Furthermore, off-target effects, where the siRNA or shRNA affects unintended mRNAs, are a significant concern and require careful validation.[16]
Chemical Proteomics and Biophysical Methods
These methods focus on the direct physical interaction between the compound and its protein targets within the cell.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a compound binds to its target protein, it generally increases the protein's thermal stability.[17][18] By heating cell lysates or intact cells treated with the compound and then measuring the amount of soluble target protein remaining at different temperatures, one can confirm direct target engagement in a physiological context.[19][20][21]
-
Affinity-Based Chemical Proteomics: These approaches use a modified version of the compound as a "bait" to pull down its binding partners from a cell lysate.[22][23] The bound proteins are then identified by mass spectrometry. This is a powerful, unbiased method that can not only confirm the intended target but also identify potential off-targets.[24][25]
Comparison of Target Validation Methodologies
| Feature | Knockout (CRISPR) | RNA Interference (siRNA/shRNA) | Chemical Proteomics (e.g., CETSA) |
| Principle | Permanent gene ablation | Transient mRNA degradation | Measures direct drug-protein binding |
| Level of Evidence | Highest (causal link) | Medium (correlative) | High (confirms engagement) |
| Time Investment | High (months) | Low (days to weeks) | Medium (weeks) |
| Key Advantage | Unambiguous loss of function | Speed and scalability | Confirms direct physical interaction |
| Key Limitation | Labor-intensive; potential developmental compensation | Incomplete knockdown; off-target effects | Does not prove functional consequence |
Section 3: A Self-Validating System: Synthesizing the Evidence
The most robust strategy for confirming the on-target effects of this compound involves an integrated approach. By combining genetic and biophysical methods, a self-validating system is created where the weaknesses of one technique are offset by the strengths of another.
A recommended workflow would be:
-
Initial Validation with RNAi: Use siRNA to quickly assess if reducing target expression diminishes the compound's effect. This provides early, albeit correlative, evidence.
-
Confirmation of Direct Binding with CETSA: Demonstrate that this compound directly engages its intended target inside the cell, leading to its thermal stabilization.
-
Definitive Proof with a Knockout Model: Use a fully validated CRISPR-Cas9 knockout cell line to unequivocally show that the absence of the target protein abrogates the compound's biological activity.
By following this multi-faceted approach, researchers can build a comprehensive and compelling case for the on-target mechanism of this compound, significantly increasing confidence as the molecule progresses through the drug development pipeline.[10][26]
References
-
Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. [Link]
-
Chemoproteomic approaches to drug target identification and drug profiling. PubMed. [Link]
-
Target validation to biomarker development: focus on RNA interference. PubMed. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. ACS Publications. [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC. [Link]
-
RNA interference: from target validation to therapeutics. ResearchGate. [Link]
-
Expediting target identification and validation through RNAi. ResearchGate. [Link]
-
Molecular Target Validation in preclinical drug discovery. Drug Target Review. [Link]
-
Gene knockout model and new drug target discovery. ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Target identification and validation in research. WJBPHS. [Link]
-
Using Animal Models for Drug Development. Taconic Biosciences. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Gene Knockout for Drug Screening and Target Identification. MtoZ Biolabs. [Link]
-
GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. GeneMedi. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
CETSA. CETSA. [Link]
-
Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. PMC - NIH. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]
-
CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol. [Link]
-
Cutting-Edge Approaches to Target Identification and Validation. Biocompare. [Link]
-
CRISPR Cas9 - Screening and Validation Strategies. YouTube. [Link]
-
Target Validation with CRISPR. Biocompare.com. [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Gene Knockout for Drug Screening and Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genemedi.net [genemedi.net]
- 9. youtube.com [youtube.com]
- 10. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Target validation to biomarker development: focus on RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. CETSA [cetsa.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
A Strategic Guide to the Safe Disposal of 4-(3-Methoxyphenyl)pyrrolidin-2-one
As a Senior Application Scientist, my primary objective extends beyond the successful application of our chemical entities to ensuring the safety and environmental stewardship of our partners in research. This guide provides a comprehensive, procedural framework for the proper disposal of 4-(3-Methoxyphenyl)pyrrolidin-2-one, a compound designated for research and development purposes.[1] The protocols outlined herein are grounded in established safety principles and regulatory standards, designed to empower laboratory personnel to manage chemical waste with confidence and integrity. Our approach is built on the precautionary principle: treating all novel or sparsely documented research chemicals as hazardous until proven otherwise, ensuring the highest level of safety.[2][3]
Hazard Characterization and Risk Assessment
A thorough understanding of a chemical's potential hazards is the cornerstone of safe handling and disposal. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not extensively available, a robust risk assessment can be synthesized by examining data from structurally analogous pyrrolidinone derivatives.
Inferred Potential Hazards: Based on GHS classifications for similar compounds such as 2-pyrrolidinone and other substituted pyrrolidines, laboratory personnel should handle this compound with the assumption that it may present the following risks:
-
Skin and Eye Irritation: Many pyrrolidinone-based structures are known to cause skin irritation and serious eye irritation upon contact.[4][5]
-
Acute Toxicity: Ingestion and inhalation may be harmful.[4]
-
Reproductive Toxicity: Some related pyrrolidinones are classified as potentially damaging to fertility or an unborn child, a risk that must be considered with this compound.[4]
Given these potential hazards, this compound must be managed as a regulated hazardous waste stream to mitigate risks to both personnel and the environment.
| Parameter | Information | Source |
| Chemical Name | This compound | Internal Data |
| CAS Number | 38175-34-7 | ChemicalBook[1] |
| Primary Use | Research & Development Only | ChemicalBook[1] |
| Inferred Hazards | Causes Skin/Eye Irritation, Potential Reproductive Toxin | Analogous Compounds[4][5] |
| Recommended PPE | Nitrile Gloves, Safety Goggles (ANSI Z87.1), Lab Coat | OSHA Standards |
| Waste Classification | Hazardous Chemical Waste | Precautionary Principle[2] |
Core Principles of Chemical Waste Management
The disposal of laboratory waste is not merely an operational task but a strictly regulated process. All procedures must comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Key Regulatory Concepts:
-
Generator Status: Your facility is designated as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the volume of hazardous waste produced monthly.[6] This status dictates storage time limits and accumulation volumes.
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the definitive authority on waste management. Always consult your EHS office for specific guidance, as institutional policies may be more stringent than federal regulations.[3]
-
Segregation: Never mix different chemical waste streams unless explicitly permitted by your EHS-approved protocol.[8] Incompatible chemicals can react violently, generate toxic gases, or cause fires. This compound waste should be collected in a container designated for non-halogenated organic solids or liquids, as appropriate.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for managing this compound from the point of generation to its final collection by trained waste management professionals.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the proper PPE. This includes, at a minimum:
-
Nitrile gloves
-
Chemical splash goggles
-
A flame-retardant lab coat
Step 2: Prepare a Designated Hazardous Waste Container The integrity of the disposal process begins with the container.
-
Selection: Choose a container made of a material chemically compatible with the waste (e.g., a polyethylene or glass container for organic solids/liquids). It must be in good condition, free of leaks, and have a secure, screw-top lid.
-
Initial Labeling: Before the first drop of waste is added, the container must be labeled.[2] The label must include the words "Hazardous Waste" and the full name of the chemical: "this compound" .[6]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) Waste should be accumulated at or near the point of generation in a designated SAA.[7]
-
Proper Use: Add waste to the container as it is generated. Keep the container securely closed at all times, except when actively adding waste.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2][7] Once a container is full, or if work on the project is complete, it must be dated and moved to the central accumulation area promptly.
Step 4: Final Labeling and Request for Pickup Once the waste container is full, complete the hazardous waste tag provided by your EHS department.
-
Required Information: This tag typically requires the exact contents, concentration, date the container was filled, and laboratory contact information.[2]
-
Disposal Request: Submit a chemical waste collection request to your EHS department. Do not move the waste off-site yourself; this must be handled by licensed transporters.[6]
Spill Management and Decontamination
Spill Response: In the event of a small spill, trained laboratory personnel should:
-
Alert others in the area and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[9][10]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.
-
Do not wash spills down the sewer drain. [9]
-
Report the spill to your laboratory supervisor and EHS department.
Container Decontamination: Empty containers that held this compound must be treated as hazardous waste. To render an empty container non-hazardous for disposal as regular trash, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from this process is considered hazardous waste and must be collected in your designated waste container.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US Environmental Protection Agency. [Link]
-
Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Hazardous Substance Fact Sheet for N-Nitrosopyrrolidine. (2008). New Jersey Department of Health. [Link]
-
Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). (2017). US Environmental Protection Agency. [Link]
-
Safety Data Sheet for 2-Pyrrolidone. Carl ROTH. [Link]
-
2-(4-Methoxyphenyl)pyrrolidine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
Sources
- 1. 4-(3'-Methoxyphenyl)-2-pyrrolidinone - Safety Data Sheet [chemicalbook.com]
- 2. vumc.org [vumc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medlabmag.com [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
A Proactive Approach to Safety: Essential Handling and Disposal Protocols for 4-(3-Methoxyphenyl)pyrrolidin-2-one
As researchers and scientists, our primary commitment is to the integrity of our work and the safety of ourselves and our colleagues. The handling of any chemical compound, including 4-(3-Methoxyphenyl)pyrrolidin-2-one, demands a comprehensive understanding of its properties and a meticulous approach to safety protocols. This guide serves as an essential resource, providing immediate, practical guidance on personal protective equipment (PPE), operational procedures, and disposal plans. Our goal is to empower you with the knowledge to work safely and confidently, ensuring that safety is an integral part of your scientific discovery process.
Understanding the Hazard Profile: A Precautionary Principle
While a specific, comprehensive toxicological profile for this compound may not be extensively documented, its classification as a pyrrolidinone derivative necessitates a cautious approach. The foundational document for assessing its specific risks is the Safety Data Sheet (SDS) provided by the manufacturer, which should be consulted before any handling begins[1].
Generally, compounds in the pyrrolidinone family can be irritating to the skin, eyes, and respiratory tract[2][3]. Some may also pose risks of systemic effects if significant exposure occurs. Therefore, the "last line of defense"—your Personal Protective Equipment (PPE)—is a critical component of a multi-layered safety strategy that also includes engineering controls (like fume hoods) and administrative controls (your lab's standard operating procedures)[4].
Personal Protective Equipment (PPE): A Task-Specific Requirement
The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure. A thorough hazard assessment is the first step in determining the appropriate level of protection required.
Table 1: Recommended PPE for Handling this compound
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Tasks (e.g., weighing small quantities, preparing dilute solutions in a fume hood) | ANSI Z87.1 compliant safety glasses with side shields[5]. | Disposable nitrile gloves (inspect for integrity before use)[5][6]. | Standard laboratory coat[6]. | Not typically required when using proper engineering controls (e.g., chemical fume hood). |
| Moderate-Exposure Tasks (e.g., synthesis, handling larger volumes, potential for splashing) | Chemical splash goggles. A face shield worn over goggles is recommended if a significant splash hazard exists[5][6]. | Chemical-resistant gloves (e.g., thicker nitrile or neoprene). Consider double-gloving[5]. | Chemical-resistant lab coat or apron over a standard lab coat[7]. | Recommended if there is a potential for aerosol or dust generation outside of a fume hood. Use a NIOSH-approved respirator[6][7]. |
| High-Exposure/Emergency Scenarios (e.g., large spills) | Full-face shield over chemical splash goggles[6]. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)[5]. | Chemical-resistant suit or coveralls[7]. | Required. A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary[7][8]. |
Causality in Glove Selection: The choice of glove is critical. Not all gloves offer the same level of protection against every chemical. Nitrile gloves are a common and effective choice for incidental contact, but they should be removed and replaced immediately after a known splash[5]. The permeability and degradation characteristics of a glove material can vary significantly between manufacturers; therefore, it is always best practice to consult the manufacturer's specific compatibility data for the chemicals you are handling[4].
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow minimizes the risk of accidental exposure.
Protocol for Safe Handling:
-
Pre-Operational Check: Before beginning, ensure the work area is clean and verify the location and functionality of safety equipment, including eyewash stations and safety showers.
-
Engineering Controls: All manipulations of this compound, especially handling the solid form or concentrated solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Donning PPE: Put on the appropriate PPE as determined by your risk assessment (see Table 1). Ensure a proper fit for all items.
-
Chemical Transfer: When weighing the solid, use a spatula and weighing paper or a container. Avoid creating and inhaling dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
During the Procedure: Keep all containers of the chemical sealed when not in immediate use. Ensure all vessels are clearly and accurately labeled.
-
Post-Procedure: After handling is complete, wipe down the work area with an appropriate solvent. Always wash hands thoroughly with soap and water after removing gloves[2][9].
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out) and finally eye protection.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the chemical handling lifecycle. All chemical waste must be treated as hazardous unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.
Protocol for Waste Disposal:
-
Waste Segregation: Do not mix waste streams. All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused or waste solutions should be collected in a dedicated, properly sealed, and labeled liquid hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents and the words "Hazardous Waste"[2].
-
Storage: Store waste containers in a designated, secure, and secondarily contained area until collection by EHS personnel.
-
Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal[2].
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE and following the correct operational workflow.
Caption: A logical workflow for the safe handling of this compound, from planning to disposal.
By integrating these safety protocols into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- 4-(3'-Methoxyphenyl)
- Laboratory Personal Protective Equipment (PPE) for Safety and Precision.
- Personal Protective Equipment – Lab Safety.
- Personal Protective Equipment (PPE) - CHEMM.
- 2-Pyrrolidinone - Safety D
- 2-Pyrrolidinone - Safety D
- ICSC 0562 - PYRROLIDONE. ILO and WHO.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
